Norbixin
Description
Norbixin is under investigation in clinical trial NCT03820245 (Effect of Short-term Annatto Carotenoids Supplementation on Oxidative Stress Status in Healthy Individuals).
Norbixin has been reported in Bixa orellana with data available.
an annatto compound; RN given refers to all-trans-norbixin (beta-norbixin); 9-cis-norbixin is alpha-norbixin
Structure
3D Structure
Properties
IUPAC Name |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-19(11-7-13-21(3)15-17-23(25)26)9-5-6-10-20(2)12-8-14-22(4)16-18-24(27)28/h5-18H,1-4H3,(H,25,26)(H,27,28)/b6-5+,11-7+,12-8+,17-15+,18-16+,19-9+,20-10+,21-13+,22-14+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKOASAVGLETCT-UOGKPENDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)O)C=CC=C(C)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C=C\C=C(\C=C\C=C(\C=C\C(=O)O)/C)/C)/C=C/C=C(/C=C/C(=O)O)\C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
33261-80-2 (potassium salt), 33261-81-3 (hydrochloride salt) | |
| Record name | Norbixin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000542405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20274024 | |
| Record name | all-trans-Norbixin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20274024 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
380.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in alcohol, ether, oils, In water, 5.23X10-13 mg/L at 25 °C (estimated) | |
| Record name | Annatto | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
1.75X10-11 mm Hg at 25 °C (estimated) | |
| Record name | Annatto | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Yellow-red solutions or powder /Extract/ | |
CAS No. |
542-40-5, 1393-63-1 | |
| Record name | Norbixin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=542-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Norbixin | |
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| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norbixin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15201 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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| Record name | all-trans-Norbixin | |
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| Record name | Annatto | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.305 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6,6'-diapo-ψ,ψ-carotenedioic acid | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | NORBIXIN | |
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| Record name | Annatto | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7976 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
The Chemical Architecture of Norbixin: A Technical Guide
Authored For: Researchers, Scientists, and Drug Development Professionals
Abstract
Norbixin, a dicarboxylic apocarotenoid derived from the seeds of the annatto tree (Bixa orellana), is a molecule of significant interest in the food and pharmaceutical industries. This guide provides a comprehensive technical overview of the chemical structure of norbixin, including its physicochemical properties, spectroscopic data, and established experimental protocols for its isolation and analysis. Furthermore, this document elucidates the molecular mechanism of norbixin's interaction with Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism and inflammation, presenting a potential avenue for therapeutic intervention.
Chemical Identity and Structure
Norbixin is a polyunsaturated dicarboxylic acid that forms the primary water-soluble coloring component of annatto. Its structure is characterized by a long conjugated polyene chain, which is responsible for its distinct color. The molecule exists as cis and trans isomers, with the cis-isomer being the predominant form found in nature.
The fundamental chemical and physical properties of norbixin are summarized in the table below.
| Property | Value | Reference(s) |
| IUPAC Name | (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | [1][2] |
| Chemical Formula | C₂₄H₂₈O₄ | [1][3] |
| Molecular Weight | 380.48 g/mol | [1][3] |
| CAS Number | 542-40-5 | [1][2][3] |
| Physical Appearance | Red to Very Dark Red Solid | [4] |
| Melting Point | 240 °C (decomposes) | [4] |
| Predicted Boiling Point | 640.4 ± 28.0 °C | [4] |
| Predicted Density | 1.069 ± 0.06 g/cm³ | [4] |
| Predicted pKa | 4.39 ± 0.10 | [4] |
| Estimated LogP | 5.532 | [4] |
Spectroscopic and Chromatographic Data
The structural elucidation and quantification of norbixin rely on various spectroscopic and chromatographic techniques.
UV-Visible Spectroscopy
Norbixin exhibits characteristic absorption maxima in the visible region due to its extended π-conjugated system.
| Solvent System | λmax 1 (nm) | λmax 2 (nm) | Reference(s) |
| 0.5% Potassium Hydroxide Solution | ~453 | ~482 | [1][5] |
| Ethanol | 453 | - | [2] |
Infrared (IR) Spectroscopy
The IR spectrum of norbixin reveals key functional groups present in its structure.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| 3302 | -O-H stretching | [2] |
| 2391, 2193 | H-C-H bending | [2] |
| 1635 | Carboxylic C=O stretching | [2] |
| 1396 | Alkene C=C stretching | [2] |
| 1396 | C-H bending of methyl groups | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
While detailed ¹H and ¹³C NMR data for norbixin are not extensively published, data for the closely related compound, bixin, provides insight into the expected spectral features. The primary difference is the presence of two carboxylic acid groups in norbixin compared to one carboxylic acid and one methyl ester in bixin.
Thin-Layer Chromatography (TLC)
TLC is a common method for the qualitative analysis of norbixin.
| Stationary Phase | Mobile Phase | Rf Value | Reference(s) |
| Silica Gel | n-butanol, methyl ethyl ketone, and 10% aqueous ammonia (3:2:2 by volume) | ~0.45 | [1][5] |
| Silica Gel | Benzene, ethyl acetate, methanol (3:4:2 by volume) | 0.42 | [2] |
Experimental Protocols
Extraction and Purification of Norbixin from Bixa orellana Seeds
This protocol describes the extraction of the precursor, bixin, and its subsequent hydrolysis to norbixin.
Materials:
-
Bixa orellana seeds
-
Ethanol (96%)
-
Sodium Hydroxide (NaOH), 0.1 M
-
Hydrochloric Acid (HCl), concentrated
-
Soxhlet apparatus
-
Water bath
-
Filtration apparatus
-
Milling equipment
Procedure:
-
Extraction of Bixin:
-
Place 200 g of dried and ground Bixa orellana seeds into the thimble of a Soxhlet apparatus.[6]
-
Add 1000 mL of 96% ethanol to the round-bottom flask.[6]
-
Heat the apparatus, maintaining a temperature between 70-80 °C, and perform the extraction for approximately 2 hours or until the solvent runs clear.[2]
-
Concentrate the resulting extract by evaporating the ethanol under reduced pressure.
-
-
Hydrolysis to Norbixin:
-
Precipitation and Purification of Norbixin:
-
Filter the cooled aqueous solution to remove any insoluble impurities.
-
Slowly add concentrated HCl to the filtrate with constant stirring to acidify the solution and precipitate the norbixin.[2]
-
Collect the norbixin precipitate by filtration.
-
Wash the precipitate thoroughly with distilled water to remove any residual acid and salts.
-
Dry the purified norbixin. For a finer powder, the dried product can be milled.[1]
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) PPARγ Competitive Binding Assay
This assay determines the binding affinity of norbixin to the ligand-binding domain (LBD) of PPARγ.
Materials:
-
GST-tagged human PPARγ-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescently labeled PPARγ ligand (e.g., Fluormone™ Pan-PPAR Green)
-
Norbixin stock solution (in an appropriate solvent, e.g., DMSO)
-
Assay buffer
-
Microplate reader capable of TR-FRET measurements
Procedure:
-
Prepare serial dilutions of the norbixin stock solution in the assay buffer.
-
In a suitable microplate, combine 0.5 nM of GST-PPARγ-LBD, 5 nM of Terbium-labeled anti-GST antibody, and 5 nM of the fluorescently labeled PPARγ ligand.[7]
-
Add the serially diluted norbixin solutions to the wells. Include a positive control (a known PPARγ agonist like pioglitazone) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for 2 hours.[7]
-
Measure the TR-FRET signal using a microplate reader, typically by recording the emission at 520 nm and 495 nm following excitation at 340 nm.
-
Calculate the emission ratio (520 nm / 495 nm). A decrease in this ratio indicates displacement of the fluorescent ligand by norbixin.
-
Determine the Ki value for norbixin by fitting the data to a competitive binding model. The reported Ki value for norbixin is 1.15 μM.[7]
Biological Activity and Signaling Pathway
Norbixin has been identified as an agonist for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. The activation of PPARγ by norbixin initiates a cascade of transcriptional events.
Caption: Norbixin activation of the PPARγ signaling pathway.
Upon entering the cell, norbixin binds to the ligand-binding domain of PPARγ.[7] This binding induces a conformational change in PPARγ, promoting its heterodimerization with the Retinoid X Receptor (RXR). The resulting PPARγ-RXR heterodimer translocates to the nucleus and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This binding event, along with the recruitment of coactivator proteins, initiates the transcription of genes involved in various physiological processes, including the regulation of inflammation and insulin sensitivity.
Conclusion
Norbixin presents a compelling profile as a bioactive natural product. Its well-defined chemical structure, characterized by a long polyene chain, imparts distinct physicochemical and biological properties. The established protocols for its isolation and analysis provide a solid foundation for further research. The elucidation of its agonistic activity towards PPARγ highlights its potential as a lead compound in the development of novel therapeutics for metabolic and inflammatory disorders. Further investigation into its structure-activity relationships and metabolic fate is warranted to fully explore its pharmacological potential.
References
A Technical Guide to the Norbixin Biosynthesis Pathway in Bixa orellana
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the core biosynthetic pathway of norbixin, a vital apocarotenoid, in Bixa orellana (annatto). The document outlines the key enzymatic steps, presents quantitative data on pigment accumulation and gene expression, details relevant experimental protocols, and provides visual diagrams of the pathway and associated workflows.
The Core Biosynthesis Pathway: From Lycopene to Norbixin
The biosynthesis of norbixin in Bixa orellana is a specialized branch of the carotenoid pathway. It begins with the abundant C40 carotenoid, lycopene, and proceeds through a series of enzymatic reactions to produce the C24 dicarboxylic acid apocarotenoid, norbixin. Norbixin itself is a commercially valuable water-soluble pigment and is the immediate precursor to the more abundant, lipid-soluble pigment, bixin.[1][2]
The pathway is primarily understood to involve two critical steps:
-
Oxidative Cleavage of Lycopene : The linear C40 carotenoid, lycopene, undergoes a symmetrical oxidative cleavage at the 5,6 and 5',6' double bonds. This reaction is catalyzed by a specific type of Carotenoid Cleavage Dioxygenase (CCD), resulting in the formation of the C24 intermediate, bixin aldehyde.[2][3][4]
-
Oxidation of Bixin Aldehyde : The two terminal aldehyde groups of bixin aldehyde are then oxidized to carboxylic acid groups. This conversion is catalyzed by a Bixin Aldehyde Dehydrogenase (BoALDH), yielding the dicarboxylic acid, norbixin.[2][3]
While the subsequent methylation of norbixin by norbixin methyltransferase (BonBMT) to form bixin is a crucial final step for the accumulation of the plant's primary pigment, the synthesis of the norbixin core is completed with the action of BoALDH.[2][5]
Caption: The core biosynthetic pathway of norbixin from lycopene in Bixa orellana.
Key Enzymes and Genes
The conversion of lycopene to norbixin is governed by specific enzyme families, with multiple genes potentially contributing to the process.
-
Carotenoid Cleavage Dioxygenases (CCDs) : These Fe²⁺ dependent enzymes are responsible for the initial and rate-limiting step in norbixin biosynthesis.[3] In B. orellana, several CCD genes have been identified, primarily from the CCD1 and CCD4 subfamilies.[4][6] Studies have demonstrated that recombinant proteins from genes like BoCCD1-1 and BoCCD4-3 can successfully cleave lycopene to produce bixin aldehyde.[3][4] The expression of these genes often correlates with the accumulation of bixin during seed development.[7]
-
Aldehyde Dehydrogenases (ALDHs) : ALDHs are a large group of enzymes that catalyze the oxidation of aldehydes to their corresponding carboxylic acids.[8][9] The enzyme in B. orellana, referred to as BoALDH or BoBADH, is responsible for the second step in the pathway, converting bixin aldehyde to norbixin.[1][2] This step is crucial for detoxification of the reactive aldehyde intermediate and for producing the substrate for the final methylation step.[10]
Quantitative Data
The production of norbixin and its derivative, bixin, is a developmentally regulated process, with significant variations observed between different plant accessions and at different stages of seed maturity.
Table 1: Bixin Content in Bixa orellana Accessions at Different Seed Developmental Stages
| Accession | Developmental Stage | Bixin Content (mg/g Dry Weight) |
| N4 | S3 | 154 |
| N4 | S5 | ~50 |
| P13 | S3 | < 50 |
| P13 | S5 | ~50 |
| C6 | S3 | < 50 |
| C6 | S5 | ~50 |
| Data synthesized from gene expression profile studies of B. orellana accessions.[11] S3 represents an intermediate stage of seed development, while S5 represents mature seeds. |
Table 2: Relative Gene Expression of Biosynthesis Genes during Seed Development
| Gene | Expression Pattern |
| BoCCD1-1 | Expression is consistent with bixin accumulation during seed development. |
| BoCCD4-1 | Expression is consistent with bixin accumulation during seed development. |
| BoCCD4-3 | Expression is consistent with bixin accumulation during seed development. |
| Data sourced from studies on B. orellana accessions with varying bixin content.[7] "Consistent" indicates that higher gene expression was observed during the stages of active pigment synthesis. |
Experimental Protocols
This section details common methodologies used to investigate the norbixin biosynthesis pathway.
Protocol 1: Heterologous Expression and In Vivo Assay of BoCCDs in E. coli
This protocol is used to confirm the function of a candidate CCD enzyme by expressing it in an engineered E. coli strain that produces the lycopene substrate.
-
Vector Construction : The full-length coding sequence of a candidate BoCCD gene is cloned into an expression vector (e.g., pET series).
-
Bacterial Strains : An E. coli strain (e.g., BL21(DE3)) is co-transformed with the BoCCD expression vector and a second plasmid (e.g., pACCRT-EIB) that carries the genes necessary for lycopene biosynthesis.
-
Culture and Induction :
-
Grow co-transformed cells in LB medium with appropriate antibiotics at 37°C to an OD600 of 0.5-0.6.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-0.5 mM.
-
Incubate the culture at a lower temperature (e.g., 28°C) for 16-24 hours to allow for protein expression and lycopene conversion.
-
-
Pigment Extraction :
-
Harvest the cells by centrifugation.
-
Extract the pigments from the cell pellet using a solvent mixture, typically acetone or acetone:methanol.
-
Centrifuge to remove cell debris and collect the supernatant containing the apocarotenoids.
-
-
Analysis : Analyze the extracted pigments using HPLC or LC-MS to identify the bixin aldehyde product.[3][5]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Bixin/Norbixin Analysis
This protocol is used to separate and quantify bixin and norbixin from plant extracts or in vitro assays.
-
Sample Preparation :
-
For Bixin : Extract the pigment from ground seed tissue using a non-polar solvent like chloroform or an ethanol-based Soxhlet extraction.[12][13]
-
For Norbixin : Saponify the bixin-containing extract by heating with an alkaline solution (e.g., 0.1 M NaOH) to hydrolyze the methyl ester.[13] Alternatively, extract directly with an alkaline solution.[14]
-
-
Chromatographic Conditions :
-
Column : A C18 reverse-phase column is typically used.
-
Mobile Phase : A gradient system is often employed. For example, a gradient of acetonitrile, methanol, and isopropanol.[7] Another system uses a mixture of benzene, ethyl acetate, and methanol for thin-layer chromatography.[13]
-
Detection : Use a UV-Vis or photodiode array (PDA) detector. Bixin has a maximum absorption around 457-470 nm, while norbixin's maximum is around 453 nm.[12][13]
-
-
Quantification : Calculate the concentration of bixin and norbixin by comparing the peak areas from the sample to those of a standard curve generated with purified standards.
Caption: A typical workflow for the functional characterization of a BoCCD gene.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Identifying Bixa orellana L. New Carotenoid Cleavage Dioxygenases 1 and 4 Potentially Involved in Bixin Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Identifying Bixa orellana L. New Carotenoid Cleavage Dioxygenases 1 and 4 Potentially Involved in Bixin Biosynthesis [frontiersin.org]
- 5. Biosynthesis of the food and cosmetic plant pigment bixin (annatto) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Isolation and functional characterization of two dioxygenases putatively involved in bixin biosynthesis in annatto (Bixa orellana L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Aldehyde dehydrogenase - Wikipedia [en.wikipedia.org]
- 9. Insights into Aldehyde Dehydrogenase Enzymes: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DSpace [dr.lib.iastate.edu]
- 11. Gene expression profile during seed development of Bixa orellana accessions varying in bixin pigment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of Norbixin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbixin is a naturally occurring apocarotenoid, a diterpenoid, and the primary water-soluble colorant derived from the seeds of the annatto tree (Bixa orellana).[1][2] It is the saponified derivative of the oil-soluble pigment, bixin.[3] With its distinct yellow-to-orange hue, norbixin has a long history of use as a natural food colorant.[4] Beyond its tinctorial properties, emerging research has highlighted its potential biological activities, including antioxidant, anti-inflammatory, and modulatory effects on key cellular signaling pathways, making it a compound of increasing interest for pharmaceutical and nutraceutical applications.[5][6]
This technical guide provides an in-depth overview of the core physical and chemical properties of norbixin, detailed experimental protocols for their characterization, and a visual representation of its known interactions with cellular signaling pathways.
Chemical and Physical Properties
Norbixin is a dicarboxylic acid apocarotenoid characterized by a polyene chain of nine conjugated double bonds, which is responsible for its ability to absorb light in the visible spectrum.[7]
Chemical Identity
| Property | Value | Source(s) |
| Chemical Name | (2E,4E,6E,8E,10E,12E,14E,16E,18E)-4,8,13,17-tetramethylicosa-2,4,6,8,10,12,14,16,18-nonaenedioic acid | [5] |
| Synonyms | 6,6'-Diapo-psi,psi-carotenedioic acid, Annatto, Norbixen, E160b | [5] |
| CAS Number | 542-40-5 | [1][5][8][9] |
| Molecular Formula | C24H28O4 | [1][5][8][9] |
| Molecular Weight | 380.48 g/mol | [5][9][10] |
| PubChem CID | 5281249 | [1][11] |
Physicochemical Data
| Property | Value | Source(s) |
| Appearance | Dark brown, dark red-brown to red-purple powder/crystals. | [12] |
| Melting Point | Not definitively reported in the provided search results. Bixin, a related compound, has a melting point of 198 °C (cis-isomer).[13] | |
| Solubility | Insoluble in water and oils; Soluble in alkali and alcohol.[12][14] | |
| pKa | Data not available in the provided search results. | |
| LogP (o/w) | 5.532 (estimated) | [15] |
| UV-Vis λmax | In 0.5% KOH: ~453 nm and ~482 nm. In acetone: 453 nm. | [16][17] |
Experimental Protocols
The following sections detail the methodologies for key experiments related to the characterization of norbixin.
Determination of Melting Point
This protocol is a general method for determining the melting point of an organic compound using a capillary melting point apparatus.
Objective: To determine the melting point range of a solid norbixin sample.
Materials:
-
Norbixin sample (crystalline powder)
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Mel-Temp)
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the norbixin sample is completely dry. If necessary, pulverize a small amount of the sample into a fine powder using a mortar and pestle.
-
Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and gently tap the sealed end on a hard surface to pack the sample into the bottom. The packed sample height should be 2-3 mm.
-
Apparatus Setup: Place the loaded capillary tube into the sample holder of the melting point apparatus.
-
Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding with a more accurate determination.
-
Accurate Determination: Heat the sample at a slow, controlled rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.
-
Observation: Observe the sample through the magnifying lens. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes a liquid (the end of the melting range).
Determination of Solubility (Qualitative)
Objective: To qualitatively assess the solubility of norbixin in various solvents.
Materials:
-
Norbixin sample
-
Test tubes
-
A selection of solvents (e.g., water, ethanol, acetone, hexane, dilute sodium hydroxide solution)
-
Vortex mixer
Procedure:
-
Add a small, consistent amount (e.g., 1-2 mg) of norbixin to separate test tubes.
-
Add 1 mL of each solvent to the respective test tubes.
-
Vortex each tube for 30 seconds to facilitate dissolution.
-
Visually inspect each tube for the presence of undissolved solid.
-
Record the solubility as soluble, partially soluble, or insoluble for each solvent.
UV-Visible Spectroscopy
Objective: To determine the maximum absorption wavelengths (λmax) of norbixin in a given solvent.
Materials:
-
Norbixin sample
-
Solvent (e.g., 0.5% potassium hydroxide solution or acetone)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Volumetric flasks and pipettes
Procedure:
-
Standard Solution Preparation: Accurately weigh a small amount of norbixin and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration.
-
Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations.
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 300-600 nm).
-
Blank Measurement: Fill a quartz cuvette with the solvent and use it to zero the spectrophotometer (baseline correction).
-
Sample Measurement: Rinse the cuvette with one of the norbixin solutions and then fill it with the same solution. Place the cuvette in the spectrophotometer and record the absorption spectrum.
-
Data Analysis: Identify the wavelengths at which the maximum absorbance occurs (λmax).
Thin-Layer Chromatography (TLC)
Objective: To separate norbixin from a mixture and determine its retention factor (Rf) value.
Materials:
-
Norbixin sample
-
TLC plate (silica gel coated)
-
Developing chamber
-
Mobile phase (e.g., a mixture of n-butanol, methyl ethyl ketone, and 10% aqueous ammonia in a 3:2:2 ratio by volume)[16]
-
Spotting capillaries
-
Pencil and ruler
-
UV lamp (optional, for visualization if the compound is not colored)
Procedure:
-
Plate Preparation: With a pencil, lightly draw a starting line (origin) about 1 cm from the bottom of the TLC plate.
-
Sample Spotting: Dissolve a small amount of the norbixin sample in a suitable solvent (e.g., 95% ethanol to make a 5% solution).[16] Use a spotting capillary to apply a small spot of the solution onto the origin line. Allow the spot to dry completely.
-
Chamber Preparation: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside the chamber to saturate the atmosphere with solvent vapors and cover the chamber.
-
Development: Carefully place the TLC plate into the chamber, ensuring the origin line is above the solvent level. Cover the chamber and allow the solvent to ascend the plate by capillary action.
-
Completion: When the solvent front is about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Visualization: Allow the plate to dry. Norbixin will appear as a yellow spot.[16]
-
Rf Calculation: Measure the distance from the origin to the center of the spot and the distance from the origin to the solvent front. Calculate the Rf value using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).
Stability Testing
Objective: To evaluate the stability of norbixin under various conditions such as light and temperature.
3.5.1 Photostability
This protocol is based on the principles outlined in the ICH Q1B guideline for photostability testing.
Materials:
-
Norbixin solution in a transparent container
-
A control sample of the same solution protected from light (e.g., wrapped in aluminum foil)
-
A calibrated light source providing both visible and UV light (e.g., a xenon lamp or a combination of fluorescent and UV lamps)
-
UV-Vis spectrophotometer
Procedure:
-
Expose the norbixin solution to a light source capable of emitting both visible and UV radiation. The ICH guideline suggests an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Simultaneously, keep the control sample in the dark at the same temperature.
-
At specified time intervals, withdraw aliquots from both the exposed and control samples.
-
Analyze the samples for degradation, for instance, by measuring the absorbance at the λmax using a UV-Vis spectrophotometer. A decrease in absorbance indicates degradation.
-
Compare the results from the exposed sample to the control to determine the extent of photodegradation.
3.5.2 Thermal Stability
This protocol is based on the principles of the OECD Guideline for Testing of Chemicals, Section 1, Test No. 113.
Materials:
-
Norbixin sample
-
Controlled temperature oven or incubator
-
Analytical method to quantify norbixin (e.g., UV-Vis spectrophotometry or HPLC)
Procedure:
-
Place a known quantity of the norbixin sample in a controlled temperature environment (e.g., an oven set at a specific temperature, such as 30°C, 50°C, etc.).[2][18]
-
Store a control sample at a lower, stable temperature (e.g., 4°C).
-
At predetermined time points (e.g., 24 hours, 7 days, 1 month), remove an aliquot of the sample.
-
Quantify the amount of norbixin remaining in the sample using a suitable analytical method.
-
Calculate the degradation rate by comparing the amount of norbixin at each time point to the initial amount and the control sample.
Signaling Pathways and Biological Activities
Norbixin has been shown to modulate several key signaling pathways involved in inflammation and metabolic regulation.
NF-κB Signaling Pathway
Norbixin has demonstrated anti-inflammatory effects by inhibiting the activation of the Nuclear Factor-kappa B (NF-κB) pathway. In response to inflammatory stimuli, the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This releases NF-κB (a heterodimer of p50 and p65 subunits) to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes. Norbixin can interfere with this process, leading to a downregulation of inflammatory responses.
Caption: Norbixin's inhibition of the NF-κB signaling pathway.
PPARγ Signaling Pathway
Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in adipogenesis and glucose metabolism. Norbixin has been identified as a PPARγ agonist.[12] Upon binding, norbixin activates PPARγ, which then forms a heterodimer with the Retinoid X Receptor (RXR). This complex binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the transcription of genes involved in insulin sensitivity and lipid metabolism.
Caption: Norbixin's activation of the PPARγ signaling pathway.
Nrf2 Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that regulates the expression of antioxidant proteins. Under normal conditions, Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. In the presence of oxidative stress or activators like norbixin, Nrf2 is released from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter region of genes encoding for antioxidant enzymes, leading to an enhanced cellular antioxidant defense.
Caption: Norbixin's activation of the Nrf2 antioxidant pathway.
Experimental Workflow for In Vitro Bioactivity Assessment
The following diagram illustrates a general workflow for assessing the bioactivity of norbixin in a cell-based assay, such as a luciferase reporter assay for NF-κB activation.
Caption: General workflow for a cell-based bioactivity assay.
Conclusion
Norbixin presents a compelling profile as a bioactive compound with well-defined physicochemical properties. Its ability to modulate key signaling pathways involved in inflammation and metabolism underscores its potential for further investigation in drug development and as a functional ingredient in nutraceuticals. This guide provides a foundational repository of its characteristics and the methodologies for its analysis, intended to support and facilitate ongoing and future research in this area.
References
- 1. store.astm.org [store.astm.org]
- 2. fao.org [fao.org]
- 3. assaygenie.com [assaygenie.com]
- 4. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. chem.ucalgary.ca [chem.ucalgary.ca]
- 7. database.ich.org [database.ich.org]
- 8. ema.europa.eu [ema.europa.eu]
- 9. pubcompare.ai [pubcompare.ai]
- 10. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 13. A critical assessment of the ICH guideline on photostability testing of new drug substances and products (Q1B): Recommendation for revision - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. infinitalab.com [infinitalab.com]
- 15. onesearch.library.northeastern.edu [onesearch.library.northeastern.edu]
- 16. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 17. indigobiosciences.com [indigobiosciences.com]
- 18. cdn.gbiosciences.com [cdn.gbiosciences.com]
A Technical Guide to the Solubility of Norbixin in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility of norbixin, a natural apocarotenoid pigment, in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields where the precise dissolution of norbixin is critical.
Quantitative Solubility of Norbixin
Norbixin, the dicarboxylic acid derivative of bixin, exhibits a range of solubilities in different organic solvents, largely influenced by the polarity of the solvent and the specific isomeric form of the norbixin molecule. While qualitative descriptors such as "slightly soluble" are common in the literature, precise quantitative data is essential for formulation and experimental design.
The following table summarizes the available quantitative data on the solubility of norbixin in several organic solvents.
| Solvent | Chemical Formula | Solubility (mg/mL) | Temperature (°C) | Method | Reference |
| Methanol | CH₃OH | 9.08 ± 0.17 | Not Specified | Shake-Flask | [1] |
| Ethanol | C₂H₅OH | 7.53 ± 0.02 | Not Specified | Shake-Flask | [1] |
| Dichloromethane | CH₂Cl₂ | 2.1 ± 0.07 | Not Specified | Shake-Flask | [1] |
| Acetonitrile | C₂H₃N | 0.73 ± 0.05 | Not Specified | Shake-Flask | [1] |
| Water (pH 7.4) | H₂O | 4.05 ± 0.08 | Not Specified | Shake-Flask | [1] |
| Water (Predicted) | H₂O | 0.0021 (g/L) | Not Specified | ALOGPS Prediction |
It is important to note that while one study indicated good solubility in acetone and dimethyl sulfoxide (DMSO), quantitative values were not provided[1]. General literature also describes norbixin as being soluble in alkaline water and slightly soluble in ethanol[2][3][4]. The extraction of norbixin from annatto seeds is often performed using solvents such as acetone, methanol, hexane, ethanol, isopropyl alcohol, and ethyl acetate, which suggests at least partial solubility in these media[2].
Experimental Protocol for Determining Norbixin Solubility
The following is a detailed methodology for the experimental determination of norbixin solubility in an organic solvent, based on the widely accepted saturation shake-flask method followed by UV-Vis spectrophotometric quantification.
Materials and Equipment
-
Norbixin (high purity standard)
-
Selected organic solvent (analytical grade)
-
Volumetric flasks
-
Erlenmeyer flasks with stoppers
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (solvent-compatible, e.g., 0.45 µm PTFE)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
-
Analytical balance
Experimental Procedure
Step 1: Preparation of Standard Solutions and Calibration Curve
-
Accurately weigh a precise amount of norbixin standard.
-
Dissolve the standard in the chosen organic solvent to prepare a stock solution of known concentration.
-
Perform a series of dilutions of the stock solution to create a set of standard solutions with decreasing concentrations.
-
Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for norbixin in the specific solvent using the UV-Vis spectrophotometer. The solvent should be used as the blank.
-
Plot a calibration curve of absorbance versus concentration. The curve should be linear and pass through the origin. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²), which should be close to 1.
Step 2: Saturation of the Solvent (Shake-Flask Method)
-
Add an excess amount of norbixin to a known volume of the organic solvent in an Erlenmeyer flask. The presence of undissolved solid is crucial to ensure saturation.
-
Seal the flask to prevent solvent evaporation.
-
Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed.
-
Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the solvent is fully saturated with norbixin.
Step 3: Sample Collection and Preparation
-
After the equilibration period, cease agitation and allow the undissolved norbixin to settle.
-
Carefully withdraw a sample from the supernatant using a syringe.
-
Immediately filter the sample through a solvent-compatible syringe filter to remove all undissolved particles. This step is critical to avoid artificially high solubility readings.
-
Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the previously established calibration curve. The dilution factor must be accurately recorded.
Step 4: Quantification and Calculation
-
Measure the absorbance of the diluted sample at the λmax using the UV-Vis spectrophotometer.
-
Using the equation from the calibration curve, calculate the concentration of norbixin in the diluted sample.
-
Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution, which represents the solubility of norbixin in that solvent at the specified temperature.
Experimental Workflow for Norbixin Solubility Determination
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of norbixin.
References
Natural sources and solvent extraction of norbixin.
An In-depth Technical Guide on the Natural Sources and Solvent Extraction of Norbixin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbixin, a dicarboxylic acid apocarotenoid, is a natural pigment widely utilized in the food, cosmetic, and pharmaceutical industries for its vibrant yellow-to-orange hue.[1][2] Unlike its oil-soluble precursor, bixin, norbixin is water-soluble, which significantly broadens its range of applications.[3][4] This guide provides a comprehensive overview of the primary natural source of norbixin, the various solvent extraction methodologies, and detailed experimental protocols for its isolation and purification.
Natural Source of Norbixin
The principal and commercially exclusive source of norbixin is the annatto tree (Bixa orellana L.), a tropical shrub native to the Americas.[1][5][6] The pigment is concentrated in the resinous outer layer, or aril, of the seeds.[1] The primary carotenoid in the annatto seed is cis-bixin, which can constitute over 80% of the total pigment content.[7][8] Norbixin is not typically found in significant quantities in the raw seed but is derived from bixin through a chemical conversion process.[3][4]
The Chemistry of Conversion: From Bixin to Norbixin
Bixin is the methyl ester of norbixin. The conversion of the oil-soluble bixin to the water-soluble norbixin is achieved through a process called saponification.[4][9] This involves the hydrolysis of the methyl ester group of bixin in the presence of an aqueous alkali, such as sodium hydroxide or potassium hydroxide, to yield the dicarboxylic acid norbixin.[3][10] This chemical transformation is fundamental to the production of water-soluble annatto extracts.
References
- 1. fimek.edu.rs [fimek.edu.rs]
- 2. Norbixin Annatto Extract; Red Orange Contain Carotenoids Terpenoids Flavonoids Tocotrienols - Arad Branding [aradbranding.com]
- 3. Bixin - Wikipedia [en.wikipedia.org]
- 4. learn.ddwcolor.com [learn.ddwcolor.com]
- 5. ANNATTO EXTRACTS (JECFA 52, 2004) [inchem.org]
- 6. Annatto / Bixin & Norbixin – BIOCON COLORS [bioconcolors.com]
- 7. Validation, Measurement Uncertainty, and Determination of Bixin and Norbixin in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. fao.org [fao.org]
An In-depth Technical Guide to the Thermal Degradation of Norbixin: Products and Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbixin, a water-soluble apocarotenoid derived from the seeds of the annatto tree (Bixa orellana), is widely utilized as a natural colorant in the food, pharmaceutical, and cosmetic industries. Its vibrant yellow-orange hue makes it a desirable alternative to synthetic dyes. However, the stability of norbixin under thermal processing is a critical concern, as degradation can lead to color loss and the formation of potentially undesirable byproducts. This technical guide provides a comprehensive overview of the thermal degradation products of norbixin and the proposed pathways of their formation, supported by quantitative data and detailed experimental methodologies.
Thermal Degradation Products of Norbixin
Thermal treatment of norbixin initiates a series of complex chemical reactions, leading to the formation of both colored and volatile degradation products. The primary non-volatile degradation products include isomers of norbixin and a C17 degradation product. Among the volatile compounds, m-xylene and, to a lesser extent, toluene have been identified as significant thermal degradation products.[1] The presence and concentration of these products are influenced by factors such as temperature, heating time, and the food matrix.
Quantitative Data on Norbixin Degradation
The thermal degradation of norbixin generally follows first-order kinetics.[2] The rate of degradation is significantly influenced by temperature. For instance, kinetic studies have shown a substantial increase in the degradation rate constant with rising temperature.
| Temperature (°C) | Degradation Rate Constant (k) (h⁻¹) | Half-life (t₁/₂) (h) | Reference |
| 50 | 0.033 | 21 | [3] |
| 100 | 0.299 | 2 | [3] |
The activation energy (Ea) for the thermal degradation of norbixin has been reported to be approximately 21.53 kJ/mol.[3] In another study, the activation energy for non-encapsulated norbixin was found to be 7.61 kcal/mol, which increased to 15.08 kcal/mol when microencapsulated, indicating improved thermal stability.[2]
The formation of volatile degradation products is also temperature-dependent. For example, the concentration of m-xylene has been found to be significantly higher in annatto formulations subjected to thermal processing.[4]
| Sample Type | m-xylene Concentration (mg/kg) | Reference |
| Bixin-in-oil formulations | up to 200 | [4] |
| Norbixin (thermally processed) | Significantly higher than non-thermal | [4] |
| Norbixin (non-thermally processed) | Lower concentrations | [4] |
Proposed Thermal Degradation Pathways
While the complete mechanistic details are still under investigation, a general pathway for the thermal degradation of norbixin can be proposed based on the identified products. The process is believed to involve isomerization, fragmentation, and cyclization reactions.
A key step in the degradation is the cleavage of the polyene chain, leading to the formation of smaller, more volatile molecules, as well as non-volatile fragments.
Experimental Protocols
Accurate assessment of norbixin degradation requires robust analytical methodologies. High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) detection is the primary technique for quantifying norbixin and its non-volatile degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is employed for the identification and quantification of volatile degradation products.
HPLC-PDA Method for Norbixin and its Isomers
This method allows for the separation and quantification of norbixin isomers and the C17 degradation product.
1. Sample Preparation:
-
Accurately weigh a known amount of the sample containing norbixin.
-
Dissolve the sample in a suitable solvent mixture, such as methanol and 0.5% acetic acid (70:30 v/v).[5]
-
For solid samples, extraction may be necessary. For example, meat samples can be extracted with ethanol.[6]
-
Filter the resulting solution through a 0.45 µm syringe filter prior to injection.
2. HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., Agilent XDB C18, 5 μm, 4.6 mm × 150 mm).[7]
-
Mobile Phase: A gradient or isocratic elution can be used. A common mobile phase is a mixture of acetonitrile and 0.4% acetic acid (65:35 v/v).[2]
-
Flow Rate: Typically 1.0 mL/min.[7]
-
Injection Volume: 10-20 µL.[7]
-
Detection: Photodiode Array (PDA) detector set at a wavelength range of 400-600 nm, with specific monitoring at approximately 455 nm and 482 nm for norbixin.[8]
-
Column Temperature: Maintained at a constant temperature, for example, 35°C.[7]
3. Quantification:
-
Create a calibration curve using certified standards of norbixin isomers.
-
Quantify the concentration of each compound in the sample by comparing its peak area to the calibration curve.
References
- 1. myfoodresearch.com [myfoodresearch.com]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and yields for the formation of coloured and aromatic thermal degradation products of annatto in foods [agris.fao.org]
- 4. Analysis of annatto (Bixa orellana) food coloring formulations. 2. Determination of aromatic hydrocarbon thermal degradation products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. From Extraction to Stabilization: Employing a 22 Experimental Design in Developing Nutraceutical-Grade Bixin from Bixa orellana L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of bixin and norbixin in meat using liquid chromatography and photodiode array detection [biblio.ugent.be]
- 7. Validation, Measurement Uncertainty, and Determination of Bixin and Norbixin in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. fao.org [fao.org]
A Comprehensive Toxicological and Safety Evaluation of Norbixin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the toxicological and safety profile of norbixin, a natural carotenoid derived from the seeds of the Bixa orellana tree. Norbixin is widely used as a food colorant (E160b) and has been the subject of numerous studies to determine its safety for human consumption. This document synthesizes key quantitative data, details the experimental protocols used in pivotal safety assessments, and illustrates relevant biological pathways to offer a comprehensive resource for the scientific community.
Quantitative Toxicological Data
The safety of norbixin has been evaluated by several international regulatory bodies, leading to the establishment of health-based guidance values. The following tables summarize the key quantitative data from toxicological studies.
Table 1: Acceptable Daily Intake (ADI) for Norbixin
| Regulatory Body | ADI Value | Year Established | Citation |
|---|---|---|---|
| EFSA | 0.3 mg/kg bw/day | 2016 | [1][2][3][4][5] |
| JECFA (previous) | 0-0.065 mg/kg bw | 1974 |[6] |
Table 2: No-Observed-Adverse-Effect-Level (NOAEL) from Key Studies
| Study Duration | Species | NOAEL | Equivalent Norbixin Dose | Key Effects Observed at Higher Doses | Citation |
|---|---|---|---|---|---|
| 13-Week | Sprague-Dawley Rat | 0.1% in diet | 69 mg/kg bw/day (males), 76 mg/kg bw/day (females) | Increased liver weight, hepatocyte hypertrophy. | [6][7] |
| 90-Day | Rat | 79 mg Annatto F/kg bw/day | 30 mg norbixin/kg bw/day | Altered renal function, enlarged kidneys. | [8] |
| Developmental | Rat | 160 mg Annatto F/kg bw/day | 68 mg norbixin/kg bw/day | No treatment-related abnormalities in offspring. |[8] |
Table 3: Summary of Genotoxicity and Mutagenicity Studies
| Assay Type | System | Result | Conclusion | Citation |
|---|---|---|---|---|
| Ames Test | Salmonella typhimurium | Negative | Non-mutagenic. Showed antimutagenic potential against H₂O₂-induced mutagenicity. | [9][10] |
| In Vivo Comet Assay | Murine Fibroblasts | Equivocal/Negative | Generally considered non-genotoxic. Some studies note a potential for pro-oxidant effects at high concentrations. | [3][9] |
| Overall Assessment | EFSA Panel | No Concern | The weight of evidence indicates norbixin does not raise a concern for genotoxicity. |[1][2][11] |
Table 4: Summary of Carcinogenicity Studies
| Species | Study Duration | Finding | Conclusion | Citation |
|---|---|---|---|---|
| Rat | Long-term | No evidence of carcinogenicity | Non-carcinogenic | [8] |
| Mouse | Long-term | No evidence of carcinogenicity | Non-carcinogenic | |
Detailed Experimental Protocols
The toxicological profile of norbixin is defined by key preclinical studies. The methodologies for these pivotal experiments are detailed below.
2.1 Protocol: 13-Week Subchronic Oral Toxicity Study in Rats
-
Objective: To determine the No-Observed-Adverse-Effect-Level (NOAEL) of dietary annatto extract (norbixin).
-
Test System: Groups of 10 male and 10 female Sprague-Dawley rats.[7]
-
Test Substance: Annatto extract (as norbixin) incorporated into the diet.
-
Dosage Levels: Dietary concentrations of 0 (control), 0.1, 0.3, and 0.9%.[7]
-
Administration and Duration: The test substance was administered via the diet for 13 consecutive weeks.[7]
-
Endpoints Monitored:
-
General Observations: Clinical signs of toxicity, mortality, and morbidity checked daily.
-
Body Weight and Food/Water Consumption: Measured weekly.[7]
-
Ophthalmology and Hematology: Conducted at termination.[7]
-
Clinical Biochemistry: Blood samples were analyzed for a panel of markers, including alkaline phosphatase, phospholipids, total protein, and albumin.[7]
-
Pathology: At termination, a full necropsy was performed. Absolute and relative organ weights (particularly the liver) were recorded. Liver tissue was examined via light microscopy and electron microscopy to assess cellular changes like hepatocyte hypertrophy.[7]
-
-
Results: The NOAEL was established at the 0.1% dietary level, equivalent to 69 mg/kg bw/day for males and 76 mg/kg bw/day for females.[7]
2.2 Protocol: In Vitro Genotoxicity Assessment (Comet Assay)
-
Objective: To assess the potential of norbixin to induce or protect against oxidative DNA damage.
-
Test System: Murine fibroblast cell line.[9]
-
Methodology:
-
Cell Culture: Fibroblasts were cultured under standard conditions.
-
Treatment: Cells were exposed to an oxidative agent (e.g., hydrogen peroxide, H₂O₂) with or without co-treatment of varying concentrations of norbixin (e.g., 10 µM to 50 µM).[9]
-
Comet Assay Procedure: Following treatment, cells were harvested, embedded in agarose on a microscope slide, and lysed. The slides then underwent electrophoresis, which allows damaged, fragmented DNA to migrate away from the nucleus, forming a "comet tail."
-
Analysis: Slides were stained with a fluorescent DNA-binding dye and visualized via fluorescence microscopy. The extent of DNA damage was quantified by measuring the length and intensity of the comet tail.
-
-
Results: Norbixin showed a protective effect against H₂O₂-induced DNA breakage at lower concentrations, but this effect was diminished or reversed at higher concentrations, suggesting a potential pro-oxidant effect under certain conditions.[9]
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the logical workflow for safety assessment and the known signaling pathways influenced by norbixin.
Pharmacokinetics and Metabolism
Understanding the absorption, distribution, metabolism, and excretion (ADME) of norbixin is crucial for safety assessment.
-
Absorption: Following oral administration of its precursor, bixin, norbixin is detected in human plasma.[12] In a study with human volunteers who ingested a single 16 mg dose of cis-bixin, plasma norbixin levels peaked between 4 and 6 hours.[12] Bixin is efficiently converted to norbixin.[13] Studies using Caco-2 cells suggest that norbixin is stable during digestion and that both cis and all-trans isomers are bioavailable.[14]
-
Distribution: Pharmacokinetic studies in rats show that after oral administration, norbixin is measurable in the plasma at 24 hours, indicating wider distribution and slower clearance than bixin.[15][16]
-
Metabolism: The primary metabolic step is the hydrolysis of the methyl ester group of bixin to form the dicarboxylic acid norbixin.[17] Further metabolism may involve phase II conjugation, as suggested by in vitro studies.[14]
-
Excretion: Complete plasma clearance of norbixin in humans generally occurs by 24 hours after a single dose.[12]
Mechanisms of Action and Biological Activity
Beyond its coloring properties, norbixin exhibits several biological activities that are relevant to its toxicological profile.
-
Antioxidant and Pro-oxidant Activity: As a carotenoid, norbixin possesses a system of conjugated double bonds that allows it to effectively scavenge reactive oxygen species (ROS).[14] This activity is believed to underlie its antigenotoxic and antimutagenic properties observed in some models.[9][18] However, under conditions of high concentration or in certain chemical environments, norbixin can also exhibit pro-oxidant effects, potentially enhancing oxidative damage.[6][9]
-
PPAR-γ Agonism: Norbixin has been identified as an agonist of the Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ).[16] By activating this nuclear receptor, norbixin can modulate the expression of genes involved in lipid metabolism and glucose homeostasis. In 3T3-L1 adipocytes, norbixin treatment enhanced insulin-dependent glucose uptake, suggesting a potential role in improving insulin sensitivity.[16] This mechanism may be relevant to observations of its effects on glycemia in animal models.[17][19]
Conclusion
The comprehensive body of evidence from in vitro and in vivo studies indicates that norbixin has a low order of toxicity. The established Acceptable Daily Intake (ADI) of 0.3 mg/kg body weight/day by EFSA is supported by multiple subchronic toxicity studies that have identified clear No-Observed-Adverse-Effect-Levels.[1][2] While some high-dose studies have noted effects on the liver and kidneys, these occur at levels far exceeding typical human exposure.[7][8]
The weight of evidence demonstrates that norbixin is not carcinogenic and does not pose a concern for genotoxicity.[6][8][11] Its biological activities, including its dual role as an antioxidant/pro-oxidant and its function as a PPAR-γ agonist, are key areas for ongoing research. For drug development professionals, norbixin's safety profile is robust, but its potential to modulate metabolic pathways warrants consideration in specific therapeutic contexts.
References
- 1. Safety of annatto E and the exposure to the annatto colouring principles bixin and norbixin (E 160b) when used as a food additive - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety of annatto E and the exposure to the annatto colouring principles bixin and norbixin (E 160b) when used as a food additive | EFSA [efsa.europa.eu]
- 3. The safety of annatto extracts (E 160b) as a food additive | EFSA [efsa.europa.eu]
- 4. Exposure assessment of annatto colouring principles bixin and norbixin (E 160b) when used as food additives | EFSA [efsa.europa.eu]
- 5. Ministry of Food and Drug Safety>Information>International Risk Information | Ministry of Food and Drug Safety [mfds.go.kr]
- 6. researchgate.net [researchgate.net]
- 7. A thirteen-week oral toxicity study of annatto extract (norbixin), a natural food color extracted from the seed coat of annatto (Bixa orellana L.), in Sprague-Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety and efficacy of cis‐norbixin di‐potassium salt (annatto F) for cats and dogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical behaviour of norbixin during in vitro DNA damage induced by reactive oxygen species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NATCOL | Positive Safety evaluation of Annatto E [natcol.org]
- 12. Bixin and norbixin in human plasma: determination and study of the absorption of a single dose of Annatto food color - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Digestive Stability and Transport of Norbixin, a 24-Carbon Carotenoid, across Monolayers of Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ANNATTO EXTRACTS (JECFA 52, 2004) [inchem.org]
- 16. Annato - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. Bixin and Norbixin Have Opposite Effects on Glycemia, Lipidemia, and Oxidative Stress in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. [PDF] Antigenotoxic and antimutagenic potential of an annatto pigment (norbixin) against oxidative stress. | Semantic Scholar [semanticscholar.org]
- 19. annatto seed extract (solvent-extracted norbixin), 542-40-5 [thegoodscentscompany.com]
Pharmacokinetics and Bioavailability of Norbixin In Vivo: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Norbixin, the primary water-soluble carotenoid derived from the seeds of Bixa orellana (annatto), is widely utilized as a natural colorant in the food industry. Emerging research has highlighted its potential therapeutic properties, including antioxidant and anti-inflammatory effects, sparking interest in its application in drug development. A thorough understanding of its behavior in a biological system is critical for harnessing its therapeutic potential. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and bioavailability of norbixin. It consolidates quantitative data from human and animal studies, details established experimental protocols for its analysis, and visualizes key metabolic and signaling pathways. This document is intended to serve as a core resource for professionals engaged in the research and development of norbixin-based therapeutics.
Introduction to Norbixin
Norbixin is a dicarboxylic apocarotenoid that is formed by the saponification of bixin, the principal pigment in annatto. This process removes the methyl ester group from bixin, rendering norbixin water-soluble. Its structure, characterized by a polyene chain, is responsible for its color and its ability to quench reactive oxygen species. While its primary commercial use is as a food additive (E160b), studies have demonstrated that norbixin interacts with key cellular signaling pathways, suggesting a pharmacological role beyond its coloring properties.
In Vivo Pharmacokinetics of Norbixin
The pharmacokinetic profile of norbixin involves its absorption, distribution, metabolism, and excretion (ADME). Most in vivo data is derived from studies where bixin was administered, which is then efficiently converted to norbixin.
Absorption
Following oral administration of bixin, its demethylation to norbixin occurs. The appearance of norbixin in plasma is often delayed compared to bixin, suggesting this conversion may be mediated by gut microbiota or occurs post-absorption.[1] Once absorbed, both cis and trans isomers of norbixin can be detected in circulation.
Distribution
Norbixin distributes into the systemic circulation after absorption. Studies in humans and animals have quantified its presence in plasma. A human study involving a single 16 mg oral dose of cis-bixin showed that norbixin was the primary compound detected in plasma within hours.[1] Animal studies have also demonstrated its distribution to various tissues. For instance, in rats given a high oral dose, norbixin was detected in the eyes, which is relevant for potential ophthalmic applications.[2][3]
Metabolism
Limited information is available on the extensive metabolism of norbixin. However, analysis of plasma samples following oral administration has revealed the presence of norbixin isomers and their glucuronide conjugates. This indicates that, like many xenobiotics, norbixin undergoes Phase II metabolism to increase its water solubility and facilitate excretion.
Excretion
After oral administration, norbixin is cleared from the plasma over time. In a human study, complete plasma clearance of norbixin was generally observed by 24 hours after a single dose.[1]
Pharmacokinetic Data Summary
The following tables summarize the quantitative pharmacokinetic data for norbixin from published in vivo studies.
Table 1: Pharmacokinetic Parameters of Norbixin in Humans Following a Single Oral Dose of Bixin
| Parameter | Value | Study Conditions | Reference |
|---|---|---|---|
| Dose | 16 mg of cis-bixin in soybean oil | Single oral dose in seven volunteers | [1] |
| Plasma Concentration (2h) | 48 µg/L | Average of 7 volunteers | [1] |
| Plasma Concentration (4h) | 58 µg/L | Average of 7 volunteers | [1] |
| Plasma Concentration (6h) | 53 µg/L | Average of 7 volunteers | [1] |
| Plasma Concentration (8h) | 29 µg/L | Average of 7 volunteers | [1] |
| Plasma Clearance | Complete by 24 hours | - |[1] |
Table 2: Pharmacokinetic Parameters of Norbixin in Animal Models
| Species | Dose | Tissue/Fluid | Concentration / Observation | Reference |
|---|
| Rat | 50 mg/kg (oral) | Ocular tissue | Norbixin is detected; a conjugate (CN30) showed enhanced maximal concentration and exposure (AUC). |[2][3] |
Bioavailability of Norbixin
The bioavailability of norbixin is influenced by its chemical form and formulation. Studies have shown that both cis and all-trans isomers are bioavailable. The development of derivatives, such as the monoamide conjugate CN30, has been shown to improve stability and enhance ocular exposure in rats, indicating that bioavailability can be significantly modified through chemical engineering.[2] Factors such as its low solubility in acidic conditions may limit absorption in the stomach, suggesting the small intestine is the primary site of absorption.[4]
Key Experimental Protocols
Standardized protocols are essential for the reliable assessment of norbixin's pharmacokinetics.
In Vivo Dosing and Sampling Protocol (Rodent Model)
-
Animal Model: Sprague-Dawley rats are commonly used.
-
Acclimatization: Animals are acclimatized for at least one week prior to the study.
-
Dosing: Norbixin is suspended in an appropriate vehicle (e.g., vegetable oil) and administered via oral gavage. A common dose for exploratory studies is 50 mg/kg.[2]
-
Blood Sampling: Blood samples (approx. 200 µL) are collected from the tail vein or other appropriate site at predetermined time points (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours) into heparinized tubes.
-
Plasma Preparation: Blood samples are centrifuged (e.g., 2000 x g for 10 minutes at 4°C) to separate the plasma, which is then stored at -80°C until analysis.
-
Tissue Collection: For distribution studies, animals are euthanized at the end of the study, and tissues of interest (e.g., liver, eyes, kidneys) are harvested, weighed, and stored at -80°C.
Sample Preparation and Analytical Methodology (HPLC-DAD)
This protocol is adapted from validated methods for the quantification of norbixin in biological matrices.[5][6][7]
-
Standard Preparation: A stock solution of norbixin standard is prepared in methanol (e.g., 100 mg/L).[7] Working standards are prepared by serial dilution in methanol to create a calibration curve (e.g., 0.2 to 25 mg/L).[7]
-
Extraction from Plasma/Tissue:
-
To a known volume of plasma or tissue homogenate, add a protein precipitation/extraction solvent such as acetonitrile.[5][6]
-
Vortex vigorously for 1-2 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet proteins and debris.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
-
HPLC-DAD Analysis:
-
Instrument: HPLC system with a Diode Array Detector (DAD).[7]
-
Column: C18 reverse-phase column (e.g., 5 µm, 4.6 mm x 150 mm).[7]
-
Mobile Phase: Isocratic mixture of 2% aqueous acetic acid and methanol (e.g., 15:85, v/v).[7]
-
Flow Rate: 1.0 mL/min.[7]
-
Injection Volume: 10 µL.[7]
-
Detection Wavelength: Monitor at approximately 495 nm.[7]
-
Quantification: Calculate the concentration of norbixin in the samples by comparing the peak area to the standard calibration curve.
-
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Norbixin Pharmacokinetic Study
Caption: General experimental workflow for an in vivo pharmacokinetic study of norbixin.
Norbixin's Interaction with Inflammatory Signaling Pathways
Norbixin has been shown to modulate inflammatory responses by interacting with several key transcription factors. It acts as an inhibitor of Peroxisome Proliferator-Activated Receptors (PPARs), Nuclear Factor-kappa B (NF-κB), and Activator Protein-1 (AP-1).[2][8][9] This inhibition leads to the downregulation of pro-inflammatory and pro-angiogenic gene expression.[2][9]
Caption: Norbixin inhibits key inflammatory transcription factors like PPARs, NF-κB, and AP-1.
Conclusion
The available in vivo data indicate that norbixin is readily absorbed and distributed in the body following the oral administration of its parent compound, bixin. While foundational pharmacokinetic parameters have been established in humans and animals, the dataset remains limited. Key areas for future research include comprehensive ADME studies using radiolabeled norbixin to definitively map its metabolic and excretion pathways, dose-escalation studies to determine pharmacokinetic linearity, and formulation development to optimize its bioavailability for specific therapeutic applications. The described experimental protocols and mechanistic insights provide a solid framework for researchers and drug developers to advance the scientific understanding and potential clinical application of norbixin.
References
- 1. Bixin and Norbixin in Human Plasma: Determination and Study of the Absorption of a Single Dose of Annatto Food Color - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Determination of bixin and norbixin in meat using liquid chromatography and photodiode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. hdb.ugent.be [hdb.ugent.be]
- 7. Validation, Measurement Uncertainty, and Determination of Bixin and Norbixin in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Antioxidant Mechanism of Norbixin in Biological Systems
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Norbixin is a dicarboxylic, water-soluble apocarotenoid derived from the seeds of the Bixa orellana L. shrub, commonly known as annatto.[1][2][3] While traditionally used as a natural food colorant (annatto E160b), emerging scientific evidence has illuminated its potent antioxidant properties and therapeutic potential.[1][4][5] Structurally, norbixin is characterized by a long chain of conjugated double bonds, which makes it highly effective at quenching free radicals.[1][2] This guide provides a comprehensive technical overview of the multifaceted antioxidant mechanisms of norbixin in biological systems, detailing its direct radical scavenging activities, its influence on endogenous antioxidant enzyme systems, and its modulation of key cellular signaling pathways.
Core Antioxidant Mechanisms
Norbixin exerts its antioxidant effects through two primary strategies:
-
Direct Radical Scavenging: Norbixin can directly neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby preventing oxidative damage to vital biomolecules like DNA, proteins, and lipids.[2][6][7]
-
Indirect Antioxidant Activity: Norbixin modulates cellular signaling pathways, most notably the Nrf2-Keap1 pathway, to upregulate the expression of a suite of cytoprotective and antioxidant enzymes.[7][8][9]
References
- 1. Antigenotoxic and antimutagenic potential of an annatto pigment (norbixin) against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bixin and Norbixin Have Opposite Effects on Glycemia, Lipidemia, and Oxidative Stress in Streptozotocin-Induced Diabetic Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Short-Term Bixin Supplementation of Healthy Subjects Decreases the Susceptibility of LDL to Cu2+-Induced Oxidation Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annatto Constituent Cis-Bixin Has Selective Antimyeloma Effects Mediated by Oxidative Stress and Associated with Inhibition of Thioredoxin and Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bixin, a New Atheroprotective Carotenoid Candidate, Prevents oxLDL-Induced Cytotoxicity and Mitochondrial Dysfunction in Macrophages: Involvement of the Nrf2 and NF-κB Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting NRF2 for Improved Skin Barrier Function and Photoprotection: Focus on the Achiote-Derived Apocarotenoid Bixin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Spectroscopic characterization of norbixin (UV-Vis, NMR, IR).
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of norbixin, a natural apocarotenoid dicarboxylic acid derived from the annatto tree (Bixa orellana). Norbixin is widely used as a natural colorant in the food and cosmetic industries and possesses various biological activities, making its thorough characterization essential for quality control, research, and drug development. This document details its spectral properties using Ultraviolet-Visible (UV-Vis) spectroscopy, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy.
UV-Visible Spectroscopy
UV-Vis spectroscopy of norbixin is characterized by a strong absorption band in the visible region, which is responsible for its yellow-orange to red color. The position and fine structure of the absorption maxima are sensitive to the solvent used, a phenomenon known as solvatochromism. This is attributed to the conjugated polyene chain of the norbixin molecule.
Data Presentation
The following table summarizes the UV-Visible absorption maxima (λmax) of norbixin in various solvents. The presence of multiple peaks is characteristic of the vibrational fine structure of the electronic transition.
| Solvent | λmax 1 (nm) | λmax 2 (nm) | λmax 3 (nm) | Reference |
| Acetone | 429 | 457 | 487 | [1] |
| Methanol | - | 453 | - | [2] |
| Chloroform:Acetic Acid (99:1) | - | 454 | 483 | [3] |
| 0.5% KOH (aq) | - | 454 | 483 | [3] |
| 0.5% NaOH (aq) | - | 454 | - | [3] |
| Water | 384 | - | - | [4] |
Experimental Protocol: UV-Visible Spectroscopy
Objective: To determine the absorption maxima of norbixin in a given solvent.
Materials:
-
Norbixin sample
-
Spectrophotometric grade solvents (e.g., acetone, methanol, chloroform)
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Analytical balance
Procedure:
-
Preparation of Stock Solution: Accurately weigh a small amount of norbixin and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 100 µg/mL).
-
Preparation of Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 2, 4, 6, 8, 10 µg/mL).
-
Spectrophotometer Setup: Turn on the spectrophotometer and allow it to warm up. Set the wavelength range for scanning (e.g., 300-600 nm).
-
Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a blank and record the baseline.
-
Sample Measurement: Record the absorbance spectra for each of the prepared norbixin solutions.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax) from the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Data Presentation (Reference: Bixin)
¹H NMR (in CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Assignment (tentative) |
| ~1.9 - 2.0 | s | Methyl protons |
| ~3.7 | s | Methoxy protons (-OCH₃) |
| ~5.8 - 7.5 | m | Olefinic protons |
| ~9.5 | s | Aldehydic proton (from minor isomers/impurities) |
¹³C NMR (in CDCl₃)
| Chemical Shift (δ) ppm | Assignment (tentative) |
| ~12.0 - 21.0 | Methyl carbons |
| ~51.0 | Methoxy carbon (-OCH₃) |
| ~120.0 - 145.0 | Olefinic carbons |
| ~167.0 | Carbonyl carbon (ester) |
| ~170.0 | Carbonyl carbon (acid) |
Experimental Protocol: NMR Spectroscopy (General for Carotenoids)
Objective: To obtain ¹H and ¹³C NMR spectra of a carotenoid sample.
Materials:
-
Norbixin sample (highly purified)
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
NMR tubes (high precision)
-
NMR spectrometer (e.g., 400 MHz or higher)
-
Internal standard (e.g., Tetramethylsilane - TMS)
Procedure:
-
Sample Preparation: Dissolve an appropriate amount of the purified norbixin sample (typically 5-20 mg for ¹H, 20-50 mg for ¹³C) in approximately 0.5-0.7 mL of deuterated solvent in a clean vial.[5]
-
Transfer to NMR Tube: Carefully transfer the solution into an NMR tube.
-
Spectrometer Setup: Insert the sample into the NMR spectrometer. The instrument is then tuned and locked onto the deuterium signal of the solvent. Shimming is performed to optimize the homogeneity of the magnetic field.
-
Data Acquisition: Acquire the ¹H spectrum. Subsequently, acquire the ¹³C spectrum. Standard pulse programs are used. For ¹³C, a proton-decoupled spectrum is typically obtained.
-
Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed to obtain the NMR spectrum. Phase and baseline corrections are applied.
-
Data Analysis: The chemical shifts of the signals are referenced to the internal standard (TMS at 0 ppm). The multiplicity and integration of the peaks in the ¹H spectrum are analyzed.
Infrared (IR) Spectroscopy
FTIR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of norbixin shows characteristic absorption bands for carboxylic acids, alkenes, and methyl groups.
Data Presentation
The following table lists the major IR absorption bands for norbixin and their corresponding functional group assignments.[2][6]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |
| ~3302 | O-H | Stretching (Carboxylic acid) |
| ~2391, 2193 | C-H | Bending |
| ~1635-1651 | C=O | Stretching (Carboxylic acid) |
| ~1396-1450 | C=C | Stretching (Alkene) |
| ~1396 | C-H | Bending (Methyl) |
Experimental Protocol: FTIR Spectroscopy
Objective: To obtain the infrared spectrum of norbixin.
Materials:
-
Norbixin sample
-
Potassium bromide (KBr, spectroscopic grade)
-
Agate mortar and pestle
-
Pellet press
-
FTIR spectrometer
Procedure:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly dry the KBr to remove any moisture.
-
Grind a small amount of norbixin (1-2 mg) with about 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Spectrometer Setup: Place the KBr pellet in the sample holder of the FTIR spectrometer.
-
Background Spectrum: Record a background spectrum of the empty sample compartment.
-
Sample Spectrum: Record the spectrum of the norbixin sample.
-
Data Analysis: Identify the positions of the major absorption bands and assign them to the corresponding functional groups.
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic characterization of norbixin.
Caption: General workflow for the spectroscopic characterization of norbixin.
References
- 1. researchgate.net [researchgate.net]
- 2. Ethanol-Based Extraction of Annatto (Bixa Orellana L.) and Characterization of the Bixin and Norbixin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 6. preprints.org [preprints.org]
Thermal stability of norbixin under various processing conditions.
An In-Depth Technical Guide to the Thermal Stability of Norbixin
For Researchers, Scientists, and Drug Development Professionals
Norbixin, a primary carotenoid derived from the seeds of the annatto tree (Bixa orellana L.), is a widely utilized natural colorant in the food, pharmaceutical, and cosmetic industries. As an apocarotenoid, its structure features a polyene chain with carboxylic acids at both ends, rendering it water-soluble under alkaline conditions. However, the stability of norbixin during thermal processing is a critical factor that influences its efficacy and application. This guide provides a comprehensive overview of norbixin's thermal stability, detailing the effects of various processing conditions, degradation kinetics, and the experimental protocols used for its evaluation.
Factors Influencing Norbixin's Thermal Stability
The degradation of norbixin is a complex process influenced by several key factors, including temperature, pH, light, and the composition of the surrounding matrix.
Temperature: Heat is a primary catalyst for norbixin degradation. Thermal processing can induce isomerization from the naturally occurring cis-form to the more stable trans-form, as well as cause fragmentation of the polyene chain, leading to color loss.[1][2] Studies have shown that degradation generally follows first-order kinetics. The activation energy required for the thermal degradation of non-encapsulated norbixin has been reported, indicating its susceptibility to heat-induced changes.
pH: The pH of the medium significantly affects norbixin's stability and solubility. It is most stable in alkaline or near-neutral conditions. In acidic environments (low pH), norbixin tends to precipitate, which can accelerate its degradation.[3] Research indicates that norbixin is relatively stable at pH 4, but degradation rates increase at pH 3 and 5.[4]
Light: Exposure to light, particularly UV radiation, causes significant degradation through photo-oxidation.[4] The conjugated double bond system in norbixin's structure is highly susceptible to photo-degradation, resulting in rapid color fading. Storing norbixin-containing products in dark conditions is crucial for maintaining their color intensity.[5]
Food Matrix: The components of a food or drug formulation can interact with norbixin, affecting its stability. For instance, binding to proteins, such as in cheese, can enhance its stability, particularly against light.[3] Conversely, in some matrices like extruded foods, norbixin can bind strongly to starch, making it difficult to extract and quantify.[5] Encapsulation techniques, such as spray-drying with gum arabic or maltodextrin, have been shown to significantly improve the thermal stability of norbixin by creating a protective barrier.
Quantitative Data on Norbixin Stability
The following tables summarize quantitative data from various studies on the stability of norbixin under different conditions.
Table 1: Effect of Temperature and Light on Norbixin Degradation
| Condition | Solvent/System | Temperature (°C) | Degradation Rate (% per day) | Light Condition | Reference |
| Thermal | Acetone | 4 | 1.75 | Dark | [4] |
| Thermal | Acetone | 25 | 0.95 | Dark | [4] |
| Thermal | Acetone | 37 | 2.20 | Dark | [4] |
| Thermal | Acetone | 50 | 2.37 | Dark | [4] |
| Photo-degradation | Acetone | Room Temp. | ~5.4 (65% over 12h) | UV Light | [4] |
| Photo-degradation | Acetone | Room Temp. | 3.43 | Polychromatic Light | [4] |
Table 2: Thermal Degradation Kinetics of Norbixin
| System | Temperature Range (°C) | Kinetic Model | Activation Energy (Ea) | Half-life (t½) | Reference |
| Aqueous Solution | 50 - 100 | First-Order | 21.53 kJ/mol | 21h @ 50°C, 2h @ 100°C | |
| Aqueous Model | 60, 90, 98 | First-Order | 7.61 kcal/mol | Not specified | |
| Microencapsulated | 60, 90, 98 | First-Order | 15.08 kcal/mol | Not specified |
Table 3: Effect of pH on Norbixin Stability
| pH | Solvent/System | Temperature (°C) | Observation | Reference |
| 3 | Acetone | Room Temp. | Increased degradation rate | [4] |
| 4 | Acetone | Room Temp. | Stable | [4] |
| 5 | Acetone | Room Temp. | Increased degradation rate | [4] |
| Low pH | Aqueous | Not specified | Precipitation may occur | [3] |
Thermal Degradation Pathway
The thermal degradation of norbixin is a multi-stage process. The initial and most significant stage involves the isomerization of the native 9'-cis-norbixin to its more thermodynamically stable all-trans-isomer.[2] This conversion occurs at temperatures between 200-240°C.[2][6] Following isomerization, further heating leads to the fragmentation of the polyene backbone. Thermogravimetric analysis (TGA) reveals that the complete decomposition of norbixin's precursor, bixin, occurs in four distinct stages between 205°C and 545°C.[2] This process yields smaller volatile compounds, such as toluene and m-xylene, along with other colored degradation products.[1][2]
Experimental Protocols
Assessing the thermal stability of norbixin involves several analytical techniques. Below are detailed methodologies for key experiments.
Spectrophotometric Analysis for Kinetic Studies
This method is used to monitor the degradation of norbixin over time by measuring the decrease in its characteristic absorbance.
Objective: To determine the degradation rate constant and half-life of norbixin under specific temperature, pH, or light conditions.
Methodology:
-
Preparation of Norbixin Solution: Prepare a stock solution of norbixin of known concentration in a suitable solvent (e.g., 0.5% KOH solution, acetone, or a buffer solution of a specific pH).[4][7][8]
-
Sample Preparation: Aliquot the stock solution into multiple vials or cuvettes. For thermal studies, place the samples in a temperature-controlled water bath or oven set to the desired temperature (e.g., 50, 70, 90°C).[3] For photostability studies, expose the samples to a controlled light source (e.g., UV lamp, xenon lamp).[4] A control sample should be kept in the dark at a low temperature (e.g., 4°C).
-
Spectrophotometric Measurement: At regular time intervals, remove a sample, cool it to room temperature if necessary, and measure its absorbance at the maximum wavelength (λmax) for norbixin, which is typically around 453-482 nm depending on the solvent.[7][8] A UV-Vis spectrophotometer is used for this measurement.[4][9]
-
Data Analysis: The degradation is often modeled using first-order kinetics. Plot the natural logarithm of the ratio of absorbance at time 't' to the initial absorbance (ln(A/A₀)) against time. The negative slope of the resulting straight line gives the degradation rate constant (k). The half-life (t½) can be calculated using the formula: t½ = 0.693 / k.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature, providing insights into its thermal decomposition profile.
Objective: To identify the temperatures at which norbixin decomposes and to characterize the stages of its thermal degradation.
Methodology:
-
Sample Preparation: Place a small, accurately weighed amount of pure norbixin powder (typically 5-10 mg) into a TGA crucible (e.g., alumina).[10]
-
Instrument Setup: Place the crucible in the TGA instrument. Program the instrument to heat the sample over a specific temperature range (e.g., 25°C to 600°C) at a constant heating rate (e.g., 5, 10, or 15 K/min) under a controlled atmosphere (e.g., nitrogen or air).[10][11]
-
Analysis: The instrument records the sample's mass as a function of temperature. The resulting TGA curve plots percentage weight loss versus temperature. The derivative of this curve (DTG curve) shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition for each stage.[11]
-
Kinetic Analysis: Advanced software can be used to apply kinetic models (e.g., Coats-Redfern) to the TGA data to calculate kinetic parameters such as activation energy (Ea) for each decomposition stage.[11]
Conclusion
The thermal stability of norbixin is a multifaceted issue crucial for its application as a natural colorant. High temperatures, acidic pH, and light exposure are the primary factors that accelerate its degradation, leading to color loss. The degradation process primarily follows first-order kinetics and involves isomerization followed by fragmentation. Understanding these parameters allows researchers and product developers to optimize processing conditions and formulations. Strategies such as maintaining a neutral to alkaline pH, protecting from light, and utilizing encapsulation technologies can significantly mitigate degradation, thereby preserving the color and integrity of norbixin in final products. The experimental protocols outlined provide a robust framework for systematically evaluating and ensuring the stability of norbixin in various applications.
References
- 1. Kinetics and yields for the formation of coloured and aromatic thermal degradation products of annatto in foods [agris.fao.org]
- 2. akjournals.com [akjournals.com]
- 3. foodsciencejournal.com [foodsciencejournal.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fao.org [fao.org]
- 8. fao.org [fao.org]
- 9. researchgate.net [researchgate.net]
- 10. epfl.ch [epfl.ch]
- 11. researchgate.net [researchgate.net]
Whitepaper: Norbixin as a Potential Novel Agent in Photodynamic Therapy
Abstract
Photodynamic therapy (PDT) represents a clinically approved and minimally invasive treatment modality that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS) in target tissues. The search for new photosensitizers with improved properties, such as high water solubility, tumor selectivity, and minimal dark toxicity, is a key area of research. Norbixin, a water-soluble apocarotenoid derived from the seeds of the annatto tree (Bixa orellana), presents an intriguing candidate.[1] Traditionally used as a natural food colorant, its extensive conjugated double bond system allows for the absorption of light, a prerequisite for a photosensitizer.[1] Furthermore, its antioxidant and potential pro-oxidant activities suggest a capacity to interact with and generate ROS.[2][3] This technical guide provides a comprehensive overview of the rationale for investigating norbixin in PDT, its known physicochemical properties, proposed mechanisms of action, and detailed experimental protocols for its evaluation as a novel photodynamic agent.
Introduction to Photodynamic Therapy and Norbixin
Photodynamic therapy is a two-step therapeutic procedure that involves the administration of a photosensitizing agent followed by its activation with non-thermal light of a specific wavelength.[4] This activation in the presence of oxygen leads to the production of ROS, such as singlet oxygen (¹O₂) and free radicals, which induce cellular damage and trigger cell death pathways, including apoptosis and necrosis.[4][5] Key advantages of PDT include its high selectivity towards tumor cells, achieved through preferential photosensitizer accumulation and precise light delivery, and reduced long-term morbidity compared to conventional cancer therapies.[6]
An ideal photosensitizer should possess several key characteristics:
-
High quantum yield of reactive oxygen species.[5]
-
Strong absorption at longer wavelengths (600-800 nm) for deeper tissue penetration.[6]
-
High water solubility for ease of administration.[5]
-
Preferential accumulation in target tissues.[6]
-
Low or no toxicity in the absence of light.[6]
Norbixin is the primary water-soluble pigment from annatto, produced by the hydrolysis of the methyl ester group of its parent compound, bixin.[7] As a dicarboxylic carotenoid, it is known for its safety and has been investigated for its antigenotoxic and antimutagenic properties, which are often linked to its ability to quench free radicals.[1] However, under specific conditions, certain carotenoids can exhibit pro-oxidant effects, a property that could be harnessed for PDT.[3] This guide explores the scientific basis and experimental framework for evaluating norbixin's potential in this therapeutic context.
Physicochemical and Photophysical Properties of Norbixin
Norbixin's utility as a photosensitizer is fundamentally linked to its chemical structure and interaction with light. Its long polyene chain of conjugated double bonds is the chromophore responsible for absorbing light in the visible spectrum.
| Property | Value / Description | Reference |
| Chemical Formula | C₂₄H₂₈O₄ | [1] |
| Molar Mass | 380.48 g/mol | - |
| Solubility | Soluble in aqueous alkaline solutions. | [7] |
| Absorption Maximum (λmax) | ~453 nm (in 0.5% NaOH solution) | [7] |
| Molar Absorption Coeff. | 2850 (at 453 nm) | [7] |
| Key Structural Feature | Dicarboxylic water-soluble apocarotenoid. | [1] |
Note: The absorption maximum around 453 nm indicates that norbixin would be activated by blue light. While this limits tissue penetration compared to red-light-activated photosensitizers, it is suitable for treating superficial conditions and for in vitro validation studies.[8]
Rationale and Proposed Core Mechanism for Norbixin in PDT
The central hypothesis for norbixin's use in PDT is its ability to transition from a ground state to an excited triplet state upon light absorption, subsequently transferring energy to molecular oxygen to produce cytotoxic ROS. While direct studies on norbixin for cancer PDT are limited, evidence from related applications, such as the use of bixin in antimicrobial PDT, demonstrates a photodynamic effect primarily occurring through a Type I mechanism involving superoxide anion production.[8]
Figure 1: Core mechanism of Norbixin-mediated Photodynamic Therapy.
Detailed Mechanism of Action
Reactive Oxygen Species (ROS) Generation
Upon light activation, a photosensitizer can initiate oxidative damage through two primary pathways, known as Type I and Type II photochemical reactions.
-
Type I Reaction: The excited triplet state photosensitizer reacts directly with a substrate (like a lipid or protein) to produce radical ions, which then react with oxygen to form superoxide anions (O₂•−), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH).[5]
-
Type II Reaction: The excited photosensitizer transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[5]
The dominant pathway depends on the photosensitizer, substrate, and oxygen concentration. Studies on the related compound bixin suggest a Type I mechanism may be prominent.[8]
Figure 2: Type I and Type II pathways for ROS generation by Norbixin-PDT.
Proposed Signaling Pathways in Norbixin-PDT Induced Apoptosis
The ROS generated by Norbixin-PDT are expected to induce a cascade of cellular events culminating in apoptosis. The subcellular localization of the photosensitizer is a critical determinant of the initial targets and subsequent signaling pathways.[9] Given norbixin's water-soluble and anionic nature, it may initially accumulate in the cytoplasm or lysosomes, with downstream effects on mitochondria. PDT is a potent inducer of apoptosis via pathways involving mitochondrial stress.[10]
The proposed pathway involves:
-
ROS Production: The initial event following light activation.
-
Mitochondrial Damage: ROS cause lipid peroxidation of the mitochondrial membrane, leading to a loss of mitochondrial membrane potential (MMP) and the opening of the permeability transition pore.[4]
-
Cytochrome c Release: Damage to the mitochondria facilitates the release of Cytochrome c into the cytosol.[11]
-
Apoptosome Formation: Cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase, Caspase-9.[4]
-
Executioner Caspase Activation: Caspase-9 cleaves and activates executioner caspases, primarily Caspase-3.[12]
-
Apoptosis Execution: Caspase-3 cleaves key cellular substrates, such as PARP, leading to the characteristic morphological changes of apoptosis.[12]
Figure 3: Proposed apoptotic signaling pathway for Norbixin-PDT.
Methodologies for Evaluating Norbixin-PDT Efficacy
Rigorous and standardized protocols are essential for determining the therapeutic potential of norbixin.
In Vitro Experimental Protocols
The initial evaluation of Norbixin-PDT should be conducted on relevant cancer cell lines (e.g., A431 for skin, MCF-7 for breast).
Figure 4: General experimental workflow for in vitro evaluation of Norbixin-PDT.
Protocol 5.1.1: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., 1 x 10⁴ cells/well) in a 96-well plate and incubate for 24 hours.[13]
-
Treatment: Replace the medium with fresh medium containing various concentrations of norbixin (e.g., 0, 1, 5, 10, 25, 50, 100 µM). Include control groups: no treatment, light only, and norbixin only (dark toxicity). Incubate for a predetermined time (e.g., 4 hours).
-
Irradiation: Wash cells with PBS to remove unbound norbixin. Add fresh medium and irradiate with a suitable light source (e.g., LED array at ~453 nm) with a defined light dose (e.g., 5 J/cm²).[6] Keep dark toxicity plates covered.
-
Post-PDT Incubation: Incubate the plates for 24 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.
Protocol 5.1.2: Apoptosis and Necrosis Assay (Annexin V/PI Staining)
-
Procedure: Follow steps 1-4 from the MTT protocol, using 6-well plates.
-
Cell Harvesting: After 24 hours of post-PDT incubation, harvest the cells (including floating cells in the medium) by trypsinization.
-
Staining: Wash cells with cold PBS and resuspend in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's kit (e.g., Sigma-Aldrich APO-AF).[13]
-
Analysis: Analyze the stained cells by flow cytometry within one hour. Quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).[14]
Protocol 5.1.3: Intracellular ROS Detection
-
Procedure: Follow steps 1-2 from the MTT protocol.
-
Probe Loading: After norbixin incubation, wash the cells and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[13]
-
Irradiation: Wash cells to remove excess probe, add fresh medium, and immediately irradiate as described previously.
-
Measurement: Measure the fluorescence of the oxidized product (DCF) immediately using a fluorescence plate reader or flow cytometer. Increased fluorescence indicates higher intracellular ROS levels.[13]
In Vivo Experimental Protocols
In vivo studies are critical to assess the therapeutic efficacy and safety profile of Norbixin-PDT in a complex biological system.
Protocol 5.2.1: Subcutaneous Tumor Model
-
Tumor Induction: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10⁶ 4T1 cells) into the flank of immunocompromised or syngeneic mice.[15][16]
-
Treatment Initiation: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Norbixin Administration: Administer norbixin via intravenous or intraperitoneal injection at a predetermined dose.
-
Drug-Light Interval (DLI): Wait for a specific period (e.g., 1, 3, 6, 24 hours) to allow for optimal tumor accumulation of norbixin. This interval must be optimized.
-
Irradiation: Anesthetize the mice and irradiate the tumor area with a laser or LED light source (~453 nm) at a specific fluence rate and total light dose (e.g., 100 J/cm²).[15]
-
Efficacy Monitoring: Measure tumor volume with calipers every 2-3 days. Monitor animal body weight and overall health. The primary endpoint is often tumor growth delay or complete response rate.[16]
-
Survival Studies: A separate cohort of animals can be monitored for long-term survival.[17]
-
Histological Analysis: At the end of the study, tumors can be excised for histological analysis (e.g., H&E staining, TUNEL assay for apoptosis) to assess tissue damage and cell death mechanisms.
Summary of Potential Quantitative Data
The following table summarizes the types of quantitative data that would be generated from the proposed experiments. Example values are based on typical results seen for novel photosensitizers in early-stage evaluation.
| Parameter (In Vitro) | Example Metric / Value | Experimental Protocol | Reference (Methodology) |
| Dark Cytotoxicity (IC₅₀) | > 100 µM | 5.1.1 (MTT Assay) | [16] |
| Phototoxicity (IC₅₀) | 5 - 20 µM at 5 J/cm² | 5.1.1 (MTT Assay) | [16] |
| Apoptosis Induction | 40-70% Annexin V+ cells at IC₅₀ concentration | 5.1.2 (Flow Cytometry) | [14] |
| ROS Generation | 3-5 fold increase in DCF fluorescence vs. control | 5.1.3 (DCFH-DA Assay) | [13] |
| Parameter (In Vivo) | Example Metric / Value | Experimental Protocol | Reference (Methodology) |
| Tumor Growth Inhibition | > 60% reduction in tumor volume vs. control | 5.2.1 (Tumor Model) | [17] |
| Survival Benefit | > 40% increase in median survival | 5.2.1 (Tumor Model) | [17] |
Future Directions and Conclusion
Norbixin presents a compelling, yet underexplored, candidate for photodynamic therapy. Its status as a water-soluble, natural compound with a history of safe use in humans makes it an attractive starting point for developing new phototherapeutic agents. The primary challenges are its relatively low wavelength of activation, which limits tissue penetration, and the current lack of data on its singlet oxygen quantum yield and specific mechanisms of phototoxicity in cancer cells.
Future research should focus on:
-
Comprehensive Photophysical Characterization: Precisely measuring the singlet oxygen quantum yield, fluorescence quantum yield, and photostability of norbixin.
-
Mechanism of Action Studies: Elucidating the dominant ROS generation pathway (Type I vs. Type II) and confirming the proposed apoptotic signaling cascades using specific inhibitors (e.g., pan-caspase inhibitor Z-VAD-FMK) and Western blot analysis for key proteins (Caspase-3, PARP, Bcl-2).
-
Formulation and Delivery: Exploring nanocarrier systems to potentially enhance tumor accumulation and shift the absorption spectrum to longer wavelengths (a phenomenon known as a bathochromic shift).
-
Structural Modification: Synthesizing norbixin derivatives with modified polyene chains or the addition of heavy atoms to improve intersystem crossing and increase the singlet oxygen quantum yield.
References
- 1. Antigenotoxic and antimutagenic potential of an annatto pigment (norbixin) against oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Annato extract and β-carotene modulate the production of reactive oxygen species/nitric oxide in neutrophils from diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Annatto Constituent Cis-Bixin Has Selective Antimyeloma Effects Mediated by Oxidative Stress and Associated with Inhibition of Thioredoxin and Thioredoxin Reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Death Pathways in Photodynamic Therapy of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Studies in Photodynamic Therapy for Cancer Treatment: From Basic Research to Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Photodynamic Therapy Review: Principles, Photosensitizers, Applications, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Signaling pathways in cell death and survival after photodynamic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The role of apoptosis in response to photodynamic therapy: what, where, why, and how - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Mechanisms in photodynamic therapy: part two—cellular signaling, cell metabolism and modes of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photodynamic Treatment Induces an Apoptotic Pathway Involving Calcium, Nitric Oxide, p53, p21-Activated Kinase 2, and c… [ouci.dntb.gov.ua]
- 13. Systemic administration of the apocarotenoid bixin protects skin against solar UV-induced damage through activation of NRF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. An In Vitro Approach to Photodynamic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vivo Models for Studying Interstitial Photodynamic Therapy of Locally Advanced Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of the in vivo and in vitro effects of photodynamic therapy on breast cancer by using a sensitizer, sinoporphyrin sodium - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes & Protocols for Norbixin Quantification using High-Performance Liquid Chromatography
These comprehensive application notes provide a detailed protocol for the quantification of norbixin in various samples using High-Performance Liquid Chromatography (HPLC). This guide is intended for researchers, scientists, and professionals in the drug development and food science industries.
Introduction
Norbixin is the primary water-soluble colorant derived from the seeds of the annatto tree (Bixa orellana).[1][2][3] It is an apocarotenoid widely used as a natural food additive (E160b) to impart a yellow to orange-red hue to a variety of products, including cheese, butter, snacks, and beverages.[1][4] Accurate quantification of norbixin is crucial for quality control, regulatory compliance, and formulation development. High-Performance Liquid Chromatography (HPLC) with photodiode array (PDA) or Diode Array Detection (DAD) is a robust and widely accepted method for the precise and sensitive determination of norbixin.[5][6][7]
This document outlines a validated HPLC method, including sample preparation, chromatographic conditions, and data analysis, to ensure reliable and reproducible quantification of norbixin.
Experimental Protocols
Materials and Reagents
-
Norbixin analytical standard (purity ≥ 90%)
-
HPLC grade methanol
-
HPLC grade acetonitrile
-
HPLC grade water
-
Acetic acid, analytical grade
-
Formic acid, analytical grade
-
Acetone, analytical grade
-
Hexane, analytical grade
-
Ascorbyl palmitate (for samples with high-fat content)
-
Syringe filters (0.2 µm or 0.45 µm)
Standard Preparation
-
Stock Standard Solution (100 mg/L): Accurately weigh 10 mg of norbixin standard and dissolve it in 100 mL of 100% methanol in a volumetric flask.[6][8] This stock solution should be stored under refrigeration.[6]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with 100% methanol to achieve concentrations ranging from 0.2 to 25 mg/L.[6][8] A typical calibration curve may include concentrations of 0.2, 0.5, 2, 5, 10, and 25 mg/L.[6][8]
Sample Preparation
The appropriate sample preparation method will vary depending on the matrix.
For Liquid Samples (e.g., beverages):
-
Accurately weigh 3 g of the sample into a 50 mL conical tube.
-
Add 6 mL of methanol and vortex vigorously for 1 minute.
-
Centrifuge the mixture at 1,970 x g for 10 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.[8]
For Solid Samples (e.g., cheese, ham):
-
Homogenize the sample.
-
Accurately weigh 2 g of the homogenized sample into a 50 mL conical tube.
-
Add 10 mL of a solution of distilled water (pH 4.6) and acetonitrile (1:10, v/v).
-
For samples with high-fat content, add 200 mg of ascorbyl palmitate and sonicate at ≤40°C for 5 minutes. Then, add 40 mL of hexane to remove fat and vortex vigorously for 1 minute.[6]
-
Centrifuge and filter the supernatant as described for liquid samples.
Alternative Extraction for Solid Samples:
-
The sample can be extracted twice with 20 mL of ethanol for 20 minutes at room temperature with ultrasonic vibration.
-
Combine the extracts in a 50 mL volumetric flask.
-
Filter the extract through a 0.2 µm membrane before HPLC analysis.[2]
HPLC Conditions
The following table summarizes a typical set of HPLC conditions for norbixin quantification.
| Parameter | Condition |
| HPLC System | Agilent Technologies 1200 series or equivalent with DAD/PDA detector[6] |
| Column | Agilent XDB C18 (5 µm, 4.6 mm × 150 mm) or XBridge C18 (5 µm, 4.6 mm x 150 mm)[2][6] |
| Mobile Phase | Isocratic elution with 2% aqueous acetic acid in water:methanol (15:85, v/v) OR 0.5% formic acid in water:methanol (15:85, v/v)[1][2][4][6] |
| Flow Rate | 1.0 mL/min[2][6] |
| Injection Volume | 10 µL[2][6] |
| Column Temperature | 35°C[6] |
| Detection Wavelength | 495 nm[6][7] or 450 nm[1][2][4] |
Data Analysis and Quantification
-
Calibration Curve: Generate a calibration curve by plotting the peak area of the norbixin standard against its concentration. The curve should exhibit excellent linearity (r² ≥ 0.999).[6][8]
-
Quantification: Quantify the amount of norbixin in the samples by comparing their peak areas to the calibration curve.
Quantitative Data Summary
The following tables summarize the validation parameters for a typical HPLC method for norbixin quantification.
Table 1: Calibration and Detection Limits
| Parameter | Bixin | Norbixin | Reference |
| Linearity (r²) | ≥0.9999 | ≥0.9999 | [6][8] |
| Concentration Range (mg/L) | 0.2–25 | 0.2–25 | [6][8] |
| Limit of Detection (LOD) (mg/L) | 0.03 | 0.02 | [6] |
| Limit of Quantification (LOQ) (mg/L) | 0.11 | 0.05 | [6] |
Table 2: Accuracy and Precision
| Parameter | Bixin | Norbixin | Reference |
| Intra-day Accuracy (%) | 88.0 ± 1.3 – 97.0 ± 0.5 | 88.2 ± 0.8 – 105.8 ± 0.8 | [6] |
| Inter-day Accuracy (%) | Not Specified | Not Specified | |
| Intra-day Precision (RSD %) | 0.2 – 2.6 | 0.3 – 2.7 | [6] |
| Inter-day Precision (RSD %) | Not Specified | Not Specified | |
| Recovery (%) | 96.0 - 107 | 95.0 - 109 | [1][2] |
Visualizations
Caption: Workflow for Norbixin Quantification by HPLC.
Caption: Key Parameters for Validated HPLC Method.
References
- 1. Study on the simultaneous determination of bixin and norbixin in foods by high-performance liquid chromatography [vjfc.nifc.gov.vn]
- 2. vjfc.nifc.gov.vn [vjfc.nifc.gov.vn]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. [Detection of the annatto dye norbixin/bixin in cheese using derivative spectroscopy and high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Validation, Measurement Uncertainty, and Determination of Bixin and Norbixin in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Validation, Measurement Uncertainty, and Determination of Bixin and Norbixin in Processed Foods of Animal Resources Distributed in Korea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Norbixin and its Metabolites by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbixin is a natural apocarotenoid, a dicarboxylic acid derivative of bixin, which is the principal coloring component of annatto.[1] Annatto extracts are widely used as a natural colorant in the food and cosmetic industries, imparting a yellow to red-orange hue.[1] Beyond its application as a colorant, norbixin has garnered interest for its potential biological activities. Understanding the absorption, distribution, metabolism, and excretion (ADME) of norbixin is crucial for evaluating its safety and potential therapeutic applications. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers a highly sensitive and selective method for the quantitative analysis of norbixin and its metabolites in various biological matrices. This application note provides a detailed protocol for the extraction and quantification of norbixin and discusses the analysis of its primary metabolites.
Metabolic Pathway of Norbixin
The biosynthesis of bixin in the plant Bixa orellana originates from lycopene. Through a series of enzymatic reactions including cleavage by dioxygenase and oxidation by aldehyde dehydrogenase, norbixin is formed as a key intermediate before being methylated to bixin.[2] When ingested, bixin can be hydrolyzed to norbixin. In vivo, norbixin is expected to undergo Phase II metabolism, primarily through glucuronidation, to facilitate its excretion. The primary metabolite anticipated in biological fluids such as plasma and urine is norbixin glucuronide.
Caption: Proposed metabolic pathway of norbixin.
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis of norbixin and its metabolites from biological matrices.
Sample Preparation
For Plasma Samples:
A protein precipitation method is effective for the extraction of norbixin and its metabolites from plasma.
-
To 200 µL of plasma in a microcentrifuge tube, add 600 µL of acetonitrile.
-
Vortex the mixture vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 methanol/water with 0.1% formic acid) for LC-MS/MS analysis.
For Urine Samples:
A simple dilution and filtration method is generally sufficient for urine samples.
-
Thaw frozen urine samples at room temperature.
-
Vortex the sample to ensure homogeneity.
-
Centrifuge at 5,000 x g for 10 minutes to pellet any particulate matter.
-
Dilute 100 µL of the supernatant with 900 µL of the initial mobile phase.
-
Filter the diluted sample through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Analysis Workflow
References
Application Notes and Protocols for Norbixin as a Natural Food Colorant
Introduction
Norbixin is a natural, water-soluble colorant derived from the seeds of the annatto tree (Bixa orellana)[1][2]. It is the principal pigment responsible for the yellow-to-orange hues imparted by annatto extracts[3]. Chemically, norbixin is a dicarboxylic apocarotenoid, formed by the saponification (hydrolysis of the methyl ester group) of bixin, the primary oil-soluble pigment in annatto seeds[1][4][5]. Its water-soluble nature makes it a versatile colorant for a wide array of aqueous food systems[1][6]. These notes provide detailed applications and protocols for researchers and food development professionals on the effective use of norbixin in food matrices.
Applications in Food Matrices
Norbixin is widely utilized across the food industry to impart a stable yellow-to-red-orange color. Its application is particularly prevalent in water-based and emulsified food products.
-
Dairy Products: Norbixin is extensively used in cheese, processed cheese, yogurts, and ice cream[1][4][5][6]. Its ability to bind to proteins, such as casein, contributes to its excellent stability in these matrices[4][7].
-
Bakery and Confectionery: It is applied in baked goods, biscuit creams, sugar confectionery, and icings to achieve consistent coloring[3][4][5].
-
Beverages and Water Ices: Norbixin provides a yellow-orange color in various water-based beverages and frozen desserts[4]. However, its stability can be pH-dependent, which is a critical consideration for acidic drinks.
-
Meat and Fish Products: It is used to color sausage casings and smoked fish[5][8].
-
Other Processed Foods: Applications also include breakfast cereals, snacks, dressings, and sauces[1][6][8].
Physicochemical Properties and Stability
The efficacy of norbixin as a food colorant is dictated by its stability under various processing and storage conditions.
-
Solubility: Norbixin is water-soluble under neutral to alkaline conditions (pH > 7)[9]. However, it tends to precipitate in acidic environments (low pH), which can limit its use in certain products like acidic beverages[4][9].
-
Light Stability: Norbixin is highly sensitive to light, and exposure can lead to rapid color degradation[4][8]. Its stability is improved when it is bound to proteins, as seen in cheese[4].
-
Heat Stability: Norbixin demonstrates reasonable stability to heat processing[4]. However, prolonged exposure to high temperatures can cause degradation, which typically follows first-order kinetics[10].
-
pH Stability: The color intensity and stability of norbixin are influenced by pH. It is most stable at neutral or slightly alkaline pH. Below pH 4, its stability and solubility decrease significantly[8][11].
Quantitative Data Summary
The stability of norbixin is a critical factor for its application. The following tables summarize quantitative data on its degradation under various conditions.
Table 1: Thermal Degradation Kinetics of Norbixin
| Condition | Rate Constant (k) | Half-Life (t½) | Activation Energy (Ea) | Reference |
| Aqueous Solution (50°C) | 0.033 h⁻¹ | 21 h | 21.53 kJ/mol | [10] |
| Aqueous Solution (100°C) | 0.299 h⁻¹ | 2 h | 21.53 kJ/mol | [10] |
| Non-Encapsulated (Aqueous) | - | - | 7.61 kcal/mol | [12][13] |
| Microencapsulated (Spray-Dried) | - | - | 15.08 kcal/mol | [12][13] |
Table 2: Stability of Norbixin Under Light and pH Stress
| Condition | Observation | Degradation Rate | Reference |
| UV Light Exposure (12 hours) | Significant degradation in acetone solution. | ~65% degradation | [8] |
| Polychromatic Light (7 days) | Degradation in acetone solution. | 3.43% per day | [8] |
| High Concentration (5.58%) + Xenon Lamp (6h) | No decomposition observed. | - | [2][10] |
| Storage at 30°C (12 months) | Significant color change observed. | Remaining concentration: 4.42% | [2][10] |
| pH 4 (Room Temp, Daylight) | Stable. | Minimal degradation | [8] |
| pH 3 and 5 (Room Temp, Daylight) | Increased degradation rate compared to pH 4. | - | [8] |
Experimental Protocols
Protocol 1: Extraction of Water-Soluble Norbixin from Annatto Seeds
This protocol describes the aqueous alkali extraction method to convert oil-soluble bixin into water-soluble norbixin.
Materials:
-
Annatto seeds (Bixa orellana)
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (0.1 M)
-
Hydrochloric acid (HCl) solution (0.1 M)
-
Distilled water
-
Stirring hot plate
-
Beakers, filter paper, and funnel
Methodology:
-
Alkaline Hydrolysis:
-
Weigh a desired amount of annatto seeds.
-
Add the seeds to a 0.1 M NaOH solution. The solvent extraction method followed by aqueous alkali extraction yields high amounts of dye (around 3%)[4].
-
Heat the mixture to approximately 70°C while stirring continuously for 1 hour. This process, known as saponification, hydrolyzes the methyl ester of bixin to form the potassium or sodium salt of norbixin, which is water-soluble[1][8].
-
-
Filtration:
-
Allow the mixture to cool to room temperature.
-
Filter the solution to remove the seeds and other insoluble materials. The resulting filtrate contains the water-soluble norbixin salt.
-
-
Acid Precipitation:
-
Purification and Drying:
Protocol 2: Quantification of Norbixin by UV-Vis Spectrophotometry
This protocol provides a method for determining the concentration of norbixin in an aqueous solution.
Materials:
-
Norbixin sample
-
0.5% Potassium hydroxide (KOH) solution
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
Methodology:
-
Sample Preparation:
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to scan a range of wavelengths to determine the absorbance maxima. Norbixin in an alkaline solution typically shows absorbance maxima at approximately 453 nm and 482 nm[14].
-
Measure the absorbance of the diluted sample solution at the determined maximum wavelength (λmax) against a blank of 0.5% KOH solution.
-
-
Concentration Calculation:
-
Calculate the concentration of norbixin using the Beer-Lambert law (A = εbc), where:
-
A is the absorbance.
-
ε is the molar extinction coefficient (or absorption coefficient, E1cm,1%). For norbixin in 0.5% KOH, the absorption coefficient (A 1% 1cm) is 2887 at 454 nm[15].
-
b is the path length of the cuvette (typically 1 cm).
-
c is the concentration.
-
-
Adjust the final concentration based on the dilution factor used.
-
Protocol 3: Stability Assessment in a Food Model System
This protocol outlines how to evaluate the stability of norbixin against heat or light in a simple aqueous model.
Materials:
-
Purified norbixin solution of known concentration
-
pH buffers (e.g., citrate for acidic, phosphate for neutral)
-
Temperature-controlled water bath or oven
-
Light chamber with a controlled light source (e.g., Xenon lamp)[2]
-
UV-Vis Spectrophotometer
Methodology:
-
System Preparation: Prepare an aqueous solution of norbixin in the desired pH buffer.
-
Stress Application:
-
Heat Stability: Place aliquots of the solution in sealed, opaque containers and incubate them at a specific temperature (e.g., 60°C, 90°C) for a set period[12].
-
Light Stability: Place aliquots in transparent containers and expose them to a controlled light source for a specific duration. Keep a control sample wrapped in aluminum foil to protect it from light[8].
-
-
Analysis:
-
At predetermined time intervals, remove a sample from the stress condition and cool it to room temperature if necessary.
-
Measure the absorbance of the sample using the spectrophotometric method described in Protocol 2.
-
Calculate the percentage of norbixin remaining relative to the initial concentration (time zero).
-
Plot the percentage of remaining norbixin against time to determine the degradation kinetics.
-
Protocol 4: Norbixin Encapsulation by Spray-Drying for Enhanced Stability
Microencapsulation can significantly improve the thermal stability and shelf-life of norbixin[12][13].
Materials:
-
Norbixin solution
-
Wall materials: Gum Arabic (GA) and/or Maltodextrin (MD)[12][13]
-
Distilled water
-
Homogenizer
-
Spray-dryer
Methodology:
-
Emulsion Formation:
-
Prepare an aqueous solution of the wall material (e.g., 40% total soluble solids using a specific MD:GA ratio)[12].
-
Disperse the norbixin (core material) into the wall material solution.
-
Homogenize the mixture to form a stable emulsion.
-
-
Spray-Drying:
-
Feed the emulsion into a spray-dryer. Operating parameters such as inlet and outlet air temperature must be optimized.
-
The hot air atomizes the feed and evaporates the water, resulting in the formation of dry microcapsules containing norbixin.
-
-
Characterization:
-
Evaluate the resulting powder for encapsulation efficiency, moisture content, particle size, and solubility[12].
-
Assess the thermal stability of the encapsulated norbixin using the method in Protocol 3 and compare it to non-encapsulated norbixin. The activation energy required for degradation of microencapsulated norbixin has been shown to be twice as high as that for non-encapsulated norbixin[12][13].
-
Mandatory Visualizations
Caption: Workflow for the extraction and purification of water-soluble norbixin.
Caption: Workflow for assessing the stability of norbixin in a food matrix.
Caption: Conceptual diagram of norbixin stabilization through microencapsulation.
References
- 1. imbarex.com [imbarex.com]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. Studies on application of annatto (Bixa orellena L.) dye formulations in dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. foodsciencejournal.com [foodsciencejournal.com]
- 5. Annatto / Bixin & Norbixin – BIOCON COLORS [bioconcolors.com]
- 6. imbarex.com [imbarex.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. fao.org [fao.org]
- 15. researchgate.net [researchgate.net]
Application Notes and Protocols: Norbixin as a Fluorescent Tool in Lipid Peroxidation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbixin, a dicarboxylic carotenoid derived from the seeds of the annatto tree (Bixa orellana), is a natural pigment widely used in the food and cosmetic industries. Beyond its coloring properties, norbixin possesses significant antioxidant capabilities, primarily attributed to its conjugated double bond system, which enables it to quench singlet oxygen and scavenge free radicals. This inherent antioxidant activity makes it a compound of interest in studies related to oxidative stress and, in particular, lipid peroxidation.
While not a conventional fluorescent probe that directly reacts with lipid radicals to produce a distinct signal, the intrinsic fluorescence of norbixin, coupled with its affinity for lipidic environments, presents a unique opportunity to simultaneously investigate its antioxidant effects and monitor changes in the microenvironment of cellular membranes during oxidative stress. These application notes provide a comprehensive overview of norbixin's properties and detailed protocols for its use in lipid peroxidation research, with a focus on leveraging its fluorescent characteristics.
Rationale for Use in Lipid Peroxidation Studies
Lipid peroxidation is a complex chain reaction that degrades lipids, leading to cellular damage and the formation of reactive aldehydes. It is implicated in the pathophysiology of numerous diseases. Norbixin has been shown to effectively inhibit lipid peroxidation, particularly the oxidation of low-density lipoproteins (LDL), a key event in the development of atherosclerosis.[1][2]
The utility of norbixin in these studies is twofold:
-
As an Antioxidant: To assess its protective effects against lipid peroxidation induced by various stimuli.
-
As an Environmental Fluorescent Reporter: Its fluorescence is sensitive to the polarity of its environment (solvatochromism), which can provide insights into the physical state of lipid membranes.[3] Changes in membrane fluidity and polarity are known to occur during lipid peroxidation.
Physicochemical and Fluorescent Properties of Norbixin
| Property | Value/Description | Reference |
| Chemical Formula | C24H28O4 | [3] |
| Molar Mass | 380.48 g/mol | N/A |
| Solubility | Soluble in alkaline aqueous solutions and some organic solvents. | [3] |
| Absorption Maxima (in Methanol) | ~429 nm, 457 nm, 487 nm | [3] |
| Fluorescence | Exhibits intrinsic fluorescence, with emission properties dependent on the solvent environment. | [4][5] |
| Antioxidant Mechanism | Scavenges peroxyl radicals and quenches singlet oxygen. | [6] |
Data Presentation: Norbixin's Efficacy in Inhibiting Lipid Peroxidation
The following table summarizes quantitative data from studies on the inhibitory effect of norbixin and its related compound, bixin, on lipid peroxidation.
| Experimental Model | Compound | Concentration | Endpoint Measured | Inhibition/Effect | Reference |
| Isolated Human LDL Oxidation (in vitro) | Norbixin | Concentration-dependent | LDL oxidation | Inhibited LDL oxidation in a dose-dependent manner. | [1][2] |
| Atherogenic Rabbit Model (in vivo) | Norbixin | 10, 30, 100 mg/kg b.w. | Aortic tissue lipid and protein oxidation | Reduced levels of lipid and protein oxidation. | [1][2] |
| Healthy Human Volunteers (ex vivo) | Bixin | 0.05 mg/kg b.w. daily for 7 days | Cu2+-induced LDL oxidation | Reduced the oxidation rate of the LDL lipid moiety. | [7] |
| 3T3-L1 Adipocytes & HepG2 Steatotic Cells (in vitro) | Bixin | 1-10 µg/mL | Malondialdehyde (MDA) levels | Significantly reduced lipid peroxidation. | [8] |
| Streptozotocin-Induced Diabetic Rats (in vivo) | Bixin | 10 and 100 mg/kg | Protein oxidation and nitric oxide levels | Prevented protein oxidation and nitric oxide production. | [9] |
Experimental Protocols
Protocol for Assessing Inhibition of LDL Oxidation by Norbixin
This protocol is adapted from studies demonstrating the atheroprotective effects of norbixin.[1][2]
Objective: To determine the in vitro efficacy of norbixin in preventing the copper-induced oxidation of human low-density lipoprotein (LDL).
Materials:
-
Human LDL (commercially available or isolated from fresh plasma)
-
Norbixin stock solution (dissolved in a suitable solvent, e.g., 0.1 M NaOH, and diluted in phosphate-buffered saline, PBS)
-
Copper (II) sulfate (CuSO4) solution
-
Phosphate-buffered saline (PBS), pH 7.4
-
Thiobarbituric acid reactive substances (TBARS) assay kit or spectrophotometer for conjugated diene measurement
-
96-well microplate reader
Procedure:
-
LDL Preparation: Dilute human LDL to a final concentration of 100 µg/mL in PBS.
-
Incubation with Norbixin: In a 96-well plate, add 180 µL of the diluted LDL solution to each well. Add 10 µL of different concentrations of norbixin solution (e.g., 1, 5, 10, 25, 50 µM final concentration). Include a control group with 10 µL of vehicle. Incubate at 37°C for 30 minutes.
-
Initiation of Oxidation: Add 10 µL of CuSO4 solution (final concentration of 10 µM) to each well to initiate oxidation.
-
Monitoring Oxidation:
-
Conjugated Diene Formation: Measure the increase in absorbance at 234 nm every 5 minutes for 3-4 hours at 37°C using a microplate reader. The lag phase (time before the rapid increase in absorbance) is a key indicator of antioxidant activity.
-
TBARS Assay (Endpoint): After a fixed incubation time (e.g., 4 hours), stop the reaction and measure the formation of malondialdehyde (MDA) and other TBARS according to the manufacturer's protocol.
-
-
Data Analysis: Calculate the lag phase duration for each norbixin concentration. For the TBARS assay, compare the absorbance values of norbixin-treated samples to the control.
Protocol for Cellular Lipid Peroxidation Assessment using Norbixin's Antioxidant Properties
This protocol outlines a general method to assess the protective effect of norbixin against induced lipid peroxidation in a cell culture model.
Objective: To evaluate the ability of norbixin to protect cultured cells from oxidative stress-induced lipid peroxidation.
Materials:
-
Adherent cell line (e.g., HepG2, 3T3-L1)
-
Cell culture medium and supplements
-
Norbixin stock solution
-
Oxidative stress inducer (e.g., tert-butyl hydroperoxide (t-BHP), H2O2, or iron/ascorbate)
-
Lipid peroxidation assay kit (e.g., TBARS, or a fluorescent probe like BODIPY 581/591 C11)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Seeding: Seed cells in a 24- or 96-well plate at an appropriate density and allow them to adhere overnight.
-
Norbixin Pre-treatment: Treat the cells with various concentrations of norbixin (e.g., 1-20 µM) in fresh cell culture medium for 2-24 hours. Include a vehicle control.
-
Induction of Oxidative Stress: Remove the norbixin-containing medium and expose the cells to the oxidative stress inducer in fresh medium for a specified time (e.g., 1-4 hours).
-
Quantification of Lipid Peroxidation:
-
TBARS Assay: Lyse the cells and perform the TBARS assay on the cell lysates according to the kit instructions.
-
Fluorescent Probe Staining: If using a fluorescent probe, incubate the cells with the probe according to the manufacturer's protocol, either during or after the oxidative stress induction.
-
-
Data Acquisition: Measure the absorbance (TBARS) or fluorescence intensity (fluorescent probe) using a plate reader. If using microscopy, capture images and quantify the fluorescence intensity per cell.
-
Data Analysis: Compare the levels of lipid peroxidation in norbixin-pre-treated cells to the control cells exposed to the oxidant alone.
Visualization of Workflows and Pathways
Signaling Pathway of Lipid Peroxidation Inhibition
References
- 1. Fluorescence quantum yields and lifetimes of annatto aqueous solutions dependent on hydrogen potential: Applications in… [ouci.dntb.gov.ua]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. fao.org [fao.org]
- 5. mdpi.com [mdpi.com]
- 6. Carotenoids inhibit lipid peroxidation and hemoglobin oxidation, but not the depletion of glutathione induced by ROS in human erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Bimodal Distribution and Fluorescence Response of Environment-Sensitive Probes in Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Norbixin Staining for Histological and Cytological Analysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of Norbixin, a natural dye derived from the seeds of Bixa orellana, as a biological stain for both histological and cytological applications. Norbixin, a water-soluble carotenoid, offers a yellow-to-orange counterstain to hematoxylin and can be a valuable tool in various research contexts.
Introduction
Norbixin is the primary water-soluble pigment found in annatto.[1] Traditionally used as a colorant in the food and cosmetic industries, its utility as a biological stain is an area of growing interest.[2][3] Studies have demonstrated its effectiveness in staining various animal and plant tissues.[2][4] As a compound dye, Norbixin exhibits staining capabilities in both acidic and basic pH ranges.[2] This protocol outlines methods for preparing Norbixin staining solutions and their application in histological and cytological analysis.
Staining Principle
The staining mechanism of Norbixin is attributed to its chemical properties as a carotenoid. The acidic nature of Norbixin allows it to react with basic components within the cell, suggesting an electrostatic interaction. Its lipophilic characteristics may also contribute to the staining of lipid-rich structures. When used as a counterstain to hematoxylin, Norbixin typically imparts a yellowish hue to the cytoplasm and other eosinophilic structures.[2]
Data Presentation
Table 1: Preparation of Norbixin Staining Solution (Ethanolic Extract)
| Reagent/Material | Quantity/Concentration | Notes |
| Bixa orellana (Annatto) seeds | 10 g | Source of Norbixin. |
| Absolute Ethanol | 100 mL | Extraction solvent.[2] |
| pH Adjustment | pH 5.0 or 7.5 | Adjust with dilute acetic acid or sodium hydroxide. Optimal staining has been observed at these pH values.[2][5] |
Table 2: Staining Characteristics of Norbixin
| Tissue Component | Expected Color | Notes |
| Nuclei (with Hematoxylin) | Blue/Violet | --- |
| Cytoplasm | Yellow to Orange-Yellow | Provides a contrasting background to the nuclei.[2][5] |
| Collagen | Light Yellow | --- |
| Muscle | Yellow | --- |
| Erythrocytes | No significant staining | Norbixin has been reported to be inactive on blood smears.[2][5] |
Experimental Protocols
Preparation of Norbixin Staining Solution
This protocol is based on the maceration method for extracting the dye from Bixa orellana seeds.[2]
-
Grind 10 g of Bixa orellana seeds into a fine powder.
-
Add the powdered seeds to 100 mL of absolute ethanol in a sealed container.
-
Allow the mixture to macerate for 24-48 hours at room temperature with occasional agitation.
-
Filter the extract through Whatman No. 1 filter paper to remove solid seed material.
-
The resulting ethanolic extract is the stock staining solution.
-
For working solutions, adjust the pH to 5.0 or 7.5 using dilute acetic acid or sodium hydroxide. The optimal pH may need to be determined empirically for specific applications.[2]
Histological Staining Protocol (Paraffin-Embedded Tissues)
This protocol outlines the use of Norbixin as a counterstain to Hematoxylin for paraffin-embedded tissue sections.
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 changes of 5 minutes each.
-
Immerse in 100% Ethanol: 2 changes of 3 minutes each.
-
Immerse in 95% Ethanol: 2 changes of 3 minutes each.
-
Immerse in 70% Ethanol: 2 changes of 3 minutes each.
-
Rinse in distilled water.
-
-
Nuclear Staining:
-
Immerse in Harris's Hematoxylin for 3-5 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol (1% HCl in 70% ethanol) for a few seconds.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute or a weak alkaline solution.
-
Rinse in running tap water.
-
-
Norbixin Counterstaining:
-
Immerse slides in the prepared Norbixin staining solution (pH 5.0 or 7.5) for 10-30 seconds. Optimal time may vary depending on tissue type and desired staining intensity.[4]
-
Rinse briefly in distilled water.
-
-
Dehydration and Clearing:
-
Immerse in 95% Ethanol: 2 changes of 2 minutes each.
-
Immerse in 100% Ethanol: 2 changes of 2 minutes each.
-
Immerse in Xylene: 2 changes of 5 minutes each.
-
-
Mounting:
-
Mount with a permanent mounting medium.
-
Cytological Staining Protocol (Smears)
This protocol adapts the histological method for staining cytological preparations such as fine-needle aspirates or cell culture smears.
-
Fixation:
-
Fix smears in 95% ethanol for 15-30 minutes. Other standard fixatives can also be used.
-
-
Hydration:
-
Rinse slides in 70% ethanol for 1 minute.
-
Rinse in distilled water.
-
-
Nuclear Staining:
-
Immerse in Harris's Hematoxylin for 1-3 minutes.
-
Rinse in running tap water.
-
Differentiate in 1% acid alcohol.
-
Rinse in running tap water.
-
Blue in Scott's tap water substitute.
-
Rinse in running tap water.
-
-
Norbixin Counterstaining:
-
Immerse slides in the prepared Norbixin staining solution (pH 5.0 or 7.5) for 10-30 seconds.
-
Rinse briefly in distilled water.
-
-
Dehydration and Clearing:
-
Immerse in 95% Ethanol for 1 minute.
-
Immerse in 100% Ethanol for 1 minute.
-
Immerse in Xylene for 2 minutes.
-
-
Mounting:
-
Mount with a permanent mounting medium.
-
Visualizations
Caption: Workflow for the preparation of Norbixin staining solution.
Caption: General workflow for Norbixin histological staining.
Troubleshooting
-
Weak Staining: Increase the incubation time in the Norbixin solution or adjust the pH. Ensure the extract is sufficiently concentrated.
-
Overstaining: Decrease the incubation time in the Norbixin solution.
-
Precipitate on Slides: Filter the Norbixin staining solution before use.
-
Inconsistent Staining: Ensure complete deparaffinization and consistent timing in all steps.
Safety Precautions
Standard laboratory safety precautions should be followed. Handle ethanol and xylene in a well-ventilated area or under a fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
Norbixin provides a viable, natural alternative for counterstaining in routine histological and cytological procedures. Its ease of preparation and distinct yellow-orange hue make it a useful tool for researchers. The provided protocols offer a starting point for the implementation of Norbixin staining, with the acknowledgment that optimization may be required for specific applications and tissue types.
References
- 1. learn.ddwcolor.com [learn.ddwcolor.com]
- 2. Medwin Publishers | Staining Interactions of Bixa Orellana (Annatto) Seed Extracts with Tissues of Wistar Rats [medwinpublishers.com]
- 3. medwinpublishers.com [medwinpublishers.com]
- 4. Evaluation of annatto ( Bixa orellana L . ) methanolic extract in association with methylene blue for double staining in vegetable histology | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
Norbixin as a Sensitizer in Dye-Sensitized Solar Cell Applications: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dye-sensitized solar cells (DSSCs) have emerged as a promising alternative to conventional silicon-based solar cells due to their low production cost, simple fabrication process, and relatively good efficiency under various light conditions. The sensitizer, a dye that absorbs light and injects electrons into a semiconductor, is a critical component of a DSSC. While synthetic dyes like ruthenium complexes have shown high efficiency, their high cost, potential toxicity, and complex synthesis have prompted researchers to explore natural pigments as viable alternatives. Norbixin, a carotenoid pigment extracted from the seeds of the annatto tree (Bixa orellana), has garnered attention as a potential natural sensitizer for DSSCs due to its strong absorption in the visible region, environmental friendliness, and low cost. This document provides detailed application notes and protocols for utilizing norbixin as a sensitizer in DSSC fabrication and characterization.
Data Presentation: Performance of Norbixin-Sensitized DSSCs
The following table summarizes the key performance parameters of dye-sensitized solar cells using norbixin or bixin (a closely related precursor) from annatto extracts as the sensitizer. These values are compiled from various studies to provide a comparative overview.
| Sensitizer (Solvent) | Open-Circuit Voltage (Voc) [V] | Short-Circuit Current Density (Jsc) [mA/cm²] | Fill Factor (FF) | Power Conversion Efficiency (η) [%] | Reference |
| Annatto (Ethanol) - 30g | 0.4000 | 0.041 (calculated from 0.000074 A) | - | 0.00799 | |
| Annatto (Ethanol) - 40g | 0.4251 | 0.254 (calculated from 0.000458 A) | - | 0.01237 | |
| Annatto (Ethanol) - 50g | 0.4502 | 0.476 (calculated from 0.000857 A) | - | 0.05696 | |
| Annatto Fruits (Solvent not specified) | - | - | - | 0.7 | |
| Bixa orellana (Acetone) | 0.420 | 5.2 | - | 0.786 | |
| Bixa orellana (Methanol) | 0.390 | 4.10 | - | 0.612 | |
| Norbixin (TiO₂) | - | - | - | 0.130 | |
| Norbixin (ZnO) | - | - | - | 0.017 | |
| Norbixin with 2,2'-bipyridine | - | - | - | 0.017 | |
| Norbixin | - | - | - | 0.024 |
Experimental Protocols
Extraction and Preparation of Norbixin Dye
This protocol describes the extraction of norbixin from annatto seeds. The process involves the saponification of bixin, which is the primary pigment in the seeds.
Materials:
-
Annatto (Bixa orellana) seeds
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) solution (0.5-2%)
-
Hydrochloric acid (HCl) or Citric acid
-
Organic solvents (e.g., ethanol, acetone, ethyl acetate)
-
Mortar and pestle
-
Filtration apparatus (e.g., filter paper, Buchner funnel)
-
Centrifuge
-
Beakers and flasks
-
Magnetic stirrer and hot plate
-
pH meter or pH paper
Protocol:
-
Seed Preparation: Select mature annatto seeds and clean them to remove any impurities. Dry the seeds at a low temperature (40-50°C) to a moisture content of ≤5% to prevent pigment degradation. Crush the dried seeds into a fine powder (20-40 mesh) using a mortar and pestle or a grinder to increase the surface area for extraction.
-
Alkaline Hydrolysis (Saponification):
-
Mix the powdered annatto seeds with a 0.5-2% aqueous solution of NaOH or KOH. A solid-to-liquid ratio of 1:10 to 1:20 is recommended.
-
Stir the mixture at 40-60°C for 1-2 hours to facilitate the hydrolysis of the bixin ester bond, which forms the water-soluble sodium or potassium salt of norbixin.
-
-
Filtration: After cooling, filter the mixture to remove insoluble materials such as cellulose and proteins. The filtrate will contain the norbixin salt.
-
Acidification and Precipitation:
-
Slowly add HCl or citric acid to the filtrate while stirring to adjust the pH to 3-4.
-
Norbixin will precipitate out of the solution as a yellow-orange solid.
-
-
Isolation and Purification:
-
Collect the norbixin precipitate by centrifugation (e.g., 6000 rpm for 15 minutes).
-
Wash the precipitate with deionized water until the supernatant is neutral.
-
Dry the purified norbixin powder in a vacuum oven at a low temperature (e.g., 40°C).
-
-
Dye Solution Preparation: Dissolve the dried norbixin powder in a suitable organic solvent, such as ethanol or a mixture of solvents, to the desired concentration for sensitizing the photoanode.
Fabrication of the Dye-Sensitized Solar Cell
The following protocol outlines the assembly of a typical DSSC using the extracted norbixin dye.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass slides
-
Titanium dioxide (TiO₂) nanopowder (e.g., P25)
-
Platinum (Pt) precursor (e.g., H₂PtCl₆) or graphite
-
Iodide-based electrolyte (e.g., a solution of potassium iodide (KI) and iodine (I₂) in an organic solvent like acetonitrile or ethylene carbonate)
-
Surfactant (e.g., Triton X-100)
-
Solvents (e.g., ethanol, isopropanol, acetone)
-
Screen printing or doctor-blade equipment
-
Furnace or hot plate capable of reaching 450-500°C
-
Binder clips
-
Micropipette
Protocol:
-
Preparation of the TiO₂ Photoanode:
-
Clean the FTO glass slides by sonicating them sequentially in a detergent solution, deionized water, and ethanol for about 10-15 minutes each.
-
Prepare a TiO₂ paste by grinding TiO₂ nanopowder with a small amount of a binder (e.g., ethyl cellulose) and a surfactant in a solvent.
-
Deposit a thin, uniform layer of the TiO₂ paste onto the conductive side of an FTO slide using the doctor-blade or screen-printing technique. The thickness of the TiO₂ layer can influence cell performance.
-
Dry the coated slide and then sinter it in a furnace at 450-500°C for 30-60 minutes to create a porous, crystalline TiO₂ film.
-
-
Sensitization of the Photoanode:
-
After cooling the sintered TiO₂ electrode to room temperature, immerse it in the prepared norbixin dye solution.
-
Keep the electrode immersed for a sufficient time (e.g., 12-24 hours) to ensure adequate dye adsorption onto the TiO₂ surface.
-
After sensitization, gently rinse the electrode with the solvent used for the dye solution (e.g., ethanol) to remove any non-adsorbed dye molecules.
-
-
Preparation of the Counter Electrode:
-
Clean a second FTO glass slide as described in step 1.
-
Deposit a thin layer of a catalyst, typically platinum, on the conductive side of the FTO slide. This can be done by drop-casting a solution of H₂PtCl₆ in isopropanol and then heating it to around 400°C. Alternatively, a layer of graphite can be applied by drawing with a graphite pencil.
-
-
Assembly of the DSSC:
-
Place the sensitized TiO₂ photoanode and the counter electrode together in a sandwich-like configuration, with the coated sides facing each other. A thin spacer (e.g., Parafilm) can be used to control the distance between the electrodes and prevent short-circuiting.
-
Introduce the iodide-based electrolyte into the space between the two electrodes using a micropipette. The electrolyte will fill the pores of the TiO₂ layer.
-
Secure the assembly using binder clips.
-
Visualizations
Experimental Workflow for Norbixin-Based DSSC Fabrication
Caption: Workflow for the fabrication of a norbixin-sensitized solar cell.
Electron Transfer Mechanism in a Norbixin-Sensitized DSSC
Caption: Electron transfer pathway in a norbixin-sensitized solar cell.
In Vitro Assays to Determine the Antioxidant Capacity of Norbixin: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbixin, a dicarboxylic carotenoid derived from the seeds of the annatto tree (Bixa orellana), is a natural pigment widely used in the food and cosmetic industries. Beyond its coloring properties, norbixin has garnered significant interest for its potent antioxidant activities. This document provides detailed application notes and standardized protocols for key in vitro assays used to determine the antioxidant capacity of norbixin. These assays are fundamental in screening and characterizing the antioxidant potential of this compound for research, and potential therapeutic applications. The included protocols for DPPH, ABTS, FRAP, and ORAC assays, along with data presentation tables and a diagram of the Nrf2 signaling pathway, offer a comprehensive resource for evaluating the antioxidant profile of norbixin.
Data Presentation: Quantitative Antioxidant Capacity of Norbixin
The antioxidant capacity of norbixin can be quantified using various assays, each with a different mechanism of action. The following table summarizes the available quantitative data for norbixin in key antioxidant assays. It is important to note that direct comparative values for pure norbixin across all major assays are not extensively reported in a single source. The data presented here is compiled from available literature.
| Assay | Parameter | Norbixin Value | Standard Reference | Notes |
| ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) | TEAC (Trolox Equivalent Antioxidant Capacity) | 0.98 ± 0.07 µmol TE/µmol[1] | Trolox | This value indicates that norbixin has a high radical scavenging activity, nearly equivalent to that of Trolox on a molar basis.[1] |
| DPPH (2,2-diphenyl-1-picrylhydrazyl) | IC50 | Data not available for pure norbixin | Ascorbic Acid/Trolox | Studies on annatto extracts containing norbixin show dose-dependent DPPH radical scavenging activity. However, a specific IC50 value for pure norbixin is not readily available in the reviewed literature. |
| FRAP (Ferric Reducing Antioxidant Power) | Trolox Equivalents | Data not available for pure norbixin | Trolox/FeSO₄ | This assay measures the ability of an antioxidant to reduce ferric iron. While protocols are established, specific quantitative data for norbixin is not widely reported. |
| ORAC (Oxygen Radical Absorbance Capacity) | µmol TE/g | Data not available for pure norbixin | Trolox | The ORAC assay measures the scavenging of peroxyl radicals. Specific ORAC values for pure norbixin are not readily available in the reviewed literature. |
Note: The lack of standardized reporting and the use of different assay conditions can lead to variability in results. It is recommended to run a known standard, such as Trolox or ascorbic acid, alongside norbixin for accurate comparison.
Experimental Protocols
Detailed, step-by-step protocols for the four key in vitro antioxidant capacity assays are provided below. These protocols are generalized from various sources and can be adapted based on specific laboratory equipment and reagent availability.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, thus neutralizing it. This reduction is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol (or ethanol)
-
Norbixin sample
-
Trolox or Ascorbic acid (as a positive control)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (517 nm)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol. Keep the solution in a dark bottle to protect it from light.
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of norbixin in a suitable solvent (e.g., methanol with a small amount of DMSO for solubility, if necessary).
-
Prepare a series of dilutions of the norbixin stock solution to obtain a range of concentrations.
-
Prepare a stock solution of the positive control (Trolox or ascorbic acid) and a series of dilutions in the same manner.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH working solution to each well.
-
Add 100 µL of the different concentrations of the norbixin sample, positive control, or blank (solvent) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula:
where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of inhibition against the concentration of norbixin to determine the IC50 value (the concentration of the sample that causes 50% inhibition of the DPPH radical).
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the decrease in absorbance is measured.
Materials:
-
ABTS diammonium salt
-
Potassium persulfate
-
Phosphate-buffered saline (PBS) or ethanol
-
Norbixin sample
-
Trolox (as a standard)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (734 nm)
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
-
Preparation of Working ABTS•+ Solution:
-
Before use, dilute the ABTS•+ stock solution with PBS or ethanol to obtain an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of norbixin and a series of dilutions.
-
Prepare a stock solution of Trolox and a series of dilutions to create a standard curve.
-
-
Assay Procedure:
-
Add 20 µL of the norbixin sample, Trolox standard, or blank to the wells of a 96-well microplate.
-
Add 180 µL of the working ABTS•+ solution to each well.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation:
-
Calculate the percentage of inhibition of ABTS•+ radical.
-
Generate a standard curve by plotting the percentage of inhibition versus the concentration of Trolox.
-
Determine the Trolox Equivalent Antioxidant Capacity (TEAC) of the norbixin sample by comparing its percentage of inhibition to the Trolox standard curve. The results are expressed as µmol of Trolox equivalents per µmol or gram of norbixin.
-
FRAP (Ferric Reducing Antioxidant Power) Assay
Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be monitored spectrophotometrically.
Materials:
-
TPTZ (2,4,6-Tris(2-pyridyl)-s-triazine)
-
Ferric chloride (FeCl₃)
-
Sodium acetate buffer (pH 3.6)
-
Hydrochloric acid (HCl)
-
Norbixin sample
-
Trolox or Ferrous sulfate (FeSO₄) (as a standard)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (593 nm)
Protocol:
-
Preparation of FRAP Reagent:
-
Prepare a 300 mM acetate buffer (pH 3.6).
-
Prepare a 10 mM TPTZ solution in 40 mM HCl.
-
Prepare a 20 mM aqueous solution of FeCl₃·6H₂O.
-
Prepare the fresh FRAP working solution by mixing the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the solution to 37°C before use.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of norbixin and a series of dilutions.
-
Prepare a standard curve using a series of dilutions of Trolox or FeSO₄.
-
-
Assay Procedure:
-
Add 20 µL of the norbixin sample, standard, or blank to the wells of a 96-well microplate.
-
Add 180 µL of the pre-warmed FRAP reagent to each well.
-
Incubate at 37°C for 4 minutes.
-
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation:
-
Generate a standard curve by plotting the absorbance versus the concentration of the standard (Trolox or FeSO₄).
-
Determine the FRAP value of the norbixin sample from the standard curve. The results are expressed as µmol of Trolox equivalents or Fe²⁺ equivalents per gram of norbixin.
-
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (typically fluorescein) from oxidative degradation by peroxyl radicals generated by AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant capacity is quantified by measuring the area under the fluorescence decay curve.
Materials:
-
Fluorescein sodium salt
-
AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)
-
Phosphate buffer (75 mM, pH 7.4)
-
Norbixin sample
-
Trolox (as a standard)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm)
Protocol:
-
Preparation of Reagents:
-
Prepare a working solution of fluorescein in 75 mM phosphate buffer.
-
Prepare a solution of AAPH in 75 mM phosphate buffer. This solution should be prepared fresh daily.
-
-
Preparation of Sample and Standard Solutions:
-
Prepare a stock solution of norbixin and a series of dilutions in phosphate buffer.
-
Prepare a series of Trolox dilutions in phosphate buffer to be used as the standard.
-
-
Assay Procedure:
-
In a black 96-well microplate, add 25 µL of the norbixin sample, Trolox standard, or blank (phosphate buffer) to the wells.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Incubate the plate at 37°C for 10-15 minutes in the microplate reader.
-
Initiate the reaction by adding 25 µL of the AAPH solution to all wells.
-
-
Measurement: Immediately begin recording the fluorescence every 1-2 minutes for at least 60-90 minutes at 37°C.
-
Calculation:
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Calculate the net AUC by subtracting the AUC of the blank from the AUC of each standard and sample.
-
Plot the net AUC of the Trolox standards against their concentrations to create a standard curve.
-
Determine the ORAC value of the norbixin sample by interpolating its net AUC on the Trolox standard curve. The results are expressed as micromoles of Trolox equivalents (µmol TE) per gram of norbixin.
-
Mandatory Visualizations
Experimental Workflow for Antioxidant Capacity Assays
Caption: Workflow for in vitro antioxidant assays of norbixin.
Nrf2 Signaling Pathway in Antioxidant Response
Caption: Nrf2 signaling pathway activation by antioxidants.
References
Application Notes and Protocols: Formulation and Characterization of Norbixin-Loaded Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norbixin, a natural carotenoid derived from the seeds of the annatto tree (Bixa orellana), is a potent antioxidant with potential therapeutic applications. However, its poor water solubility and susceptibility to degradation by light, oxygen, and temperature limit its bioavailability and clinical utility.[1] Encapsulation of norbixin into nanoparticles offers a promising strategy to overcome these limitations by enhancing its stability, solubility, and controlled release.[1][2][3] These nanocarriers can protect norbixin from environmental degradation and facilitate its delivery to target sites.[3] This document provides detailed protocols for the formulation and characterization of norbixin-loaded nanoparticles, intended to guide researchers in the development and evaluation of these novel drug delivery systems.
Data Summary: Physicochemical Properties of Norbixin-Loaded Nanoparticles
The following tables summarize quantitative data from various studies on norbixin- and bixin-loaded nanoparticles, providing a comparative overview of different formulation strategies.
Table 1: Formulation Parameters and Encapsulation Efficiency
| Wall Material(s) | Formulation Method | Norbixin/Bixin Concentration | Encapsulation Efficiency (%) | Loading Capacity (%) | Reference |
| Sodium Alginate | Emulsification/Internal Gelation | 7.5 g/g of biopolymer | 51.47 | Not Reported | [1] |
| Sodium Caseinate (SC) | Protein Nanoparticles | Not Specified | >90 | 26.8 | |
| Whey Protein Isolate (WPI) | Protein Nanoparticles | Not Specified | >90 | 31.5 | |
| Soy Protein Isolate (SPI) | Protein Nanoparticles | Not Specified | >90 | 17.0 | |
| Poly-ε-caprolactone (PCL) | Interfacial Deposition | 16.92±0.16 μg/mL | ~100 | Not Reported | [3][4] |
| Poly-ε-caprolactone (PCL) | Interfacial Deposition | 1% (w/v) bixin | Not Reported | 24.23 ± 0.41 mg/g | [5] |
Table 2: Particle Size and Surface Charge Characterization
| Wall Material(s) | Mean Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |
| Sodium Alginate | 589.5 ± 99.1 | Not Reported | Not Reported | [1] |
| Poly-ε-caprolactone (PCL) | 195 ± 27 | Not Reported | Not Reported | [3][4] |
| Poly-ε-caprolactone (PCL) | 23.7 ± 0.2 | 0.226 ± 0.006 | -21.69 ± 9.90 | [5] |
| Bixin-loaded PCL NPs | 6.51 ± 0.34 (TEM) | Low (from DLS) | Not Reported | [6] |
Experimental Protocols
Protocol 1: Formulation of Norbixin-Loaded Sodium Alginate Nanoparticles by Emulsification/Internal Gelation
This protocol is based on the method described by de Oliveira et al. (2024).[1]
Materials:
-
Sodium alginate
-
Calcium carbonate (CaCO3)
-
Norbixin
-
Vegetable oil (e.g., sunflower oil)
-
Span 80 (or other suitable surfactant)
-
Acetic acid
-
Deionized water
Equipment:
-
High-speed homogenizer or mechanical stirrer
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer (optional)
Procedure:
-
Preparation of the Internal Aqueous Phase:
-
Dissolve 1.5% (w/v) sodium alginate in 40 mL of deionized water with gentle heating and stirring until a homogeneous solution is formed.
-
Disperse 0.12 g of CaCO3 into the sodium alginate solution.
-
Add the desired amount of norbixin (e.g., at a concentration of 7.5 g per gram of sodium alginate for optimal encapsulation) to the mixture.[1]
-
Mechanically stir the internal phase for 15 minutes at 700 rpm.[1]
-
-
Formation of the W/O Emulsion:
-
Prepare the external oil phase by dissolving a surfactant (e.g., 1% w/v Span 80) in a suitable vegetable oil.
-
Slowly add the internal aqueous phase to the external oil phase while homogenizing at high speed (e.g., 10,000 rpm) for 10-15 minutes to form a water-in-oil (W/O) emulsion.
-
-
Induction of Gelation:
-
While stirring the emulsion, add a solution of acetic acid (e.g., 0.3% CH3COOH) dropwise. The acid will diffuse into the aqueous droplets and react with CaCO3 to release Ca2+ ions, which will crosslink the alginate chains, forming solid nanoparticles.
-
-
Nanoparticle Recovery:
-
After gelation, break the emulsion by adding an excess of a water-miscible solvent like ethanol and centrifuge the suspension to pellet the nanoparticles.
-
Wash the nanoparticle pellet several times with ethanol and then deionized water to remove residual oil and surfactant.
-
The purified nanoparticles can be resuspended in deionized water or freeze-dried for long-term storage.
-
Protocol 2: Formulation of Norbixin-Loaded Poly-ε-caprolactone (PCL) Nanoparticles by Interfacial Deposition
This protocol is adapted from methodologies described for bixin encapsulation.[4][5][6]
Materials:
-
Poly-ε-caprolactone (PCL)
-
Norbixin or Bixin
-
Acetone
-
Ethanol
-
Poloxamer 188 (or Tween 80)
-
Deionized water
Equipment:
-
Magnetic stirrer with heating plate
-
Rotary evaporator or magnetic stirring in a fume hood for solvent evaporation
-
Filtration system (e.g., 0.45 µm syringe filter)
Procedure:
-
Preparation of the Organic Phase:
-
Preparation of the Aqueous Phase:
-
Prepare an aqueous solution containing a stabilizer, such as 10% (w/v) Poloxamer 188 or Tween 80, in deionized water.[6]
-
-
Nanoparticle Formation:
-
Heat the aqueous phase to approximately 40°C under magnetic stirring.[6]
-
Slowly inject the organic phase into the aqueous phase under continuous stirring. The rapid diffusion of the solvent into the aqueous phase causes the polymer to precipitate, encapsulating the norbixin and forming nanoparticles.
-
-
Solvent Evaporation and Nanoparticle Purification:
-
Final Product:
-
The nanoparticle suspension can be used directly or freeze-dried for storage and later resuspension.[6]
-
Characterization Protocols
Protocol 3: Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
Equipment:
-
Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer.
Procedure:
-
Sample Preparation:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration to avoid multiple scattering effects.
-
-
Particle Size and PDI Measurement (DLS):
-
Equilibrate the instrument to a constant temperature (e.g., 25°C).
-
Place the diluted sample in a cuvette and insert it into the instrument.
-
Perform the measurement at a scattering angle of 90°.[6]
-
The instrument software will report the mean hydrodynamic diameter (Z-average) and the PDI, which indicates the width of the size distribution.
-
-
Zeta Potential Measurement:
-
Use the same diluted sample or prepare a fresh one in an appropriate buffer (e.g., neutral pH).
-
Inject the sample into the specific zeta potential cell.
-
The instrument applies an electric field and measures the electrophoretic mobility of the nanoparticles to calculate the zeta potential, which is an indicator of colloidal stability.
-
Protocol 4: Determination of Encapsulation Efficiency and Loading Capacity
Procedure:
-
Separation of Free Norbixin:
-
Take a known volume of the nanoparticle suspension and centrifuge it at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Carefully collect the supernatant, which contains the unencapsulated (free) norbixin.
-
-
Quantification of Norbixin:
-
Measure the concentration of norbixin in the supernatant using a suitable analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength (around 453-470 nm in a suitable solvent).[7]
-
To determine the total amount of norbixin, disrupt a known volume of the original nanoparticle suspension using a suitable solvent (e.g., chloroform or an alkaline solution) to release the encapsulated drug, and then measure the concentration.[7]
-
-
Calculations:
-
Encapsulation Efficiency (EE%): EE% = [(Total Norbixin - Free Norbixin) / Total Norbixin] x 100
-
Loading Capacity (LC%): LC% = [Weight of Encapsulated Norbixin / Total Weight of Nanoparticles] x 100
-
Protocol 5: In Vitro Release Study
Equipment:
-
Shaking water bath or dialysis apparatus
-
Centrifuge or dialysis membranes
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of Release Medium:
-
Prepare a release medium that simulates physiological conditions (e.g., phosphate-buffered saline, PBS, pH 7.4). For poorly water-soluble drugs like norbixin, a certain percentage of a cosolvent (e.g., ethanol) may be added to ensure sink conditions. A study on bixin and norbixin release used 95% ethanol as a food simulant.[1]
-
-
Release Experiment (Dialysis Method):
-
Place a known amount of norbixin-loaded nanoparticle suspension into a dialysis bag with a suitable molecular weight cut-off.
-
Seal the dialysis bag and immerse it in a known volume of the release medium.
-
Maintain the setup at a constant temperature (e.g., 37°C) with continuous agitation.
-
At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.
-
-
Analysis:
-
Quantify the concentration of norbixin in the collected aliquots using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of norbixin released over time.
-
Visualization of Experimental Workflows
Caption: Workflow for Emulsification/Internal Gelation Method.
Caption: Workflow for Nanoparticle Characterization.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Characterisation and stability evaluation of bixin nanocapsules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Treatment with Bixin-Loaded Polymeric Nanoparticles Prevents Cigarette Smoke-Induced Acute Lung Inflammation and Oxidative Stress in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: Norbixin-Based Colorimetric Sensors for Metal Ion Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heavy metal contamination is a significant environmental and health concern. Developing simple, rapid, and cost-effective methods for detecting metal ions is crucial for environmental monitoring, food safety, and clinical diagnostics. Natural pigments offer a promising avenue for the development of colorimetric sensors due to their inherent chromogenic properties and ability to chelate metal ions. Norbixin, a water-soluble carotenoid derived from the seeds of the annatto tree (Bixa orellana), possesses a polyene structure with carboxylic acid and hydroxyl functional groups, making it an excellent candidate for a chromogenic chelating agent.[1][2] Upon complexation with metal ions, the electron distribution in the norbixin molecule is altered, leading to a shift in its maximum absorbance wavelength (λmax) and a visible color change. This principle forms the basis of a simple and effective colorimetric assay for the detection and quantification of various metal ions.[3]
These application notes provide a comprehensive overview and detailed protocols for the development and application of norbixin-based colorimetric sensors for the detection of metal ions.
Signaling Pathway and Sensing Mechanism
The detection mechanism of the norbixin-based sensor relies on the chelation of metal ions by the functional groups of the norbixin molecule. The carboxylic acid and hydroxyl groups in norbixin act as ligands, donating lone pairs of electrons to form coordinate bonds with a central metal ion. This complex formation alters the electronic structure of the conjugated polyene chain of norbixin, resulting in a change in the energy required for π-π* electronic transitions. This change manifests as a shift in the UV-Visible absorption spectrum and a corresponding color change of the solution, which can be quantified to determine the concentration of the metal ion.
References
Application Note: Purification of Norbixin Using High-Speed Counter-Current Chromatography
Abstract
This application note details a proposed methodology for the purification of norbixin, a dicarboxylic acid carotenoid derived from annatto (Bixa orellana), utilizing High-Speed Counter-Current Chromatography (HSCCC). Norbixin is a widely used natural food colorant, and its purification is crucial for quality control and for use in pharmaceutical and cosmetic applications. While specific literature on the purification of norbixin by HSCCC is limited, this protocol has been developed based on established HSCCC methods for the separation of other acidic natural products, such as flavonoids. The proposed method employs a biphasic solvent system and pH-zone-refining principles to achieve high purity and recovery of norbixin. This document provides a comprehensive protocol, including sample preparation, solvent system selection, HSCCC operation, and analysis of the purified product.
Introduction
Norbixin is the primary water-soluble colorant obtained from the seeds of the annatto tree. It is a dicarboxylic acid apocarotenoid and exists as both cis and trans isomers, with the cis isomer being the most common. The purification of norbixin from crude annatto extracts is essential to remove impurities such as other carotenoids (e.g., bixin), lipids, and sugars, which can affect its color intensity, stability, and safety for various applications.
Counter-current chromatography (CCC) is a liquid-liquid partition chromatography technique that eliminates the need for a solid stationary phase, thereby avoiding irreversible adsorption of the sample and allowing for high sample loading and recovery. High-Speed Counter-Current Chromatography (HSCCC) is an advanced form of CCC that utilizes a strong centrifugal force to retain the stationary phase, enabling high-speed separations with excellent resolution.
Given that norbixin is an acidic compound, pH-zone-refining counter-current chromatography presents a highly effective approach for its purification.[1] This technique separates ionizable compounds based on their pKa values and hydrophobicity, leading to sharp, concentrated elution bands and high purity of the target compound.
This application note outlines a detailed protocol for the purification of norbixin using HSCCC, adapting a method successfully employed for the separation of flavonoids from Oroxylum indicum.[2]
Experimental Protocols
Preparation of Crude Norbixin Extract
A crude norbixin extract is first prepared from annatto seeds.
Materials:
-
Annatto seeds
-
Potassium hydroxide (KOH) solution (5% w/v)
-
Hydrochloric acid (HCl) (1 M)
-
Deionized water
-
Filtration apparatus
Protocol:
-
Grind annatto seeds to a fine powder.
-
Suspend the powdered seeds in a 5% KOH solution at a 1:10 (w/v) ratio.
-
Stir the mixture at 60°C for 2 hours to facilitate the saponification of bixin to norbixin.
-
Filter the mixture to remove the seed debris.
-
Acidify the filtrate with 1 M HCl to a pH of approximately 4.0 to precipitate the norbixin.
-
Collect the precipitate by filtration and wash thoroughly with deionized water.
-
Dry the precipitate under vacuum at 40°C to obtain the crude norbixin extract.
HSCCC Solvent System Selection and Preparation
The selection of an appropriate two-phase solvent system is critical for a successful HSCCC separation. For acidic compounds like norbixin, a chloroform-methanol-water system is proposed, based on its successful application for flavonoid separation.[2]
Proposed Solvent System: Chloroform-Methanol-Water (6:10:5, v/v/v)
Preparation:
-
Mix chloroform, methanol, and water in the specified ratio in a separatory funnel.
-
Shake the mixture vigorously for 5 minutes and allow the phases to separate.
-
Separate the upper (aqueous) and lower (organic) phases.
-
Degas both phases in an ultrasonic bath for 15 minutes before use.
HSCCC Instrumentation and Operation
Instrumentation:
-
High-Speed Counter-Current Chromatograph (e.g., TBE-300C)
-
Preparative HPLC pump
-
UV-Vis detector
-
Fraction collector
-
Sample injection valve with a sample loop
Operational Parameters:
| Parameter | Value |
| Solvent System | Chloroform-Methanol-Water (6:10:5, v/v/v) |
| Elution Mode | Head-to-tail (upper phase as mobile phase) |
| Revolution Speed | 850 rpm |
| Flow Rate | 2.0 mL/min |
| Detection Wavelength | 450 nm |
| Column Temperature | 25°C |
| Sample Loading | 200 mg of crude norbixin extract dissolved in 10 mL of the lower stationary phase |
Protocol:
-
Fill the entire HSCCC column with the lower stationary phase (chloroform-rich phase).
-
Set the revolution speed to 850 rpm.
-
Pump the upper mobile phase (methanol-water-rich phase) into the column in the head-to-tail direction at a flow rate of 2.0 mL/min.
-
Once hydrodynamic equilibrium is reached (i.e., the mobile phase emerges from the column outlet), inject the sample solution.
-
Monitor the effluent with a UV-Vis detector at 450 nm.
-
Collect fractions of the effluent using a fraction collector.
-
After the target compound has eluted, stop the separation and collect the entire column contents by forcing them out with pressurized nitrogen.
Analysis of Purified Norbixin
The purity of the collected fractions containing norbixin should be analyzed by High-Performance Liquid Chromatography (HPLC).
HPLC Conditions:
| Parameter | Value |
| Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 0.1% Formic acid in water (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 450 nm |
| Injection Volume | 20 µL |
Data Presentation
The following tables summarize the expected outcomes based on the purification of similar compounds using HSCCC.[2]
Table 1: HSCCC Operational Parameters
| Parameter | Setting |
|---|---|
| Instrument | High-Speed Counter-Current Chromatograph |
| Column Volume | e.g., 300 mL |
| Solvent System | Chloroform-Methanol-Water (6:10:5, v/v/v) |
| Mobile Phase | Upper Aqueous Phase |
| Stationary Phase | Lower Organic Phase |
| Flow Rate | 2.0 mL/min |
| Rotational Speed | 850 rpm |
| Detection | UV at 450 nm |
| Sample Size | 200 mg crude extract |
Table 2: Expected Purity and Recovery of Norbixin
| Compound | Retention Time (min) | Purity (%) | Recovery (%) |
|---|
| Norbixin | To be determined | >95% | >90% |
Visualizations
Experimental Workflow for Norbixin Purification
Caption: Workflow for the extraction and purification of norbixin.
Logical Relationship of HSCCC Parameters
Caption: Key parameters influencing HSCCC purification of norbixin.
Conclusion
This application note provides a detailed, albeit proposed, protocol for the purification of norbixin from crude annatto extracts using High-Speed Counter-Current Chromatography. By adapting a proven method for the separation of similar acidic natural products and incorporating the principles of pH-zone-refining, this approach is expected to yield high-purity norbixin with excellent recovery. The elimination of a solid stationary phase minimizes sample loss and allows for efficient scaling of the purification process. This method holds significant promise for researchers, scientists, and drug development professionals requiring high-purity norbixin for their applications. Further optimization of the solvent system and operational parameters may be necessary to achieve the best separation results for specific crude extracts.
References
Application Notes and Protocols for Microwave-Assisted Extraction of Norbixin from Bixa orellana
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the microwave-assisted extraction (MAE) of norbixin from the seeds of Bixa orellana, commonly known as annatto. Norbixin, the saponified form of bixin, is a water-soluble carotenoid widely used as a natural colorant in the food, cosmetic, and pharmaceutical industries.[1][2][3] Microwave-assisted extraction offers a rapid, efficient, and environmentally friendly alternative to conventional extraction methods, resulting in higher yields in shorter times with reduced solvent consumption.[4][5][6]
Principle of Microwave-Assisted Extraction (MAE)
Microwave-assisted extraction utilizes microwave energy to heat the solvent and plant material, leading to the partitioning of analytes from the sample matrix into the solvent. The process is based on the direct interaction of microwaves with polar molecules (like water) within the plant material. This interaction generates localized heating, causing the plant cells to rupture and release their contents into the surrounding solvent. This efficient heating mechanism significantly reduces extraction time and improves extraction efficiency compared to conventional heating methods.[4][5]
Experimental Protocols
This section details the recommended protocols for the microwave-assisted extraction of norbixin from Bixa orellana seeds. The parameters are based on optimized conditions reported in scientific literature to maximize the yield of norbixin.
Materials and Equipment
-
Plant Material: Whole or powdered seeds of Bixa orellana.
-
Solvents: Distilled water, aqueous alkaline solutions (e.g., 0.1 M NaOH), ethanol, ethyl acetate.[2][5][7]
-
Apparatus:
-
Microwave extraction system (with power and temperature control).
-
Extraction vessel.
-
Beakers and flasks.
-
Filtration system (e.g., filter paper, Buchner funnel).
-
Rotary evaporator (for solvent removal).
-
pH meter.
-
Analytical balance.
-
High-Performance Liquid Chromatography (HPLC) system for quantitative analysis.[1]
-
Protocol 1: Microwave-Assisted Aqueous Extraction of Norbixin
This protocol focuses on the direct extraction of norbixin using an aqueous solvent, which is advantageous due to its safety and environmental friendliness.
-
Sample Preparation: Weigh 10 g of powdered Bixa orellana seeds.
-
Solvent Addition: Place the seed powder into the microwave extraction vessel and add 100 mL of distilled water (1:10 solid-to-liquid ratio). Adjusting the pH to alkaline conditions (e.g., using NaOH) can enhance the solubility and extraction of norbixin.[3][6]
-
Microwave Extraction:
-
Filtration: After extraction, allow the mixture to cool and then filter to separate the extract from the solid residue.
-
Post-Extraction Processing: The aqueous extract containing norbixin can be used directly or further purified. For obtaining solid norbixin, the extract can be acidified to precipitate norbixin, followed by filtration and drying.[2]
Protocol 2: Two-Step Extraction and Conversion of Bixin to Norbixin
This protocol involves an initial extraction of bixin using an organic solvent, followed by saponification to convert bixin to norbixin.
-
Bixin Extraction:
-
Filtration and Concentration: Filter the extract and concentrate it using a rotary evaporator.
-
Saponification to Norbixin:
-
Precipitation and Recovery: Acidify the alkaline solution with hydrochloric acid to precipitate the norbixin.[2] Filter the precipitate, wash with water, and dry to obtain purified norbixin.
Quantitative Data Presentation
The following tables summarize the quantitative data from various studies on the microwave-assisted extraction of pigments from Bixa orellana.
Table 1: Comparison of Microwave-Assisted Extraction (MAE) and Conventional Extraction for Bixin Yield
| Extraction Method | Solvent | Microwave Power (W) | Extraction Time (min) | Bixin Yield (%) | Reference |
| MAE | Ethyl Acetate & Water | 210 | 18 | 16.281 | [4][5] |
| Conventional Heating | Ethyl Acetate | - | 90 | 8.231 | [4][5] |
Table 2: Optimized Parameters for Microwave-Assisted Aqueous Extraction of Bixin and Norbixin
| Parameter | Value | Reference |
| Seed to Water Ratio | 1:1 (w/v) | [7] |
| Temperature | 70°C | [7] |
| Extraction Time | 30 min | [7] |
| Microwave Power | 700 W | [7] |
| Resulting Yields | ||
| Bixin | 0.625% | [7] |
| Norbixin | 3.008% | [7] |
Table 3: Influence of MAE Parameters on Bixin and Polyphenol Extraction
| pH | Solvent (Ethanol %) | Solvent-to-Seed Ratio | Microwave Time (min) | Bixin Yield (%) | Polyphenol Content (mg GA/g) | Reference |
| 11 | 96 | 6:1 | 2.5 | 0.51 ± 0.01 | - | [6][8] |
| 11 | 50 | 6:1 | 2.5 | - | 4.36 ± 0.04 | [6][8] |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the microwave-assisted extraction of norbixin.
Caption: General workflow for MAE of norbixin.
Chemical Relationship
The following diagram illustrates the chemical relationship between bixin and norbixin.
Caption: Conversion between bixin and norbixin.
Concluding Remarks
Microwave-assisted extraction is a highly effective method for obtaining norbixin from Bixa orellana seeds. The optimized protocols presented here can significantly enhance extraction yields and reduce processing times. For drug development and other high-purity applications, subsequent purification steps such as chromatography may be necessary. The provided data and workflows serve as a valuable resource for researchers and scientists working with natural product extraction and development.
References
- 1. fimek.edu.rs [fimek.edu.rs]
- 2. Ethanol-Based Extraction of Annatto (Bixa Orellana L.) and Characterization of the Bixin and Norbixin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Microwave facilitated extraction of Bixin from Bixa orellana and it’s in-vitro antioxidant activity | Semantic Scholar [semanticscholar.org]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Optimization of the Microwave-Assisted Extraction Process of Bioactive Compounds from Annatto Seeds (Bixa orellana L.) - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent the degradation of norbixin during storage.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of norbixin during storage and experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause norbixin degradation?
A1: Norbixin is a carotenoid that is highly susceptible to degradation from various environmental factors. Its structure, containing a system of conjugated double bonds, makes it prone to oxidation and isomerization.[1][2] The primary factors leading to its degradation are:
-
Light: Exposure to light, especially UV light, is a major cause of degradation.[3][4] Studies show that light exposure can accelerate the oxidation process significantly.[5]
-
Temperature: Elevated temperatures promote thermal degradation.[6][7][8] The degradation kinetics often follow a first-order reaction.[6][7][8]
-
Oxygen: As a carotenoid, norbixin is susceptible to oxidation, a process that can be initiated or accelerated by the presence of oxygen.[4] This oxidation can involve a radical chain reaction mechanism.[9]
-
pH: The stability of norbixin is pH-dependent. It is reportedly more stable at a slightly acidic pH (e.g., pH 4), with increased degradation rates at more acidic or alkaline pH values.[3][10]
Q2: My norbixin solution is rapidly losing its color. What could be the cause and how can I fix it?
A2: Rapid color loss, or bleaching, is a direct indicator of norbixin degradation. Based on the primary degradation factors, consider the following troubleshooting steps:
-
Check Storage Conditions: Are your samples protected from light? Norbixin is extremely sensitive to light.[1] Store solutions in amber-colored vials or wrap containers in aluminum foil and place them in a dark environment, such as a cabinet or refrigerator.
-
Evaluate Storage Temperature: Are you storing the samples at a low temperature? For long-term stability, storage at refrigerated temperatures (e.g., 4°C) or even frozen (-20°C) is recommended.[3][11]
-
Assess the Solvent/Medium pH: Have you measured the pH of your solution? Norbixin's stability is pH-dependent. Adjust the pH to a range where it is more stable, if compatible with your experimental design. A pH around 4 has been shown to be favorable.[3][10]
-
Consider Headspace Oxygen: Are your storage containers sealed properly? To minimize oxidation, consider using containers that can be purged with an inert gas (like nitrogen or argon) before sealing to displace oxygen.
Q3: How can I enhance the long-term stability of norbixin for storage?
A3: Several strategies can significantly improve the shelf-life of norbixin:
-
Encapsulation: Microencapsulation or nanoencapsulation is a highly effective technique.[6][7][12] Encapsulating norbixin in a protective matrix (wall material) like gum arabic, maltodextrin, or sodium alginate can dramatically increase its thermal and photostability.[6][7][8][12] Encapsulation raises the activation energy required for degradation, meaning more energy is needed to break down the molecule.[6][7][8]
-
Use of Antioxidants: Adding antioxidants to the formulation can protect norbixin from oxidative degradation.[4] Ascorbic acid (Vitamin C) and tocopherols (Vitamin E) have been shown to be effective.[3][4][5]
-
Complexation with Proteins: Norbixin stability is enhanced when it is bound to proteins.[13] This is observed in food matrices like cheese. If your application allows, formulating norbixin with a protein carrier could be beneficial.
-
High Concentration Formulations: Some studies suggest that higher concentrations of norbixin in aqueous formulations can be a protective factor against photodegradation.[1][14]
Troubleshooting Guides
Issue 1: Norbixin Degradation in Aqueous Solutions
| Symptom | Possible Cause | Suggested Solution |
| Fading of yellow/orange color within hours or days. | Light Exposure: Stored in transparent containers under ambient light. | Store solutions in amber glass vials or wrap containers in foil. Keep in a dark location (e.g., refrigerator, light-proof box). |
| High Temperature: Stored at room temperature or higher. | Store aqueous solutions at refrigerated temperatures (4°C). For long-term storage, consider freezing at -20°C. | |
| Unfavorable pH: pH of the solution is too high or too low. | Measure the pH of your solution. Adjust to a more stable pH (around 4) using appropriate buffers, if your experiment allows.[3][10] | |
| Oxidation: Presence of dissolved oxygen in the solution. | De-gas the solvent before preparing the solution. Purge the headspace of the storage container with an inert gas (N₂ or Ar) before sealing. Consider adding an antioxidant like ascorbic acid.[3] |
Issue 2: Instability During Thermal Processing
| Symptom | Possible Cause | Suggested Solution |
| Significant color loss after heating. | Thermal Lability: Norbixin's chemical structure is susceptible to heat.[2] | Minimize the duration and temperature of heat exposure. If possible, add norbixin at the end of the heating process. |
| Lack of Protection: Norbixin is in a "free" or non-encapsulated state. | Use an encapsulated form of norbixin (e.g., spray-dried microcapsules). Encapsulation has been shown to double the activation energy required for thermal degradation, significantly improving stability.[6][7][8] |
Quantitative Data on Norbixin Stability
Table 1: Effect of Temperature and Light on Norbixin Degradation in Acetone Solution
| Storage Condition | Temperature | Light Condition | Daily Degradation Rate (%) | Reference |
| Refrigerated | 4°C | Dark | 1.75 | [3] |
| Room Temperature | 25°C | Dark | 0.95 | [3] |
| Body Temperature | 37°C | Dark | 2.20 | [3] |
| High Temperature | 50°C | Dark | 2.37 | [3] |
| Room Temperature | 25°C | Polychromatic Light (7 days) | 3.43 | [3] |
| Room Temperature | 25°C | UV Light (12 hours) | ~65% (total degradation) | [3] |
Table 2: Thermal Stability of Encapsulated vs. Non-Encapsulated Norbixin
| Norbixin Form | Wall Material | Activation Energy (Ea) for Degradation (kcal/mol) | Implication | Reference |
| Non-Encapsulated | N/A | 7.61 | Lower thermal stability | [6][7][8] |
| Microencapsulated (MCN) | Maltodextrin & Gum Arabic | 15.08 | ~2x higher thermal stability | [6][7][8] |
Experimental Protocols
Protocol 1: Microencapsulation of Norbixin by Spray-Drying
This protocol is a representative method based on literature for improving norbixin stability.[6][7][8]
Objective: To encapsulate norbixin within a protective matrix to enhance its stability against thermal and light-induced degradation.
Materials:
-
Norbixin powder
-
Wall materials: Gum Arabic (GA) and Maltodextrin (MD)
-
Distilled water
-
Magnetic stirrer and hot plate
-
Spray-dryer apparatus
Methodology:
-
Preparation of the Wall Material Solution:
-
Prepare a solution of the wall materials. A common combination is a mix of Maltodextrin and Gum Arabic. For example, create a 40% total solids solution in distilled water.[6]
-
Dissolve the GA and MD powders in distilled water under constant stirring using a magnetic stirrer until a homogenous solution is formed. This may require gentle heating.
-
-
Preparation of the Emulsion (Core Material):
-
Prepare an aqueous solution of norbixin.
-
Add the norbixin solution to the wall material solution to achieve the desired core-to-wall material ratio.
-
Homogenize the mixture thoroughly to form a stable emulsion.
-
-
Spray-Drying Process:
-
Pre-heat the spray-dryer to the desired inlet temperature (e.g., 180-200°C). The outlet temperature will typically range from 80-100°C.
-
Feed the emulsion into the spray-dryer at a constant flow rate.
-
The atomized droplets are dried rapidly, forming microcapsules.
-
Collect the resulting powder (norbixin microcapsules) from the cyclone collector.
-
-
Storage:
-
Store the collected powder in an airtight, opaque container at low temperature (e.g., 4°C) until further use.
-
Protocol 2: Assessing Norbixin Stability by UV-Vis Spectrophotometry
Objective: To quantify the degradation of norbixin over time under specific storage conditions.
Materials:
-
Norbixin solution (either standard or encapsulated)
-
UV-Vis Spectrophotometer
-
Quartz or glass cuvettes
-
Appropriate solvent (e.g., acetone, 0.5% potassium hydroxide solution)
-
Controlled environment chamber (for temperature and light control)
Methodology:
-
Sample Preparation:
-
Prepare a stock solution of norbixin at a known concentration in the desired solvent.
-
Aliquot the solution into multiple identical, sealed vials (use amber vials for light-sensitive experiments).
-
-
Storage Conditions:
-
Place the sets of vials under the desired experimental conditions (e.g., different temperatures, light intensities, or in complete darkness).
-
-
Spectrophotometric Measurement:
-
At predetermined time intervals (e.g., 0, 24, 48, 72 hours), remove one vial from each condition for analysis.
-
Measure the absorbance spectrum of the norbixin solution. The maximum absorbance wavelength (λmax) for norbixin is typically around 453-455 nm in alkaline solution and 470-482 nm in other solvents.[1][15][16]
-
Record the absorbance at λmax.
-
-
Data Analysis:
-
Calculate the remaining concentration of norbixin at each time point using the Beer-Lambert law (A = εbc) or by normalizing the absorbance to the initial value (A/A₀).
-
Plot the remaining concentration or absorbance ratio against time to determine the degradation kinetics. For a first-order reaction, the plot of ln(A/A₀) versus time will be linear, and the slope will be the negative of the rate constant (k).
-
Visualizations
Norbixin Degradation Pathway
Caption: Simplified pathway of norbixin degradation via a radical chain reaction.
Experimental Workflow: Norbixin Stabilization and Analysis
References
- 1. cabidigitallibrary.org [cabidigitallibrary.org]
- 2. Addition of norbixin microcapsules obtained by spray drying in an isotonic tangerine soft drink as a natural dye - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Encapsulation efficiency and thermal stability of norbixin m | REDI [redi.cedia.edu.ec]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Mechanism behind the degradation of aqueous norbixin upon storage in light and dark environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benthamdirect.com [benthamdirect.com]
- 13. foodsciencejournal.com [foodsciencejournal.com]
- 14. researchgate.net [researchgate.net]
- 15. fao.org [fao.org]
- 16. lib3.dss.go.th [lib3.dss.go.th]
Technical Support Center: Norbixin Solubility in Acidic Aqueous Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the precipitation of norbixin in acidic aqueous solutions.
Troubleshooting Guides
This section offers solutions to common problems encountered during the experimental use of norbixin in acidic environments.
Issue: Norbixin precipitates out of my acidic aqueous solution upon pH adjustment.
Cause: Norbixin, a dicarboxylic acid carotenoid, is soluble in neutral to alkaline aqueous solutions. However, as the pH is lowered, the carboxylic acid groups become protonated, significantly reducing its water solubility and causing it to precipitate.[1][2]
Solutions:
-
pH Adjustment and Monitoring: Carefully control the rate of pH adjustment. Rapid changes can induce localized supersaturation and accelerate precipitation. Monitor the solution visually for any signs of cloudiness or particle formation as you approach the critical pH range.
-
Complexation with Proteins: Whey protein isolate (WPI) can effectively prevent the precipitation of norbixin in acidic conditions. WPI is thought to form complexes with norbixin aggregates, keeping them suspended in solution.[1][2] This method is effective in a pH range of 2 to 7, with the exception of the isoelectric point of WPI around pH 5.[1][2]
-
Addition of Hydrocolloids with Proteins: At the isoelectric point of WPI (around pH 5), the protein itself can precipitate. To counteract this, sodium alginate can be used in conjunction with WPI. The electrostatic interactions between the negatively charged alginate and the positively charged WPI prevent the protein from precipitating, thereby maintaining the stability of the norbixin-WPI complex.[1][2]
-
Microencapsulation: Encapsulating norbixin within a protective matrix can enhance its stability and dispersibility in acidic solutions. Common encapsulating agents include gum arabic and maltodextrin.
-
Formulation as an Emulsion for Acidic Beverages: For applications such as acidic beverages, norbixin can be formulated into a stable oil-in-water emulsion. This typically involves using hydrocolloids like modified food starch or gum arabic as stabilizers.[3][4]
Frequently Asked Questions (FAQs)
Q1: At what pH does norbixin start to precipitate?
Norbixin's solubility significantly decreases below neutral pH. Precipitation can be observed as the pH drops below 7, with more pronounced precipitation occurring at pH levels of 5 and below.[1][2]
Q2: What is the mechanism behind whey protein isolate (WPI) preventing norbixin precipitation?
In acidic conditions, norbixin molecules tend to self-aggregate. It is believed that WPI interacts with these norbixin aggregates, forming soluble complexes that prevent the aggregates from growing larger and precipitating out of the solution.[1][2]
Q3: Can I use other proteins besides WPI to stabilize norbixin?
While WPI has been specifically studied for this application, other proteins with good emulsifying and binding properties might also be effective. However, their efficacy at different pH values, their isoelectric points, and their interaction with norbixin would need to be experimentally determined.
Q4: Are there commercially available acid-stable norbixin formulations?
Yes, there are commercial "acid-proof" norbixin preparations available. These are often aqueous alkaline solutions of norbixin that have been stabilized for use in acidic products like fruit juices and processed cheese.[5] Some formulations for beverages use emulsification systems to protect norbixin from precipitation in low pH environments.[4]
Q5: How does encapsulation improve norbixin stability in acidic solutions?
Encapsulation creates a physical barrier around the norbixin molecules, protecting them from the acidic environment of the bulk solution. This prevents the protonation of the carboxylic acid groups and subsequent precipitation. The encapsulating material, such as gum arabic, is chosen for its ability to be stable and soluble in the desired acidic conditions.
Data Presentation
Table 1: Qualitative Solubility of Norbixin at Various pH Levels
| pH Range | Solubility in Water | Observations |
| > 7 | High | Norbixin is readily soluble in neutral to alkaline aqueous solutions.[1][2] |
| 6 - 7 | Moderate | Solubility begins to decrease as the pH approaches neutral. |
| 4 - 6 | Low | Significant precipitation is often observed in this range.[6] |
| < 4 | Very Low | Norbixin is largely insoluble and readily precipitates.[1][2] |
Table 2: Overview of Norbixin Stabilization Strategies in Acidic Conditions
| Stabilization Method | Key Reagents | Effective pH Range | Mechanism |
| Protein Complexation | Whey Protein Isolate (WPI) | 2 - 7 (except pH 5) | Formation of soluble complexes with norbixin aggregates.[1] |
| Protein-Hydrocolloid Complexation | Whey Protein Isolate (WPI), Sodium Alginate | ~5 | Alginate prevents isoelectric precipitation of WPI.[1][2] |
| Microencapsulation | Gum Arabic, Maltodextrin | Broadly acidic | Physical barrier protects norbixin from the acidic environment. |
| Emulsification | Modified Food Starch, Gum Arabic | 2.5 - 4 | Norbixin is protected within the dispersed phase of an emulsion.[3] |
Experimental Protocols
Protocol 1: Stabilization of Norbixin using Whey Protein Isolate (WPI)
Objective: To prevent the precipitation of norbixin in an acidic aqueous solution using WPI.
Materials:
-
Norbixin solution
-
Whey Protein Isolate (WPI) powder
-
Deionized water
-
Acid (e.g., HCl or citric acid) and Base (e.g., NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare a stock solution of WPI in deionized water (e.g., 1-2% w/v). Allow it to hydrate for at least 1 hour with gentle stirring.
-
Prepare a stock solution of norbixin in a slightly alkaline aqueous solution (e.g., pH 8-9) to ensure complete dissolution.
-
In a separate beaker, add the desired volume of the WPI solution.
-
While stirring, slowly add the norbixin stock solution to the WPI solution.
-
Slowly add the acid to the WPI-norbixin mixture to adjust the pH to the desired acidic level (e.g., pH 3-4). Monitor the pH continuously.
-
Observe the solution for any signs of precipitation. A stable solution should remain clear or translucent.
Protocol 2: Stabilization of Norbixin at pH 5 using WPI and Sodium Alginate
Objective: To prevent the precipitation of both norbixin and WPI at the isoelectric point of WPI.
Materials:
-
Norbixin solution
-
Whey Protein Isolate (WPI) powder
-
Sodium Alginate powder
-
Deionized water
-
Acid (e.g., HCl or citric acid) and Base (e.g., NaOH) for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Prepare separate stock solutions of WPI (e.g., 1-2% w/v) and sodium alginate (e.g., 0.1-0.5% w/v) in deionized water. Allow both to hydrate fully.
-
Prepare a stock solution of norbixin in a slightly alkaline aqueous solution.
-
In a beaker, combine the WPI and sodium alginate solutions. The optimal ratio may need to be determined experimentally, but a starting point could be a 4:1 to 10:1 ratio of WPI to alginate.
-
Slowly add the norbixin stock solution to the WPI-alginate mixture while stirring.
-
Carefully adjust the pH of the final mixture to 5 using an acid.
-
Observe for any precipitation. A stable solution will remain homogeneous.
Protocol 3: Microencapsulation of Norbixin using Gum Arabic and Spray Drying
Objective: To create a stable, water-dispersible powder of norbixin for use in acidic applications.
Materials:
-
Norbixin
-
Gum Arabic
-
Ethanol (99.7%)
-
Deionized water
-
Magnetic stirrer with heating plate
-
Spray dryer
Procedure:
-
Prepare a solution of gum arabic in deionized water to achieve a final concentration of 40% total soluble solids (TSS). For example, dissolve the appropriate amount of gum arabic in 80 mL of distilled water.
-
Dissolve 30 mg of norbixin in 20 mL of ethanol.
-
Add the norbixin-ethanol solution to the gum arabic solution.
-
Heat the mixture to 40°C and stir magnetically for 30 minutes to form a homogeneous emulsion.
-
Store the emulsion at -4°C until ready for spray drying.
-
Perform spray drying using a laboratory-scale spray dryer with appropriate inlet and outlet temperatures to produce a fine powder. The resulting microcapsules can be readily dispersed in acidic aqueous solutions.[7]
Visualizations
Caption: Chemical equilibrium of norbixin solubility based on pH.
Caption: Troubleshooting workflow for norbixin precipitation.
Caption: Mechanism of norbixin stabilization by WPI.
References
- 1. pure.au.dk [pure.au.dk]
- 2. researchgate.net [researchgate.net]
- 3. WO2016198567A1 - Acid stable beverages comprising bixin - Google Patents [patents.google.com]
- 4. Gum Arabic beats modified starches for beverage stability [foodnavigator.com]
- 5. Annatto / Bixin & Norbixin – BIOCON COLORS [bioconcolors.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Addition of norbixin microcapsules obtained by spray drying in an isotonic tangerine soft drink as a natural dye - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HPLC Separation of Cis- and Trans-Norbixin Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the high-performance liquid chromatography (HPLC) separation of cis- and trans-norbixin isomers.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of norbixin isomers in a question-and-answer format.
Issue 1: Poor or No Resolution Between Cis- and Trans-Norbixin Peaks
-
Question: My chromatogram shows a single broad peak or two co-eluting peaks for norbixin. How can I improve the separation?
-
Answer: Poor resolution is a common challenge in the separation of geometric isomers like cis- and trans-norbixin. Here are several strategies to enhance separation:
-
Optimize the Mobile Phase: The composition of the mobile phase is critical for selectivity.[1][2]
-
Solvent Strength: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase can increase retention times and potentially improve resolution.[2]
-
Solvent Type: Switching the organic modifier (e.g., from methanol to acetonitrile or vice versa) can alter selectivity.[3]
-
Additives: The addition of small amounts of acid, such as acetic acid or formic acid, to the mobile phase is often necessary to obtain sharp peaks and good separation of carotenoids.[4][5]
-
-
Change the Stationary Phase: Standard C18 columns may not always provide sufficient selectivity for cis/trans isomers.[6]
-
Consider using a C30 stationary phase, which is specifically designed to provide high shape selectivity for hydrophobic, structurally related isomers like carotenoids.[6][7]
-
Other options include different bonded phases like phenyl or cholesterol-based columns that can offer alternative selectivities.[8]
-
-
Adjust the Column Temperature: Temperature can significantly influence selectivity.[6][9]
-
Employ Gradient Elution: Isocratic elution may not be sufficient to separate complex mixtures or closely related isomers.[4][5] A gradient program that gradually changes the mobile phase composition can improve peak shape and resolution.
-
Issue 2: Peak Tailing
-
Question: The peaks for my norbixin isomers are asymmetrical with a distinct "tail." What causes this and how can I fix it?
-
Answer: Peak tailing can compromise quantification and resolution.[11] Common causes and solutions include:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause tailing.
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate for norbixin, which is a dicarboxylic acid. Adding a small amount of acid (e.g., 0.1-0.5% acetic or formic acid) can suppress the ionization of silanol groups on the silica support and reduce tailing.[4]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[12]
-
Try diluting your sample or reducing the injection volume.
-
-
Column Contamination or Degradation: A contaminated guard column or a worn-out analytical column can cause peak tailing.
-
Replace the guard column and if the problem persists, try a new analytical column.
-
-
Issue 3: Inconsistent Retention Times
-
Question: The retention times for my norbixin peaks are shifting between injections. What could be the problem?
-
Answer: Drifting retention times can affect the reliability of your results.[13][14] Consider the following:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection, especially when using a gradient.[14]
-
Mobile Phase Preparation: Inconsistencies in mobile phase preparation can lead to retention time shifts.[12]
-
Pump Performance: Fluctuations in pump pressure can cause retention time variability.[11] Check for leaks and ensure the pump seals and check valves are in good condition.[12][14]
-
Temperature Fluctuations: Changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature.[10]
-
Frequently Asked Questions (FAQs)
Q1: What is a typical HPLC setup for separating cis- and trans-norbixin isomers?
A1: A common setup involves a reversed-phase HPLC system with a C18 or, for better resolution, a C30 column.[4][6] The mobile phase often consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous solution containing a small percentage of acid (e.g., 0.4% acetic acid or 0.5% formic acid).[4] Detection is typically performed using a UV-Vis or photodiode array (PDA) detector at a wavelength between 450 nm and 495 nm.[4][15]
Q2: How can I identify the cis- and trans-norbixin peaks in my chromatogram?
A2: In reversed-phase HPLC, the trans-isomer is generally less polar and therefore elutes later than the cis-isomer.[4] However, definitive peak assignment should be confirmed by comparing the retention times and UV-Vis spectra with those of certified reference standards. The cis-isomer often exhibits a characteristic "cis-peak" in its UV spectrum at a lower wavelength (around 360 nm).[16]
Q3: What are the key parameters to include in a method validation for norbixin isomer analysis?
A3: A comprehensive method validation should include specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision (repeatability and intermediate precision), and accuracy.[15][17]
Q4: Can I use an isocratic method for norbixin isomer separation?
A4: While some isocratic methods have been reported, they may not provide sufficient resolution for complex samples or for separating multiple cis-isomers from the trans-isomer.[4][5] A gradient elution method often provides better separation and peak shapes.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the HPLC separation of norbixin isomers.
Table 1: HPLC Method Parameters for Norbixin Isomer Separation
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | HRPB C8/C18 (250 x 4.6 mm, 5 µm)[4] | XBridge C18 (150 x 4.6 mm, 5 µm)[15] | C18 (15 cm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Acetonitrile: 0.4% Acetic Acid (65:35, v/v)[4] | 0.5% Formic Acid in Water: Methanol (15:85, v/v)[15] | Water-Formic Acid (98:2, v/v) (A) and Methanol-Formic Acid (98:2, v/v) (B)[5] |
| Elution Mode | Isocratic[4] | Isocratic[15] | Isocratic[5] |
| Flow Rate | 1.0 mL/min[4] | 1.0 mL/min[15] | 0.9 mL/min[5] |
| Column Temp. | 35°C[4] | 35°C[15] | 29°C[5] |
| Detection | PDA at 455 nm[4] | DAD at 450 nm | 459 nm[5] |
Table 2: Reported Retention Times for Norbixin Isomers
| Isomer | Method 1 Retention Time (min) | Method 2 Retention Time (min) | Method 3 Retention Time (min) |
| trans-Norbixin | ~3.5 (labeled as peak 1)[4] | 6.0[15] | Not explicitly stated, but two peaks observed at 7.07 and 8.04 for bixin isomers[5] |
| cis-Norbixin | ~4.5 (labeled as 9'-cis-norbixin, peak 3)[4] | Not separately reported | Not explicitly stated, but two peaks observed at 7.07 and 8.04 for bixin isomers[5] |
| di-cis-Norbixin | ~4.0 (labeled as peak 2)[4] | Not reported | Not reported |
Note: Retention times can vary significantly between different HPLC systems and specific column batches.
Experimental Protocols
Protocol 1: Isocratic HPLC Separation of Norbixin Isomers (Based on[4])
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Column: HRPB C8/C18, 250 x 4.6 mm, 5 µm particle size.
-
Mobile Phase Preparation: Prepare a solution of acetonitrile and 0.4% aqueous acetic acid in a 65:35 (v/v) ratio. Filter and degas the mobile phase.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10-20 µL
-
Detection: Monitor at 455 nm.
-
-
Sample Preparation: Dissolve the norbixin sample in a suitable solvent (e.g., the mobile phase) and filter through a 0.45 µm syringe filter before injection.
-
Analysis: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.
Visualizations
Caption: Experimental workflow for the HPLC analysis of norbixin isomers.
Caption: Troubleshooting decision tree for HPLC separation of norbixin isomers.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. chromtech.com [chromtech.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of Bixin by UV-Visible Spectroscopy and HPLC, and Its Application as Latent Fingermark Developer [mdpi.com]
- 6. assets.fishersci.com [assets.fishersci.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. mtc-usa.com [mtc-usa.com]
- 9. Thermodynamic Insights into the Separation of Carotenoids in Reversed-Phase Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 11. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 12. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 13. chromatographytoday.com [chromatographytoday.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Validation, Measurement Uncertainty, and Determination of Bixin and Norbixin in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Photostability of Norbixin in Formulations
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the photostability of norbixin in various formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of norbixin degradation in formulations?
Norbixin, a carotenoid, is susceptible to degradation primarily through oxidation. This process is significantly accelerated by exposure to light, leading to the bleaching of its characteristic color.[1][2][3] The degradation mechanism involves the formation of oxidation and oxidative cleavage products.[1][3] Studies have indicated the involvement of carbon-centered radicals in this process.[1][3]
Q2: What are the key environmental factors that influence the photostability of norbixin?
Several environmental factors can impact the stability of norbixin:
-
Light: Exposure to both natural and artificial light significantly accelerates the degradation of norbixin.[4][5] UV light, in particular, has been shown to cause a high rate of degradation.[4]
-
pH: Norbixin's stability is pH-dependent. It is generally more stable at a neutral or slightly alkaline pH, while acidic conditions can lead to precipitation and degradation.[4][6]
-
Temperature: Lower temperatures generally favor the stability of norbixin.[5][7]
-
Presence of Metal Ions: Transition metals such as Fe(II), Fe(III), and Cu(II) can catalyze the degradation of norbixin, especially in the presence of hydrogen peroxide.[6]
-
Oxygen: As an oxidative process, the presence of oxygen contributes to the degradation of norbixin.[8]
Q3: What are the main strategies to improve the photostability of norbixin?
The primary strategies to enhance the photostability of norbixin in formulations include:
-
Use of Antioxidants: Incorporating antioxidants can mitigate oxidative degradation.
-
Encapsulation: Creating a physical barrier around the norbixin molecule can protect it from environmental factors.
-
Chelating Agents: Adding agents that sequester metal ions can prevent catalytic degradation.
-
Control of Formulation pH: Maintaining an optimal pH can improve stability.
Troubleshooting Guide
Issue: My norbixin formulation is rapidly losing its color upon light exposure.
| Potential Cause | Troubleshooting Steps |
| Photodegradation | 1. Incorporate Antioxidants: Add antioxidants such as ascorbic acid or tocopherol to the formulation. Ascorbic acid is particularly effective under light conditions, while tocopherol offers protection in both light and dark environments.[6] 2. Optimize pH: Adjust the pH of the formulation to be neutral or slightly alkaline, as norbixin is more stable in this range.[4][6] 3. Add Chelating Agents: If the formulation contains metal ions, consider adding chelators like EDTA to prevent metal-catalyzed oxidation.[6] |
| Inadequate Protection from Environment | 1. Encapsulate Norbixin: Utilize microencapsulation techniques such as spray-drying or liposomal encapsulation. This creates a protective barrier against light and oxygen.[9][10][11][12] 2. Use Opaque Packaging: Store the formulation in packaging that blocks light transmission. |
Issue: My encapsulated norbixin is still showing signs of degradation.
| Potential Cause | Troubleshooting Steps |
| Low Encapsulation Efficiency | 1. Optimize Wall Material: For spray-drying, experiment with different wall materials and their ratios. Gum arabic and maltodextrin are commonly used.[10][13] A higher proportion of gum arabic has been shown to result in good antioxidant activity.[11] 2. Refine Encapsulation Process: For liposomal encapsulation, ensure the pH-driven method is optimized to achieve high encapsulation efficiency.[9][14] |
| Inappropriate Storage Conditions | 1. Control Temperature: Store the encapsulated formulation at lower temperatures to enhance stability.[5][7] 2. Protect from Light: Even with encapsulation, prolonged exposure to intense light should be avoided. |
Data Presentation
Table 1: Effect of Antioxidants on Norbixin Stability in Aqueous Solution
| Antioxidant | Concentration | Storage Condition | Relative Absorbance after 7 days (%) |
| Control (No Antioxidant) | - | Light (2500 lux) | ~40% |
| Ascorbic Acid | 0.1 mM | Light (2500 lux) | ~60% |
| Ascorbic Acid | 1 mM | Light (2500 lux) | ~80% |
| Tocopherol | 0.1 mM | Light (2500 lux) | ~75% |
| Tocopherol | 1 mM | Light (2500 lux) | ~90% |
Data synthesized from Møller et al. (2018).[6]
Table 2: Photodegradation Rates of Norbixin under Different Light Conditions
| Light Condition | Duration | Degradation Rate |
| UV Light | 12 hours | ~65% degradation |
| Polychromatic Light (4000 lux) | 7 days | 3.43% per day |
| Dark | - | Stable |
Data from Rahmalia et al. (2020).[4]
Table 3: Encapsulation Efficiency and Stability of Norbixin Formulations
| Encapsulation Method | Wall Material | Encapsulation Efficiency (%) | Stability Improvement |
| Spray-Drying | Gum Arabic & Maltodextrin | Up to 74.91% | Thermal degradation activation energy doubled compared to non-encapsulated.[13] |
| Liposomal Encapsulation | Phospholipids (pH-driven) | Up to 96% | Increased water dispersibility and chemical stability under acidic conditions.[14] |
| Spray-Drying | Sucrose, Maltodextrin, Gum Arabic, Pectin | - | 30-70 times slower degradation compared to unprotected colorants.[7] |
Experimental Protocols
Protocol 1: Evaluation of Antioxidant Efficacy on Norbixin Photostability
-
Preparation of Norbixin Stock Solution: Prepare a stock solution of norbixin in a suitable buffer (e.g., 250 mM Tris, pH 7.5).
-
Preparation of Antioxidant Solutions: Prepare stock solutions of the desired antioxidants (e.g., ascorbic acid, tocopherol) at various concentrations.
-
Sample Preparation:
-
Create a series of test samples by mixing the norbixin stock solution with different concentrations of the antioxidant solutions.
-
Prepare a control sample containing only the norbixin stock solution.
-
Prepare a set of dark control samples by wrapping identical samples in aluminum foil.
-
-
Light Exposure:
-
Expose the unwrapped samples to a controlled light source (e.g., a cool white fluorescent lamp at a specified lux, such as 2500 lux) for a defined period (e.g., 7 days).[6]
-
Store the dark control samples in the same environment but protected from light.
-
-
Analysis:
-
At regular intervals, measure the absorbance of the samples at the maximum wavelength of norbixin (approximately 482 nm) using a UV-Vis spectrophotometer.
-
Calculate the percentage of remaining norbixin relative to the initial absorbance.
-
Compare the degradation rates of the samples with and without antioxidants.
-
Protocol 2: Photostability Testing of Formulations (ICH Q1B Guideline Summary)
This protocol is a simplified summary based on the principles of the ICH Q1B guideline for photostability testing.[15][16][17][18]
-
Light Source:
-
Option 1: Use an artificial daylight source such as a D65/ID65 emission standard lamp or a xenon or metal halide lamp.
-
Option 2: Use a combination of a cool white fluorescent lamp and a near-UV lamp with a spectral distribution from 320 nm to 400 nm.[15]
-
-
Exposure Conditions:
-
The total illumination should be not less than 1.2 million lux hours.
-
The integrated near-ultraviolet energy should be not less than 200 watt hours/square meter.
-
-
Sample Preparation:
-
Expose the norbixin formulation directly to the light source.
-
If necessary, also test the formulation in its immediate packaging and marketing packaging.
-
Include a dark control sample, protected from light, to assess thermal degradation.
-
-
Analysis:
-
At specified time points, analyze the samples for changes in physical properties (e.g., color) and for the formation of degradation products using a validated analytical method (e.g., HPLC).
-
Compare the results of the light-exposed samples with the dark control to determine the extent of photodegradation.
-
Visualizations
Caption: Norbixin photodegradation pathway.
Caption: Experimental workflow for photostability testing.
References
- 1. Mechanism behind the degradation of aqueous norbixin upon storage in light and dark environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pure.au.dk [pure.au.dk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Improving norbixin dispersibility and stability by liposomal encapsulation using the pH-driven method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Addition of norbixin microcapsules obtained by spray drying in an isotonic tangerine soft drink as a natural dye - PMC [pmc.ncbi.nlm.nih.gov]
- 12. portal.research.lu.se [portal.research.lu.se]
- 13. researchgate.net [researchgate.net]
- 14. scijournals.onlinelibrary.wiley.com [scijournals.onlinelibrary.wiley.com]
- 15. ema.europa.eu [ema.europa.eu]
- 16. pharmatutor.org [pharmatutor.org]
- 17. database.ich.org [database.ich.org]
- 18. iagim.org [iagim.org]
Technical Support Center: Enhancing Norbixin Water Solubility for Food Applications
This technical support center provides researchers, scientists, and food development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when enhancing the water solubility of norbixin in food applications.
Troubleshooting Guides
Issue 1: Norbixin precipitation in acidic food and beverage formulations.
Problem: Norbixin, a carotenoid colorant derived from annatto, is known to be water-soluble under neutral to alkaline conditions but precipitates at a pH below neutral, limiting its use in acidic products.[1][2] This precipitation leads to a loss of color and an undesirable appearance in the final product.
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Low pH Environment | pH Adjustment: Carefully adjust the pH of the final product to be as close to neutral as possible without compromising the desired characteristics of the food item. This is the simplest approach but may not always be feasible. | 1. Prepare the norbixin solution in a slightly alkaline aqueous medium (pH > 7.0) to ensure complete dissolution. 2. Gradually add the norbixin solution to the acidic food matrix while continuously monitoring the pH. 3. Use food-grade buffers (e.g., citrate buffer) to maintain the pH in a range where norbixin remains soluble. |
| Exposure of Carboxylic Acid Groups | Encapsulation: Encapsulate norbixin within a protective matrix to shield its pH-sensitive carboxylic acid groups from the acidic environment. This can be achieved through various techniques such as spray-drying or liposomal encapsulation.[3][4][5] | See Experimental Protocol 1: Microencapsulation of Norbixin by Spray-Drying . |
| Self-Aggregation of Norbixin Molecules | Complexation with Proteins or Polysaccharides: Form complexes of norbixin with macromolecules like whey protein isolate (WPI), alginate, or cyclodextrins.[1][2][6] These complexes can stabilize norbixin aggregates and prevent precipitation. | See Experimental Protocol 2: Complexation of Norbixin with Whey Protein Isolate (WPI) . |
Issue 2: Poor color stability of norbixin solutions during storage.
Problem: Aqueous solutions of norbixin can lose their color intensity over time, especially when exposed to light and heat.[3][4]
Possible Causes and Solutions:
| Cause | Solution | Experimental Protocol |
| Light and Heat Degradation | Encapsulation: Microencapsulation has been shown to improve the thermal stability of norbixin.[3][4] The encapsulating material acts as a barrier against environmental factors. | See Experimental Protocol 1: Microencapsulation of Norbixin by Spray-Drying . |
| Oxidation | Use of Antioxidants: Incorporate food-grade antioxidants into the formulation to protect norbixin from oxidative degradation. | 1. Select a suitable food-grade antioxidant (e.g., ascorbic acid, tocopherols). 2. Dissolve the antioxidant in the aqueous phase before adding the norbixin. 3. Optimize the concentration of the antioxidant to provide maximum protection without affecting the sensory properties of the final product. |
| Interaction with Other Ingredients | Binding to Proteins: The binding of norbixin to proteins, such as in cheese, can enhance its light stability.[7][8] | See Experimental Protocol 2: Complexation of Norbixin with Whey Protein Isolate (WPI) . |
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for norbixin's poor solubility in acidic conditions?
A1: Norbixin is a dicarboxylic acid carotenoid.[9] In neutral to alkaline solutions (pH > 7), the carboxylic acid groups are deprotonated, making the molecule negatively charged and thus soluble in water. In acidic conditions (pH < 7), these groups become protonated, reducing the molecule's overall charge and causing it to aggregate and precipitate out of the solution.[1][2]
Q2: How does encapsulation improve the water solubility of norbixin?
A2: Encapsulation involves entrapping the norbixin molecules within a carrier material, such as a combination of gum arabic and maltodextrin.[3][4] This creates a protective barrier that prevents the norbixin from coming into direct contact with the acidic environment of the food product. The outer shell of the microcapsule is typically made of water-soluble materials, allowing for even dispersion in aqueous systems, thus effectively enhancing the apparent water solubility of norbixin.[3][4]
Q3: What are the advantages of using protein complexes to stabilize norbixin?
A3: Complexing norbixin with proteins like whey protein isolate (WPI) can prevent its precipitation in acidic conditions (pH 2-7).[1][2] The proteins can stabilize norbixin aggregates and, in some cases, the interaction can also improve the color stability of norbixin during storage.[1][2] In dairy products, norbixin naturally binds to proteins, which contributes to its stability.[8][10]
Q4: Can enzymatic modification be used to enhance norbixin's solubility?
A4: While the search results focus more on physical methods like encapsulation and complexation, enzymatic modification of the matrix surrounding norbixin could be a potential area for exploration. For instance, enzymatic hydrolysis of proteins used for encapsulation can alter their functional properties, which might influence the release and stability of the encapsulated norbixin.[11] However, direct enzymatic modification of the norbixin molecule itself for solubility enhancement is not a commonly cited method in the provided context.
Q5: What is the role of cyclodextrins in improving norbixin solubility?
A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity.[12][13] They can form inclusion complexes with poorly soluble molecules like bixin (the precursor to norbixin) by encapsulating the hydrophobic part of the molecule within their cavity.[6] This complexation increases the water solubility and stability of the guest molecule.[6][14]
Quantitative Data Summary
Table 1: Solubility and Encapsulation Efficiency of Norbixin with Different Methods
| Method | Wall/Complexing Material | Key Findings | Reference |
| Microencapsulation by Spray-Drying | Gum Arabic (GA) and Maltodextrin (MD) | High solubility (>90%) of microcapsules. The formulation with 100% GA showed the highest encapsulation efficiency (74.91%). | [3][4] |
| Nanoencapsulation by Emulsification/Internal Gelation | Sodium Alginate | Encapsulation efficiency of up to 51.47% for norbixin. | [15] |
| Complexation with Proteins | Whey Protein Isolate (WPI) and Alginate | Prevented norbixin precipitation between pH 2 and 7. | [1][2] |
| Liposomal Encapsulation (pH-driven method) | Phospholipids | High encapsulation efficiency (96%) at pH 3.0. | [5][16] |
Experimental Protocols
Experimental Protocol 1: Microencapsulation of Norbixin by Spray-Drying
This protocol is based on the methodology for encapsulating norbixin using gum arabic and maltodextrin as wall materials.[3][4]
Materials:
-
Norbixin powder
-
Gum Arabic (GA)
-
Maltodextrin (MD)
-
Distilled water
-
Spray-dryer
Procedure:
-
Preparation of Wall Material Solution: Prepare aqueous solutions of gum arabic and maltodextrin in the desired proportions (e.g., 100% GA, 50:50 GA:MD, 100% MD) with a total solids concentration of 40% (w/v).
-
Dispersion of Norbixin: Disperse the norbixin powder into the wall material solution to achieve a specific core-to-wall material ratio.
-
Homogenization: Homogenize the mixture to ensure a uniform dispersion of norbixin within the wall material solution.
-
Spray-Drying:
-
Feed the homogenized dispersion into a spray-dryer.
-
Set the inlet air temperature (e.g., 180 °C) and outlet air temperature (e.g., 90 °C).
-
The atomization speed and feed flow rate should be optimized based on the specific equipment.
-
-
Collection and Storage: Collect the resulting norbixin microcapsules and store them in a cool, dry, and dark place.
Experimental Protocol 2: Complexation of Norbixin with Whey Protein Isolate (WPI)
This protocol describes the formation of norbixin-WPI complexes to prevent precipitation in acidic conditions.[1][2]
Materials:
-
Norbixin
-
Whey Protein Isolate (WPI)
-
Distilled water
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of WPI (e.g., 1% w/v) in distilled water.
-
Prepare a stock solution of norbixin by dissolving it in a slightly alkaline aqueous solution (pH adjusted with NaOH).
-
-
Complex Formation:
-
Add the norbixin stock solution to the WPI solution while stirring.
-
Allow the mixture to interact for a specified period (e.g., 30 minutes) at room temperature.
-
-
pH Adjustment and Observation:
-
Slowly adjust the pH of the norbixin-WPI mixture to the desired acidic pH (e.g., pH 3.0) using dilute HCl.
-
Visually observe the solution for any signs of precipitation. A stable complex will result in a clear or uniformly colored solution.
-
-
Characterization (Optional):
-
Use techniques like UV-Vis spectroscopy to monitor the absorbance spectrum of norbixin, which can indicate aggregation states.
-
Particle size analysis can be used to characterize the size of the formed complexes.
-
Visualizations
Caption: Workflow for Norbixin Microencapsulation by Spray-Drying.
Caption: Relationship between pH and Norbixin's Water Solubility.
References
- 1. pure.au.dk [pure.au.dk]
- 2. researchgate.net [researchgate.net]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. researchgate.net [researchgate.net]
- 5. Improving norbixin dispersibility and stability by liposomal encapsulation using the pH-driven method [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. foodsciencejournal.com [foodsciencejournal.com]
- 8. Probing the binding between norbixin and dairy proteins by spectroscopy methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. learn.ddwcolor.com [learn.ddwcolor.com]
- 11. mdpi.com [mdpi.com]
- 12. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Oxidative Degradation of Norbixin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with norbixin. Our goal is to help you minimize oxidative degradation and ensure the stability of norbixin in your food product formulations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism behind norbixin degradation in food products?
A1: The degradation of norbixin, a water-soluble carotenoid, primarily occurs through oxidation. This process involves the formation of various oxidation and oxidative cleavage products.[1][2] Research suggests that this degradation may proceed via a radical chain reaction, where an initial oxidation event on a norbixin molecule propagates to others.[2] This degradation is accelerated by factors such as light, heat, and certain pH conditions.[1][3][4]
Q2: What are the key factors that influence the rate of norbixin degradation?
A2: The stability of norbixin is significantly influenced by several factors:
-
Light: Exposure to light, especially UV light, dramatically accelerates the degradation of norbixin.[1][3] Studies have shown that storage in the dark significantly improves stability.
-
Temperature: Elevated temperatures increase the rate of degradation.[1][4] Norbixin is more stable at lower temperatures.
-
pH: Norbixin is most stable at a neutral to slightly alkaline pH, with some studies indicating optimal stability around pH 4 in certain conditions.[1][3] Its degradation rate increases in more acidic or highly alkaline environments.
-
Presence of Oxygen: As an oxidative process, the presence of oxygen is a critical factor in norbixin degradation.
-
Metal Ions: The presence of metal ions, such as Fe(II) and Fe(III), can catalyze the degradation of norbixin.[5]
-
Food Matrix: The components of the food matrix can either protect or accelerate norbixin degradation. For instance, binding to proteins in products like cheese can enhance its stability.[6]
Q3: Are there any effective methods to prevent or minimize norbixin degradation?
A3: Yes, several strategies can be employed to enhance norbixin stability:
-
Use of Antioxidants: Antioxidants that can break radical chain reactions are effective. Vitamin E (tocopherol) and ascorbic acid (Vitamin C) have been shown to have a protective effect on norbixin.[2][5]
-
Chelating Agents: For products where metal ion contamination is a concern, using chelating agents like EDTA or citric acid can help by binding the metal ions and preventing them from catalyzing degradation.[5]
-
Control of Environmental Factors: Minimizing exposure to light by using opaque packaging and storing products at low temperatures are crucial steps.[7][8]
-
Microencapsulation: Encapsulating norbixin in matrices like maltodextrin can improve its stability by creating a physical barrier against pro-oxidant factors.[9]
Troubleshooting Guides
Problem 1: My norbixin-colored product is fading much faster than expected.
| Possible Cause | Troubleshooting Step |
| Excessive Light Exposure | Review your product's packaging. Is it transparent or translucent? Consider switching to opaque or UV-blocking materials. For laboratory experiments, ensure samples are stored in amber vials or wrapped in aluminum foil. |
| High Storage Temperature | Verify the storage temperature of your product or samples. Norbixin degradation accelerates at higher temperatures.[1][4] Evaluate if a lower storage temperature is feasible for your product. |
| Suboptimal pH | Measure the pH of your food matrix. Norbixin stability is pH-dependent.[1][3] If possible, adjust the pH to a more neutral or slightly alkaline range. |
| Presence of Metal Ions | Analyze your product for the presence of transition metals like iron or copper. If present, consider incorporating a food-grade chelating agent such as citric acid.[5] |
| Inadequate Antioxidant Protection | Evaluate the antioxidant content of your formulation. Consider adding antioxidants like ascorbic acid or tocopherols to inhibit oxidative degradation.[2][5] |
Problem 2: I am seeing unexpected peaks in my HPLC chromatogram when analyzing norbixin stability.
| Possible Cause | Troubleshooting Step |
| Norbixin Degradation Products | The unexpected peaks could be degradation products of norbixin, such as various oxidation and cleavage products.[1][2] Compare your chromatogram to published data on norbixin degradation products if available. LC-MS analysis can help in identifying these compounds. |
| Isomerization | Norbixin can exist as different isomers (e.g., cis and trans). The HPLC method you are using might be separating these isomers. Ensure your analytical method is validated for the specific isomers you intend to quantify. |
| Sample Matrix Interference | Components from your food matrix might be co-eluting with your analytes. Run a blank matrix sample (without norbixin) to check for interfering peaks. If interference is observed, you may need to optimize your sample preparation (e.g., solid-phase extraction) or HPLC method (e.g., gradient elution, different column). |
| Contamination | The unexpected peaks could be due to contamination from solvents, glassware, or the HPLC system itself. Run a solvent blank to rule out this possibility. |
Data Presentation
Table 1: Effect of Temperature on Norbixin Degradation Rate
| Temperature | Degradation Rate (% per day) | Reference |
| 4°C | 1.75 | [1] |
| 25°C | 0.95 | [1] |
| 37°C | 2.20 | [1] |
| 50°C | 2.37 | [1] |
Table 2: Effect of Light on Norbixin Degradation Rate
| Condition | Degradation Rate | Reference |
| Dark | Stable | [1] |
| UV light (12 hours) | ~65% degradation | [1] |
| Polychromatic light (7 days) | 3.43% per day | [1] |
Table 3: Degradation Kinetics of Norbixin at Different Temperatures
| Temperature | Rate Constant (k) | Half-life (t½) | Reference |
| 50°C | 0.033 h⁻¹ | 21 hours | [4] |
| 100°C | 0.299 h⁻¹ | 2 hours | [4] |
Experimental Protocols
1. Spectrophotometric Determination of Norbixin Degradation
-
Objective: To quantify the degradation of norbixin over time by measuring the change in absorbance.
-
Materials:
-
Norbixin solution of known concentration
-
UV-Vis Spectrophotometer
-
Cuvettes
-
Appropriate buffer solutions for pH control
-
Incubator or water bath for temperature control
-
Light source (if investigating photodegradation)
-
-
Methodology:
-
Prepare a stock solution of norbixin in a suitable solvent (e.g., 0.5% potassium hydroxide solution).[10][11]
-
Dilute the stock solution to the desired experimental concentration in the chosen buffer or food matrix.
-
Measure the initial absorbance of the solution at the wavelength of maximum absorption (λmax), which is typically around 482 nm in alkaline solutions.[5][10]
-
Subject the samples to the desired experimental conditions (e.g., specific temperature, light intensity, or pH).
-
At regular time intervals, take an aliquot of the sample and measure its absorbance at the λmax.
-
The degradation of norbixin can be calculated as the percentage decrease in absorbance relative to the initial absorbance.
-
2. HPLC Analysis of Norbixin and its Degradation Products
-
Objective: To separate and quantify norbixin and its degradation products to assess stability.
-
Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD) or UV-Vis detector.
-
C18 reverse-phase HPLC column (e.g., 5 µm, 4.6 mm x 150 mm).[12]
-
Mobile phase: A common mobile phase is a mixture of methanol and an aqueous solution of a weak acid, such as 2% aqueous acetic acid in water:methanol (15:85, v/v).[12] Another option is 0.5% formic acid in water:MeOH (15:85, v/v).[13]
-
Norbixin standard of known purity.
-
Solvents for sample extraction (e.g., ethanol, acetone).[13][14]
-
-
Methodology:
-
Sample Preparation: Extract norbixin from the food matrix using a suitable solvent.[13] This may involve sonication or other extraction techniques. Centrifuge or filter the extract to remove any solid particles.
-
HPLC Conditions:
-
Quantification: Prepare a calibration curve using the norbixin standard. The concentration of norbixin in the samples can be determined by comparing the peak area from the sample chromatogram to the calibration curve. Degradation is assessed by the decrease in the norbixin peak area over time. The appearance of new peaks can indicate the formation of degradation products.
-
Mandatory Visualizations
Caption: Oxidative Degradation Pathway of Norbixin.
Caption: Experimental Workflow for Norbixin Stability Analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Why do foods with the red colorant norbixin fade? [cifood.au.dk]
- 3. researchgate.net [researchgate.net]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. academic.oup.com [academic.oup.com]
- 6. foodsciencejournal.com [foodsciencejournal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. From Extraction to Stabilization: Employing a 22 Experimental Design in Developing Nutraceutical-Grade Bixin from Bixa orellana L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. fao.org [fao.org]
- 11. fao.org [fao.org]
- 12. Validation, Measurement Uncertainty, and Determination of Bixin and Norbixin in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study on the simultaneous determination of bixin and norbixin in foods by high-performance liquid chromatography [vjfc.nifc.gov.vn]
- 14. [Detection of the annatto dye norbixin/bixin in cheese using derivative spectroscopy and high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
How to remove impurities from commercially available norbixin.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercially available norbixin. Our goal is to help you identify and remove impurities, ensuring the highest quality of norbixin for your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available norbixin?
Commercially available norbixin can contain several types of impurities, including:
-
Isomers: The major coloring principle in solvent-extracted norbixin is cis-norbixin, with trans-norbixin as a minor component.[1][2][3]
-
Thermal Degradation Products: Processing of norbixin can lead to the formation of thermal degradation products.[1][2][3]
-
Residual Solvents: Solvents used in the extraction process such as acetone, methanol, hexane, ethanol, isopropyl alcohol, and ethyl acetate may be present.[1][2]
-
Related Carotenoids: Other carotenoids from the annatto seed may be present as impurities.
-
Insoluble Matter: Components like cellulose and proteins from the raw plant material might not be fully removed during initial extraction.[4]
-
Sugars and Polar Impurities: These can be co-extracted with norbixin, especially when using polar solvents.[5][6]
-
Heavy Metals: Trace amounts of arsenic, lead, and mercury can be present.[2]
Q2: What are the primary methods for purifying commercial norbixin?
The main purification techniques for norbixin include:
-
Recrystallization: This is a common method that involves dissolving the crude norbixin in a suitable solvent at a high temperature and then allowing it to cool slowly to form purer crystals.[7][8][9][10]
-
Solvent Extraction: This technique separates norbixin from impurities based on their differential solubilities in various solvents.[1][2][11]
-
Chromatography: Techniques like column chromatography and thin-layer chromatography (TLC) are effective for separating norbixin from its isomers and other impurities.[11][12] Adsorbent resins can also be used for enrichment and removal of polar impurities.[5][6]
-
Acid-Base Precipitation: Norbixin is soluble in alkaline solutions and precipitates in acidic conditions. This property is exploited for purification by dissolving the crude product in a dilute alkali solution, filtering out insoluble impurities, and then acidifying the filtrate to precipitate the purified norbixin. This process can be repeated to enhance purity.[4]
Q3: How can I assess the purity of my norbixin sample?
Several analytical techniques can be used to determine the purity of norbixin:
-
High-Performance Liquid Chromatography (HPLC): This is a highly accurate method for quantifying norbixin and separating it from its isomers and other impurities.[13][14][15][16][17][18]
-
Thin-Layer Chromatography (TLC): TLC is a simpler and quicker method to qualitatively assess purity and identify the presence of different components. Norbixin and bixin appear as yellow spots with Rf values of approximately 0.45 and 0.50, respectively.[1][2][3][11]
-
UV-Visible Spectroscopy: A solution of norbixin in 0.5% potassium hydroxide shows characteristic absorbance maxima at about 453 nm and 482 nm, which can be used for identification and quantification.[1][2][3][11]
Troubleshooting Guides
This section addresses specific issues you might encounter during your norbixin purification experiments.
Recrystallization Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Norbixin does not dissolve in the chosen solvent, even with heating. | The solvent is not suitable for norbixin. Norbixin is soluble in alkaline water and slightly soluble in ethanol.[2][3] | - Ensure you are using an appropriate solvent. For recrystallization, a solvent that dissolves the compound when hot but not at room temperature is ideal.[7] - Consider using a two-solvent recrystallization method.[7] |
| No crystals form upon cooling. | - The solution is not saturated (too much solvent was added). - The cooling process is too rapid. | - Boil off some of the solvent to concentrate the solution.[7] - Allow the solution to cool slowly to room temperature before placing it in an ice bath.[7] - Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal. |
| The purified crystals are colored, suggesting impurities are still present. | - The impurities have similar solubility to norbixin in the chosen solvent. - The cooling was too fast, trapping impurities in the crystal lattice. | - Try a different recrystallization solvent or a multi-solvent system.[9] - Ensure slow cooling. - If the solution is colored by impurities, you can try adding decolorizing charcoal before the hot gravity filtration step.[7][10] |
| Low yield of purified crystals. | - Too much solvent was used, and some product remains in the solution. - The crystals were washed with a solvent that was not cold enough. | - Use the minimum amount of hot solvent necessary to dissolve the crude product.[7] - Wash the collected crystals with a minimal amount of ice-cold solvent.[7] |
Chromatography Issues
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation of norbixin from other components on a TLC plate. | - The solvent system (mobile phase) is not optimal. | - Experiment with different solvent systems of varying polarities. A common system for separating bixin and norbixin is n-butanol, methyl ethyl ketone, and 10% aqueous ammonia (3:2:2 by volume).[1][2][3] |
| Norbixin does not move from the baseline in column chromatography. | - The mobile phase is not polar enough to elute the norbixin from the stationary phase. | - Gradually increase the polarity of the mobile phase. |
| The purified fractions from column chromatography are still impure. | - The column was overloaded with the sample. - The fractions were collected in volumes that were too large. | - Use an appropriate amount of sample for the column size. - Collect smaller fractions to achieve better separation. |
| Distorted bands during column chromatography. | - The column was poorly packed. - The sample was not loaded evenly. | - Ensure the column is packed uniformly without any air bubbles.[19] - Apply the sample in a narrow band at the top of the column. |
Experimental Protocols
Protocol 1: Purification of Norbixin by Acid-Base Precipitation
This protocol is based on the principle that norbixin is soluble in alkaline solutions and precipitates in acidic conditions.
Materials:
-
Crude norbixin
-
Dilute sodium hydroxide (NaOH) or potassium hydroxide (KOH) solution (e.g., 0.5-2%)[4]
-
Dilute hydrochloric acid (HCl) or citric acid[4]
-
Deionized water
-
Filtration apparatus (e.g., Buchner funnel and vacuum flask)
-
pH meter or pH paper
Procedure:
-
Dissolution: Dissolve the crude norbixin product in a dilute alkali solution (pH 8-9).[4]
-
Filtration: Filter the solution to remove any insoluble impurities.
-
Precipitation: Slowly add dilute acid to the filtrate while stirring to adjust the pH to 3-4. Norbixin will precipitate as a yellow solid.[4]
-
Collection: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected precipitate with deionized water until the filtrate is neutral.
-
Drying: Dry the purified norbixin in a vacuum oven at a low temperature (e.g., 40°C) to avoid degradation.[4]
-
Repeat (Optional): For higher purity (≥95%), the dissolution, precipitation, and washing steps can be repeated 2-3 times.[4]
Protocol 2: Purification of Norbixin by Single-Solvent Recrystallization
This protocol describes a general procedure for purifying norbixin using a single solvent.
Materials:
-
Crude norbixin
-
A suitable recrystallization solvent (e.g., ethanol, chloroform)[8][20]
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Boiling chips
-
Filtration apparatus (for hot and vacuum filtration)
Procedure:
-
Solvent Selection: In a test tube, determine a suitable solvent that dissolves the crude norbixin when hot but not at room temperature.[7]
-
Dissolution: Place the crude norbixin in an Erlenmeyer flask with a boiling chip. Add a minimum amount of the hot solvent dropwise until the norbixin is completely dissolved.[7]
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.[7]
-
Cooling: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur.[7]
-
Further Cooling (Optional): To maximize crystal yield, place the flask in an ice bath.[7]
-
Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of ice-cold solvent.[7]
-
Drying: Allow the purified crystals to air dry or dry in a desiccator.[7]
Quantitative Data Summary
| Parameter | Value | Reference |
| Norbixin Purity (after acid-base precipitation) | ≥95% | [4] |
| Norbixin Purity (after resin chromatography) | >95% (HPLC) | [5][6] |
| Norbixin Yield (after resin chromatography) | >80% | [5][6] |
| TLC Rf Value (Norbixin) | ~0.45 | [1][2][3][11] |
| TLC Rf Value (Bixin) | ~0.50 - 0.56 | [1][2][3][8][11] |
| UV-Vis Absorbance Maxima (in 0.5% KOH) | ~453 nm and ~482 nm | [1][2][3] |
| HPLC Limit of Detection (LOD) - Norbixin | 0.02 - 0.03 mg/L | [13][21] |
| HPLC Limit of Quantification (LOQ) - Norbixin | 0.05 mg/L | [13][21] |
Visualizations
Caption: General workflow for the purification of commercially available norbixin.
Caption: Step-by-step workflow for the recrystallization of norbixin.
Caption: Workflow for the purification of norbixin via acid-base precipitation.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. fao.org [fao.org]
- 4. The Process Of Extracting Bixin And Norbixin From Annatto Seeds [tycoremachine.com]
- 5. CN101948628A - Method for preparing high-purity norbixin - Google Patents [patents.google.com]
- 6. CN101948628B - Method for preparing high-purity norbixin - Google Patents [patents.google.com]
- 7. Home Page [chem.ualberta.ca]
- 8. pubs.acs.org [pubs.acs.org]
- 9. LabXchange [labxchange.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Validation, Measurement Uncertainty, and Determination of Bixin and Norbixin in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 14. [Detection of the annatto dye norbixin/bixin in cheese using derivative spectroscopy and high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Determination of bixin and norbixin in meat using liquid chromatography and photodiode array detection [biblio.ugent.be]
- 18. aminer.org [aminer.org]
- 19. Affinity Chromatography Troubleshooting [sigmaaldrich.com]
- 20. Ethanol-Based Extraction of Annatto (Bixa Orellana L.) and Characterization of the Bixin and Norbixin - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Technical Support Center: Stabilization of Norbixin in Oil-in-Water Emulsions
This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions regarding the stabilization of norbixin in oil-in-water (O/W) emulsions.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is norbixin and why is its stability a concern in O/W emulsions?
Norbixin is a natural carotenoid pigment extracted from the seeds of the annatto tree (Bixa orellana L.).[1][2] It is the water-soluble derivative of bixin, obtained by the hydrolysis of bixin's methyl ester group.[3] In O/W emulsions, norbixin is a valuable natural colorant for aqueous phases. However, its chemical structure, rich in conjugated double bonds, makes it highly susceptible to degradation from environmental factors like light, oxygen, heat, and pH, leading to color loss and reduced product shelf-life.[2][4][5]
Q2: What are the primary factors that cause norbixin degradation?
The main factors leading to the degradation of norbixin in aqueous and emulsified systems are:
-
Light Exposure: UV and polychromatic light can cause significant and rapid pigment degradation. In one study, UV light exposure for 12 hours resulted in a degradation rate of almost 65%.[1]
-
pH: Norbixin is most stable in a slightly acidic to neutral pH range. Stability decreases at more acidic (pH 3) or alkaline (pH 5 and above) conditions, especially when combined with light exposure.[1]
-
Temperature: While moderately stable at room and refrigerated temperatures, elevated temperatures accelerate the degradation rate.[1][2]
-
Oxidation: As a carotenoid, norbixin is prone to oxidation. The presence of oxygen, metal ions, or other oxidizing agents can significantly increase the rate of color bleaching.[4]
Q3: How can the stability of norbixin be improved in an O/W emulsion?
Several strategies can be employed:
-
Microencapsulation: This is a highly effective method. Encapsulating norbixin within a protective matrix (wall material) like maltodextrin, gum arabic, or proteins can significantly enhance its stability against heat, light, and oxidation.[2][5][6] The encapsulation process, often done via spray-drying or freeze-drying, creates a physical barrier against environmental factors.[6][7]
-
Antioxidant Addition: Incorporating antioxidants such as ascorbic acid or tocopherols into the formulation can help prevent oxidative degradation.[1][4]
-
Control of pH: Buffering the aqueous phase to a stable pH range (around 4) can minimize degradation.[1]
-
Chelating Agents: Adding chelators can bind metal ions that might otherwise catalyze oxidative reactions.[4]
-
Opaque Packaging: Protecting the emulsion from light is a simple yet critical step to prevent photodegradation.
Q4: What are common analytical methods to assess norbixin stability?
The stability of norbixin is typically monitored by measuring its concentration over time under specific storage conditions. The most common methods are:
-
UV-Vis Spectrophotometry: This technique measures the absorbance of the norbixin solution at its maximum absorption wavelength (λmax), which is typically around 455 nm in aqueous solutions.[2][8] A decrease in absorbance over time indicates degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides superior qualitative and quantitative data, allowing for the separation and quantification of norbixin from its isomers and degradation products.[9] This method is more precise for detailed stability studies.
Section 2: Troubleshooting Guide
Problem 1: Rapid Color Fading in the Emulsion
| Potential Cause | Troubleshooting Steps |
| Photodegradation | Store the emulsion in amber-colored containers or in the dark. Compare the stability of a sample stored in the dark versus one exposed to ambient light. Studies show that norbixin is stable in the dark but degrades at a rate of 3.43% per day under polychromatic light.[1] |
| Incorrect pH | Measure the pH of the emulsion's aqueous phase. Norbixin is most stable around pH 4.[1] Adjust and buffer the system if the pH is too acidic or alkaline. |
| Oxidation | De-aerate the water phase before emulsification to remove dissolved oxygen. Consider adding an antioxidant like ascorbic acid to the formulation.[1][4] |
| High Temperature | Ensure storage is at a low temperature (e.g., 4°C). Norbixin's degradation rate at 4°C is significantly lower than at higher temperatures.[1] |
Problem 2: Physical Instability of the Emulsion (Creaming, Coalescence)
| Potential Cause | Troubleshooting Steps |
| Inadequate Homogenization | The emulsion droplet size is too large. Increase homogenization pressure, time, or the number of passes to reduce droplet size.[10] Multiple homogenization cycles are often necessary for stable emulsions.[10] |
| Incorrect Emulsifier/Stabilizer | The chosen emulsifier may not be effective. Screen different emulsifiers (e.g., lecithin, whey protein, Tween 80).[6][11] Sometimes a combination of emulsifiers, such as whey protein isolate and sodium caseinate, can improve stability.[12] |
| Unfavorable Oil-to-Water Ratio | An excessive amount of oil cannot be effectively covered by the emulsifier, leading to instability.[10] Optimize the oil-to-water ratio; a ratio of 3:7 has been shown to be effective in some systems.[10] |
| Ostwald Ripening | This destabilization mechanism involves the diffusion of oil molecules from smaller to larger droplets. It can be retarded by adding a highly water-insoluble compound (a hydrophobe like hexadecane) to the oil phase.[13] |
Section 3: Data and Experimental Protocols
Quantitative Data Summary
Table 1: Factors Influencing Norbixin Degradation Rate in Acetone Solution[1]
| Condition | Degradation Rate (% per day) |
| Temperature | |
| 4°C | 1.75% |
| 25°C | 0.95% |
| 37°C | 2.20% |
| 50°C | 2.37% |
| Light | |
| Dark Condition | Stable |
| Polychromatic Light (7 days) | 3.43% |
| UV Light (12 hours) | ~65% (total degradation) |
| pH (at room temp. with daylight) | |
| pH 4 | Stable |
| pH 3 & 5 | Increased degradation |
Table 2: Encapsulation Efficiency and Solubility of Bixin/Norbixin Using Different Wall Materials
| Wall Material(s) | Bixin/Matrix Ratio | Encapsulation Efficiency (EE%) | Solubility in Water | Reference |
| Maltodextrin (20%) | 1:20 | - | 75.3% | [6] |
| Maltodextrin (40%) | 1:40 | - | 59.5% | [6] |
| Maltodextrin (40%) | 1:20 | Highest EE | - | [14] |
| Gum Arabic (100%) | - | 74.91% | >90% | [5] |
Experimental Protocols
Protocol 1: Preparation of a Norbixin Oil-in-Water (O/W) Emulsion
-
Prepare the Aqueous Phase:
-
Dissolve the desired amount of norbixin in an alkaline aqueous solution (e.g., 0.1 M NaOH) to ensure complete dissolution.
-
Add any water-soluble components, such as hydrophilic emulsifiers (e.g., Tween 80 at 0.1%), antioxidants (e.g., ascorbic acid), and buffering agents to adjust the pH to the target value (e.g., pH 4).[6]
-
Heat the solution gently (e.g., to 60°C) if using wall materials like maltodextrin to ensure complete dissolution.[6]
-
-
Prepare the Oil Phase:
-
Select an appropriate oil (e.g., medium-chain triglycerides, olive oil).[10]
-
If using oil-soluble emulsifiers or stabilizers, dissolve them in the oil phase.
-
-
Pre-emulsification:
-
Slowly add the oil phase to the aqueous phase while mixing with a high-speed stirrer (e.g., magnetic stirrer) for approximately 30 minutes to create a coarse emulsion.[6]
-
-
Homogenization:
-
Process the coarse emulsion through a high-pressure homogenizer to reduce the droplet size.
-
Apply a specific pressure (e.g., 60 MPa) and run for multiple cycles (e.g., 3-5 passes) to achieve a stable nanoemulsion with a narrow particle size distribution.[10]
-
-
Cooling and Storage:
-
Rapidly cool the emulsion to room temperature.
-
Store in a sealed, light-protected container at a controlled temperature (e.g., 4°C).
-
Protocol 2: Spectrophotometric Analysis of Norbixin Concentration
-
Prepare a Calibration Curve:
-
Prepare a stock solution of a known norbixin concentration.
-
Create a series of standard solutions by diluting the stock solution with the same aqueous medium used in the emulsion.
-
Measure the absorbance of each standard at the λmax of norbixin (approx. 455 nm) using a UV-Vis spectrophotometer.[8]
-
Plot absorbance versus concentration to generate a calibration curve and determine the linear equation.
-
-
Sample Preparation:
-
Take a precise aliquot of the norbixin emulsion.
-
Disrupt the emulsion to release the norbixin by diluting it significantly in a suitable solvent (e.g., a mixture of chloroform and acetic acid, or simply the aqueous buffer if the emulsion is sufficiently dilute) until the solution is clear.
-
-
Measurement and Calculation:
-
Measure the absorbance of the diluted sample solution at the same λmax.
-
Use the calibration curve's equation to calculate the concentration of norbixin in the diluted sample.
-
Account for the dilution factor to determine the final concentration in the original emulsion.
-
Section 4: Visual Guides and Workflows
Caption: A typical workflow for preparing and evaluating the stability of a norbixin O/W emulsion.
Caption: Environmental factors that induce the chemical degradation of norbixin.
Caption: A decision tree to diagnose and solve common norbixin emulsion instability issues.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. From Extraction to Stabilization: Employing a 22 Experimental Design in Developing Nutraceutical-Grade Bixin from Bixa orellana L - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. lib3.dss.go.th [lib3.dss.go.th]
- 10. Preparation and Optimization of O/W Emulsions Stabilized by Triglycerol Monolaurate for Curcumin Encapsulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emulsification and stabilisation technologies used for the inclusion of lipophilic functional ingredients in food systems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Enhancing the Formation and Stability of Oil-In-Water Emulsions Prepared by Microchannels Using Mixed Protein Emulsifiers [frontiersin.org]
- 13. Degradation of kinetically-stable o/w emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Optimizing solvent and temperature for maximizing norbixin extraction yield.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing solvent and temperature conditions to maximize norbixin extraction yield.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental difference between bixin and norbixin?
A1: Bixin is the primary fat-soluble carotenoid found in the seeds of the Bixa orellana (annatto) plant. Norbixin is the water-soluble derivative of bixin, produced by the saponification (alkaline hydrolysis) of bixin's methyl ester group.[1][2][3] This chemical modification makes norbixin suitable for applications in aqueous systems.
Q2: Which solvents are most effective for norbixin extraction?
A2: Norbixin itself is not directly extracted from the annatto seed. First, bixin is extracted using organic solvents, and then it is converted to norbixin. Alternatively, an aqueous alkali solution can be used to both extract and saponify the bixin in a single process. Commonly used food-grade solvents for the initial bixin extraction include acetone, ethanol, ethyl acetate, and hexane.[4][5] For direct extraction and conversion to norbixin, aqueous solutions of sodium hydroxide or potassium hydroxide are used.[3][6][7]
Q3: How does temperature influence norbixin extraction yield?
A3: Temperature plays a critical role in both the initial extraction of bixin and its subsequent conversion to norbixin. Increasing the temperature generally enhances extraction efficiency by improving solvent penetration and solubility.[8] However, excessive heat can lead to the thermal degradation of these carotenoids.[6][9] For alkaline hydrolysis to produce norbixin, temperatures are typically controlled in the range of 40-70°C to facilitate the saponification reaction without significant degradation.[6][7]
Q4: What are the advantages of using modern extraction techniques?
A4: Modern techniques like supercritical CO₂ extraction and microwave-assisted extraction can offer several advantages over traditional solvent extraction. Supercritical CO₂ extraction avoids the use of organic solvents, which is beneficial for food-grade and pharmaceutical applications.[6] Microwave-assisted extraction can significantly reduce extraction time and may increase yield by accelerating solvent penetration into the seed matrix.[6]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Norbixin Yield | 1. Incomplete saponification of bixin.2. Suboptimal solvent-to-seed ratio.3. Insufficient extraction time or temperature.4. Degradation of norbixin due to excessive heat or light exposure.[6][9] | 1. Ensure the concentration of the alkaline solution is adequate (e.g., 0.5-2% NaOH or KOH) and allow sufficient reaction time.[6]2. Optimize the solvent-to-seed ratio; a common starting point is 1:5 to 1:10 (mass/volume).[6]3. Increase extraction time or temperature within the recommended range (e.g., 40-60°C for alkaline hydrolysis).[6]4. Conduct the extraction under light-proof conditions and maintain the temperature below 60°C.[6] |
| Presence of Impurities in Final Product | 1. Inadequate filtration or separation of the extract from the seed residue.2. Co-extraction of other compounds from the annatto seeds. | 1. Use fine filtration or centrifugation to effectively separate the liquid extract from the solid residue.[6]2. Consider a purification step, such as recrystallization, to obtain a higher purity norbixin product.[2][10] |
| Formation of Undesirable Volatile Compounds | Use of certain organic solvents, like acetone, can lead to the formation of volatile compounds such as m-xylene, especially at elevated temperatures.[11][12] | 1. Opt for alternative solvents with a lower risk of forming harmful byproducts, such as ethanol or food-grade alkaline solutions.[11]2. If using organic solvents, employ the lowest effective temperature and consider extraction in the dark to minimize degradation reactions.[12] |
| Poor Solubility of the Final Norbixin Product | Incomplete conversion of bixin to norbixin, leaving residual fat-soluble bixin. | 1. Re-evaluate the saponification process, ensuring adequate alkali concentration and reaction time.2. Wash the final precipitated norbixin with deionized water to remove any remaining impurities.[6] |
Quantitative Data on Norbixin Extraction
| Solvent System | Temperature (°C) | Extraction Time | Key Findings/Yield | Reference(s) |
| Ethanol (96%) with 0.52 M NaOH | 58.6 | 33.12 minutes | Optimized conditions for conversion to norbixin. | [13] |
| 0.5-2% NaOH or KOH | 40-60 | 1-2 hours | Promotes hydrolysis of bixin to form norbixin salt. | [6] |
| Acetone (Soxhlet) | Boiling point of acetone | Not specified | Resulted in the highest bixin yield compared to NaOH and soybean oil. | [11] |
| Sodium Hydroxide Solution | 50 | Not specified | Lower bixin degradation compared to soybean oil extraction at 120°C. | [11] |
| Ethanol (Soxhlet) | 70-80 | 2 hours | Yield of 31.4% of the dye was obtained. | [2] |
| Water | 40 | 10 minutes | Optimized mechanical extraction yielded 1.41% norbixin. | [9] |
| 0.5 M NaOH | 60 | 5 hours | Highest norbixin yield of 0.82 g/100 mL was achieved. | [14] |
Experimental Protocols
Protocol 1: Alkaline Extraction and Conversion of Bixin to Norbixin
This protocol describes the direct extraction and saponification of bixin from annatto seeds to produce water-soluble norbixin.
-
Raw Material Preparation:
-
Alkaline Hydrolysis:
-
Prepare a 0.5-2% solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in deionized water.
-
Mix the powdered annatto seeds with the alkaline solution at a solid-to-liquid ratio of 1:10 to 1:20 (mass/volume).[6]
-
Heat the mixture to 40-60°C and stir continuously for 1-2 hours to facilitate the hydrolysis of bixin into norbixin salt.[6]
-
-
Separation and Precipitation:
-
Filter or centrifuge the mixture to separate the aqueous extract containing the norbixin salt from the seed residue.
-
Slowly add an acid (e.g., 36% HCl) to the aqueous extract to acidify it, causing the norbixin to precipitate out of the solution.[4][13]
-
Collect the norbixin precipitate by filtration or centrifugation (e.g., 6000 rpm for 15 minutes).[6]
-
-
Purification and Drying:
Protocol 2: Two-Step Organic Solvent Extraction and Conversion to Norbixin
This protocol involves an initial extraction of fat-soluble bixin using an organic solvent, followed by its conversion to norbixin.
-
Raw Material Preparation:
-
Prepare the annatto seeds as described in Protocol 1, Step 1.
-
-
Bixin Extraction:
-
Select a suitable food-grade organic solvent such as acetone or ethanol.[4][5]
-
Mix the powdered seeds with the solvent at a solid-to-liquid ratio of 1:5 to 1:10 (mass/volume).[6]
-
Stir the mixture at a low temperature (30-40°C) for 2-4 hours, ensuring the process is protected from light to prevent pigment degradation.[6]
-
Separate the solvent extract from the seed residue by filtration or centrifugation.
-
-
Solvent Removal:
-
Concentrate the extract by removing the solvent under reduced pressure at 40-50°C to obtain a crude bixin paste or oil.[6]
-
-
Conversion to Norbixin:
Visualizations
Caption: Workflow for Norbixin Extraction and Purification.
References
- 1. fimek.edu.rs [fimek.edu.rs]
- 2. pubs.acs.org [pubs.acs.org]
- 3. imbarex.com [imbarex.com]
- 4. fao.org [fao.org]
- 5. fao.org [fao.org]
- 6. The Process Of Extracting Bixin And Norbixin From Annatto Seeds [tycoremachine.com]
- 7. researchgate.net [researchgate.net]
- 8. Kinetics and bixine extraction time from achiote (Bixa Orellana L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethanol-Based Extraction of Annatto (Bixa Orellana L.) and Characterization of the Bixin and Norbixin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myfoodresearch.com [myfoodresearch.com]
- 12. academic.oup.com [academic.oup.com]
- 13. davidpublisher.com [davidpublisher.com]
- 14. researchgate.net [researchgate.net]
- 15. Ethanol-Based Extraction of Annatto (Bixa Orellana L.) and Characterization of the Bixin and Norbixin - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low encapsulation efficiency of norbixin in microcapsules.
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions to address low encapsulation efficiency of norbixin in microcapsules.
Frequently Asked Questions (FAQs)
Q1: What is a typical encapsulation efficiency (EE) for norbixin?
A1: Encapsulation efficiency for norbixin and its parent compound, bixin, can vary widely depending on the formulation and process parameters. Reported efficiencies range from 72.5% to over 90%.[1][2] For instance, using gum arabic as the sole wall material at 40% total soluble solids has achieved an EE of 74.91%.[3][4] Systems combining maltodextrin with pectin or gum arabic have pushed efficiencies to over 90%.[2]
Q2: Why is my norbixin encapsulation efficiency low?
A2: Low encapsulation efficiency is often a multifactorial issue. Key factors include the choice and concentration of wall materials, the ratio of the core (norbixin) to the wall material, the stability of the initial emulsion, and the processing parameters used, particularly in spray-drying.[3][5] Norbixin's chemical structure also makes it susceptible to degradation from heat, light, oxygen, and low pH, which can occur during processing if not properly controlled.[6]
Q3: How does the choice of wall material impact encapsulation efficiency?
A3: The wall material is critical for successful encapsulation. Materials like gum arabic are frequently used due to their excellent emulsifying and film-forming properties.[6] Maltodextrin is also common, but using it alone may not always yield the highest efficiency.[7][8] Studies have shown that combining two or more wall materials, such as maltodextrin with gum arabic or pectin, can significantly improve encapsulation efficiency compared to single-material systems.[2][7]
Q4: What is the optimal core-to-wall material ratio for norbixin encapsulation?
A4: A higher proportion of wall material relative to the core generally leads to better encapsulation. A lower difference between the quantities of core and wall material tends to result in higher EE.[5] For bixin encapsulation using maltodextrin, higher maltodextrin-to-bixin ratios (e.g., 1:40) have been associated with increased efficiency.[1]
Q5: How do spray-drying parameters affect efficiency?
A5: Spray-drying parameters, especially inlet air temperature and the concentration of total soluble solids (TSS) in the feed solution, are crucial. Higher inlet temperatures can lead to faster formation of a semi-permeable membrane on the particle surface, which may increase efficiency, but excessively high temperatures can degrade the heat-sensitive norbixin.[5][6] A TSS concentration of 40% has been reported to yield high encapsulation efficiency for norbixin using a gum arabic and maltodextrin system.[3][4]
Q6: Can the solvent used to dissolve norbixin affect the outcome?
A6: Yes, the choice of solvent is important. Norbixin is often dissolved in an organic solvent or a mild alkaline solution before being emulsified with the aqueous wall material solution.[2][6] The solvent must effectively dissolve the norbixin without causing degradation and allow for the formation of a stable emulsion. For example, 30 mg of norbixin crystals have been successfully dissolved in 20 mL of ethanol before being added to the wall material solution.[6]
Troubleshooting Guide for Low Encapsulation Efficiency
This guide provides a systematic approach to identifying and resolving common issues leading to poor norbixin encapsulation.
dot
Caption: A logical workflow for troubleshooting low encapsulation efficiency.
Data on Formulation Impact
Quantitative data from various studies are summarized below to guide formulation adjustments.
Table 1: Effect of Wall Material Composition on Encapsulation Efficiency (EE)
| Wall Material(s) | Ratio (MD:GA) | Total Soluble Solids (TSS) | Encapsulation Efficiency (EE %) | Reference |
| Maltodextrin (MD) & Gum Arabic (GA) | 0:100 | 40% | 74.91% | [3][4] |
| Maltodextrin (MD) | N/A | 20% | 72.5% | [1][9] |
| Maltodextrin (MD) | N/A | 40% | 85.5% | [1][9] |
| Bixin-Carbohydrate Complex + MD + GA | N/A | N/A | >90% | [2] |
| Bixin-Carbohydrate Complex + MD + Pectin | N/A | N/A | >90% | [2] |
N/A: Not Applicable or data not available in the cited source.
Key Experimental Protocols
Protocol 1: Microencapsulation of Norbixin via Spray-Drying
This protocol is based on a method that has demonstrated high encapsulation efficiency.[6]
-
Preparation of Wall Material Solution:
-
Dissolve Gum Arabic (GA) in distilled water (e.g., 80 mL) with magnetic stirring until a 40% concentration of total soluble solids (TSS) is achieved.
-
-
Preparation of Core Material Solution:
-
Dissolve 30 mg of purified norbixin crystals in 20 mL of ethanol (99.7%).
-
-
Emulsification:
-
Add the norbixin solution to the GA solution.
-
Homogenize the mixture using a magnetic stirrer at 40°C for 30 minutes to form a uniform emulsion.
-
Store the resulting emulsion at 4°C until drying.
-
-
Spray-Drying:
-
Use a laboratory-scale spray dryer (e.g., Büchi B-290 Mini Spray Dryer).
-
Set the inlet temperature according to your optimization (a common starting point is 120-180°C).
-
Adjust the feed pump flow rate and aspiration to achieve fine, dry microcapsules.
-
Collect the powdered microcapsules from the collection vessel.
-
dot
Caption: Experimental workflow for norbixin microencapsulation.
Protocol 2: Determination of Norbixin Encapsulation Efficiency (EE)
This protocol allows for the quantification of encapsulated norbixin, adapted from methodologies for bixin.[2]
-
Measurement of Total Norbixin (T_Nbx):
-
Accurately weigh 100 mg of the norbixin microcapsule powder.
-
Dissolve the powder in 6 mL of deionized water.
-
Transfer the solution to a separation funnel.
-
Add 2.5 mL of methanol, followed by 20 mL of a suitable organic solvent like dichloromethane, to extract the norbixin.
-
Agitate vigorously to ensure all norbixin (both encapsulated and surface) is extracted into the organic phase.
-
Allow the phases to separate and collect the organic phase.
-
Measure the absorbance of the organic phase using a spectrophotometer at the appropriate wavelength for norbixin (typically around 453-468 nm).
-
Calculate the concentration of total norbixin using a standard curve.
-
-
Measurement of Surface Norbixin (S_Nbx):
-
Accurately weigh 100 mg of the microcapsule powder.
-
Disperse the powder in a solvent that dissolves surface norbixin but does not disrupt the microcapsule wall (e.g., hexane).
-
Agitate for a short, standardized period (e.g., 1-2 minutes).
-
Quickly filter the mixture to separate the microcapsules from the solvent.
-
Measure the absorbance of the filtrate to determine the amount of norbixin that was on the surface.
-
Calculate the concentration of surface norbixin using a standard curve.
-
-
Calculation of Encapsulation Efficiency (EE):
-
Use the following formula: EE (%) = [(T_Nbx - S_Nbx) / T_Nbx] x 100
-
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. Encapsulation efficiency and thermal stability of norbixin m | REDI [redi.cedia.edu.ec]
- 5. researchgate.net [researchgate.net]
- 6. Addition of norbixin microcapsules obtained by spray drying in an isotonic tangerine soft drink as a natural dye - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. From Extraction to Stabilization: Employing a 22 Experimental Design in Developing Nutraceutical-Grade Bixin from Bixa orellana L - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Photostability: Norbixin vs. Beta-Carotene
A comprehensive guide for researchers and drug development professionals on the relative photostability of two prominent natural carotenoids, norbixin and beta-carotene. This report synthesizes available experimental data to provide a clear comparison of their performance under light-induced stress, supplemented with detailed experimental protocols and visual workflows.
The selection of natural colorants and bioactive compounds in the pharmaceutical and food industries hinges on their stability. Among the vast array of carotenoids, norbixin, the primary water-soluble colorant from annatto, and beta-carotene, a precursor to vitamin A, are extensively utilized. Understanding their relative stability to light is paramount for formulation development and ensuring product efficacy and shelf-life. This guide provides a detailed comparison of the photostability of norbixin and beta-carotene, drawing upon published experimental findings.
Quantitative Photodegradation Data
The photostability of norbixin and beta-carotene has been assessed under various light conditions, including UV, polychromatic, and fluorescent light. The following table summarizes the quantitative data on the degradation of these two carotenoids upon light exposure.
| Carotenoid | Light Source | Experimental Conditions | Degradation Rate | Reference |
| Norbixin | UV Light | Acetone solution, 12 hours exposure | ~65% degradation | [1] |
| Norbixin | Polychromatic Light | Acetone solution, 4x10³ lux, 7 days | 3.43% per day | [1] |
| Norbixin | Xenon Lamp | Aqueous formulation (5.58% concentration), 1000 W/m², 6 hours | No decomposition observed | [2][3] |
| Norbixin | Direct Sunlight | Aqueous solution | Half-life of 28 days | [4] |
| Beta-carotene | UV Light | Toluene solution | 50% loss after 8 hours | [5] |
| Beta-carotene | Fluorescent Light | Toluene solution | 50% loss after 24 hours | [5] |
Experimental Methodologies
The assessment of photostability involves subjecting the carotenoid solutions to controlled light exposure and measuring the change in concentration over time. Below are detailed protocols adapted from the cited literature for key experiments.
Method 1: Spectrophotometric Analysis of Photodegradation
This method is widely used to determine the concentration of carotenoids in a solution by measuring their absorbance at a specific wavelength.
-
Sample Preparation:
-
Prepare a stock solution of the carotenoid (norbixin or beta-carotene) in a suitable solvent (e.g., acetone, toluene, or an aqueous buffer).[1][5]
-
Dilute the stock solution to achieve an initial absorbance within the linear range of the spectrophotometer (typically between 0.2 and 0.8) at the maximum absorption wavelength (λmax) of the carotenoid. For norbixin, λmax is often measured around 455 nm.[2][3]
-
-
Light Exposure:
-
Transfer the sample solutions into quartz cuvettes or other transparent containers.
-
Expose the samples to a controlled light source. This can be a UV lamp, a xenon lamp simulating solar radiation, or a fluorescent lamp.[1][2][3][5] A control sample should be kept in the dark to account for any degradation not induced by light.[1]
-
Maintain a constant temperature during the experiment to minimize thermal degradation.
-
-
Data Acquisition:
-
At predetermined time intervals, measure the absorbance of the light-exposed and dark control samples using a UV-Vis spectrophotometer at the λmax of the carotenoid.[1]
-
The degradation percentage can be calculated using the formula: Degradation (%) = [(Initial Absorbance - Absorbance at time t) / Initial Absorbance] x 100
-
Method 2: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
HPLC is a more specific and sensitive technique for quantifying the concentration of the parent carotenoid and identifying its degradation products.
-
Sample Preparation and Light Exposure:
-
Follow the same procedure for sample preparation and light exposure as described in Method 1.
-
-
HPLC Analysis:
-
At each time point, inject an aliquot of the sample into an HPLC system equipped with a suitable column (e.g., C18) and a UV-Vis or photodiode array (PDA) detector.[6]
-
The mobile phase composition will depend on the specific carotenoid and column used. For instance, a mobile phase of acetonitrile and aqueous acetic acid has been used for norbixin and bixin analysis.[6]
-
The concentration of the carotenoid is determined by integrating the peak area at its characteristic retention time and comparing it to a standard curve.
-
Experimental Workflow
The following diagram illustrates a typical workflow for a comparative photostability study of norbixin and beta-carotene.
Caption: Workflow for comparing norbixin and beta-carotene photostability.
References
- 1. researchgate.net [researchgate.net]
- 2. cabidigitallibrary.org [cabidigitallibrary.org]
- 3. researchgate.net [researchgate.net]
- 4. psasir.upm.edu.my [psasir.upm.edu.my]
- 5. air.unimi.it [air.unimi.it]
- 6. From Extraction to Stabilization: Employing a 22 Experimental Design in Developing Nutraceutical-Grade Bixin from Bixa orellana L - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying Norbixin in Biological Fluids: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals, the accurate quantification of norbixin in biological fluids is crucial for pharmacokinetic, toxicokinetic, and metabolism studies. This guide provides a comparative overview of three common analytical methods: High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. We present a summary of their performance characteristics, detailed experimental protocols, and a visual representation of the analytical workflow.
Method Comparison
The choice of analytical method for norbixin quantification depends on the required sensitivity, selectivity, and the nature of the biological matrix. The following tables summarize the key performance parameters of HPLC-DAD, LC-MS/MS, and Spectrophotometry for the determination of norbixin.
| Parameter | HPLC-DAD | LC-MS/MS | UV-Visible Spectrophotometry |
| Selectivity | High | Very High | Low to Moderate |
| Sensitivity | Moderate | Very High | Low |
| Throughput | Moderate | High | High |
| Cost | Moderate | High | Low |
| Expertise Required | Moderate | High | Low |
| Validation Parameter | HPLC-DAD [1] | LC-MS/MS (in meat matrix) [2] | UV-Visible Spectrophotometry (General) |
| Linearity (r²) | ≥0.9999 | Linear in the 0.5–10 mg/kg range | Method dependent |
| Limit of Detection (LOD) | 0.02 mg/L | Not explicitly stated for norbixin | Generally in the µg/mL range |
| Limit of Quantification (LOQ) | 0.05 mg/L | 0.5 mg/kg | Generally in the µg/mL range |
| Accuracy (Recovery %) | 91.23% - 105.81% | 99% - 102% | Method dependent |
| Precision (%RSD) | Intra-day: 0.30% - 1.79% Inter-day: 0.75% - 2.69% | Not explicitly stated | Method dependent |
Experimental Protocols
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
This method offers a robust and reliable approach for the quantification of norbixin in biological fluids.
Sample Preparation:
-
To 1 mL of plasma, add 2 mL of ethanol to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Collect the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 200 µL of the mobile phase.
-
Filter the reconstituted sample through a 0.45 µm filter before injection.
Chromatographic Conditions: [1]
-
Instrument: Agilent Technologies 1200 series HPLC with a Diode Array Detector (DAD).
-
Column: Agilent XDB C18 column (5 μm, 4.6 mm × 150 mm).
-
Mobile Phase: 2% aqueous acetic acid in water:methanol (15:85, v/v).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 μL.
-
Column Temperature: 35°C.
-
Detection Wavelength: 495 nm.
Standard Solution Preparation: [1]
-
Prepare a stock solution of norbixin (100 mg/L) by dissolving 10 mg of norbixin standard in 100 mL of methanol.
-
Prepare working standard solutions at concentrations of 0.2, 0.5, 2, 5, 10, and 25 mg/L by serial dilution of the stock solution with methanol.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS provides the highest sensitivity and selectivity, making it ideal for detecting very low concentrations of norbixin. The following is a general procedure that can be adapted.
Sample Preparation (based on a method for meat tissue): [2]
-
Homogenize 1 g of the biological sample (e.g., tissue) with 5 mL of acetonitrile.
-
Centrifuge at 5,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness.
-
Reconstitute the residue in 1 mL of the mobile phase.
-
Filter through a 0.22 µm filter prior to injection.
LC-MS/MS Conditions (adapted from a method for bixin and norbixin): [2]
-
LC System: Agilent 1100 Series HPLC.
-
Mass Spectrometer: Ion trap mass spectrometer with electrospray ionization (ESI).
-
Column: C18 column.
-
Mobile Phase: Gradient elution with acetonitrile and water (containing formic acid).
-
Ionization Mode: Negative ion mode for norbixin.
-
MRM Transitions: Specific precursor and product ions for norbixin would need to be determined (e.g., m/z 379 as the precursor ion).
UV-Visible Spectrophotometry
This method is simpler and more accessible but less specific and sensitive compared to chromatographic methods. It is suitable for screening purposes or for samples with higher concentrations of norbixin.
Sample Preparation:
-
Extract norbixin from the biological fluid using a suitable organic solvent (e.g., a mixture of chloroform and methanol).
-
Evaporate the solvent and redissolve the residue in a known volume of a suitable solvent for analysis (e.g., chloroform for bixin, dilute sodium hydroxide for norbixin).[3]
Spectrophotometric Measurement:
-
Instrument: A standard UV-Visible spectrophotometer.
-
Wavelength: Measure the absorbance at the maximum absorption wavelength (λmax) of norbixin in the chosen solvent (e.g., around 453 nm in alkaline solution).[4]
-
Quantification: Use a standard calibration curve prepared with known concentrations of norbixin to determine the concentration in the sample.
Workflow and Pathway Diagrams
To visually represent the analytical process, the following diagrams were generated using Graphviz.
Caption: Experimental workflow for the quantification of norbixin in biological fluids using HPLC-DAD.
Caption: Logical workflow for selecting an appropriate analytical method for norbixin quantification.
References
A comparative study of different extraction techniques for norbixin.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of various techniques for the extraction of norbixin from its natural source, the seeds of the annatto tree (Bixa orellana). The performance of conventional and modern extraction methods is evaluated based on available experimental data, with a focus on yield, purity, and processing time. Detailed experimental protocols for key methods are provided to facilitate replication and further research.
Comparative Data on Norbixin Extraction
The efficiency of norbixin extraction is influenced by several factors, including the chosen method, solvent, temperature, and processing time. The following table summarizes available quantitative data for different extraction techniques. It is important to note that the direct extraction of norbixin often involves the saponification of its precursor, bixin. Therefore, data on bixin extraction is also included for a comprehensive overview.
| Extraction Technique | Solvent/Reagent | Temperature (°C) | Time | Yield (Norbixin) (%) | Yield (Bixin) (%) | Purity (%) | Reference |
| Conventional Solvent Extraction (Alkali) | 0.5-2% NaOH or KOH | 40-60 | 1-2 hours | 9.2 - 9.6 | - | 95-98 | [1][2] |
| Microwave-Assisted Extraction (MAE) | Water | 70 | 30 min | 3.008 | 0.625 | Not Reported | [3] |
| Ultrasound-Assisted Extraction (UAE) | Ethanol | Not Specified | 20 min | Not Reported | 0.62 | Not Reported | [4] |
| Supercritical Fluid Extraction (SFE) | Supercritical CO2 | 30-50 | Not Specified | Insoluble | ~2.7 | Not Reported | [5] |
Note: Yields can vary significantly based on the quality of the annatto seeds and specific experimental conditions. The purity of norbixin is often enhanced through subsequent purification steps like recrystallization.[1]
Experimental Protocols
Detailed methodologies for the key extraction techniques are outlined below.
Conventional Solvent Extraction (Alkali Treatment)
This method directly yields water-soluble norbixin through the saponification of bixin present in the annatto seeds.[1]
Materials:
-
Annatto seeds, dried and crushed (20-40 mesh)[1]
-
0.5-2% Sodium hydroxide (NaOH) or Potassium hydroxide (KOH) solution[1]
-
Hydrochloric acid (HCl) or Citric acid[1]
-
Deionized water
Procedure:
-
Raw Material Pretreatment: Select mature annatto seeds, clean them to remove impurities, and dry them at 40-50°C to a moisture content of ≤5%. Crush the dried seeds to a particle size of 20-40 mesh.[1]
-
Alkaline Hydrolysis: Mix the crushed seed powder with a 0.5-2% NaOH or KOH solution at a solid-to-liquid ratio of 1:10 to 1:20 (w/v).[1]
-
Stir the mixture at 40-60°C for 1-2 hours to facilitate the hydrolysis of bixin into norbixin salts.[1]
-
Filtration: After cooling, filter the reaction mixture to remove insoluble materials like cellulose and proteins.[1]
-
Acidification and Precipitation: Slowly add HCl or citric acid to the filtrate to adjust the pH to 3-4. This will cause norbixin to precipitate as a free acid.[1]
-
Separation and Drying: Collect the norbixin precipitate by centrifugation (e.g., 6000 rpm for 15 minutes).[1]
-
Wash the precipitate with deionized water until it reaches a neutral pH.
-
Dry the purified norbixin precipitate under vacuum at 40°C.[1]
Microwave-Assisted Extraction (MAE) of Norbixin
MAE utilizes microwave energy to accelerate the extraction process, often leading to shorter extraction times and potentially higher yields.[3]
Materials:
-
Annatto seeds, whole or powdered
-
Water or other suitable solvents (e.g., aqueous ethanol)
-
Microwave extraction system
Procedure:
-
Sample Preparation: Mix annatto seeds with water at a specified seed-to-water ratio (e.g., 1:1 w/v).[3]
-
Microwave Irradiation: Place the mixture in the microwave extractor.
-
Apply microwave power (e.g., 700 W) and heat to the desired temperature (e.g., 70°C) for a specific duration (e.g., 30 minutes).[3]
-
Post-Extraction Processing: After extraction, the mixture is typically filtered or centrifuged to separate the liquid extract from the solid seed residue.
-
The subsequent steps of acidification, precipitation, and purification would follow a similar protocol to the conventional alkali extraction method to isolate pure norbixin.
Ultrasound-Assisted Extraction (UAE) of Bixin (Norbixin Precursor)
UAE employs high-frequency sound waves to create cavitation, which enhances solvent penetration into the plant material and accelerates mass transfer.[4] This method is often used for the initial extraction of bixin, which is then converted to norbixin.
Materials:
-
Annatto seeds
-
Ethanol or other organic solvents
-
Ultrasonic bath or probe system
Procedure:
-
Extraction Setup: Mix annatto seeds with ethanol at a specific seed-to-solvent ratio (e.g., 1:7 w/v).[4]
-
Ultrasonication: Submerge the mixture in an ultrasonic bath or place an ultrasonic probe into the mixture.
-
Apply ultrasonic waves for a defined period (e.g., 20 minutes) at a controlled pH (e.g., pH 7.0).[4]
-
Separation: After sonication, separate the liquid extract containing bixin from the solid residue by filtration or centrifugation.
-
Conversion to Norbixin: The bixin-rich extract can then be subjected to alkaline hydrolysis (saponification) as described in the conventional method to convert bixin to norbixin.
Visualization of Norbixin Extraction Workflow
The following diagram illustrates the general workflow for the extraction and purification of norbixin from annatto seeds.
Caption: General workflow of norbixin extraction from annatto seeds.
References
- 1. The Process Of Extracting Bixin And Norbixin From Annatto Seeds [tycoremachine.com]
- 2. periodicos.newsciencepubl.com [periodicos.newsciencepubl.com]
- 3. researchgate.net [researchgate.net]
- 4. Ultrasound-Assisted Extraction of Bioactive Compounds from Annatto Seeds, Evaluation of Their Antimicrobial and Antioxidant Activity, and Identification of Main Compounds by LC/ESI-MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
A Comparative Analysis of In Vivo Efficacy: Norbixin Versus Synthetic Food Antioxidants
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Natural and Synthetic Antioxidant Performance Supported by Experimental Data.
The landscape of food preservation and an increasing focus on mitigating oxidative stress in disease models have led to a continuous evaluation of both natural and synthetic antioxidants. This guide provides a detailed comparison of the in vivo efficacy of norbixin, a natural carotenoid derived from annatto seeds, against commonly used synthetic food antioxidants: Butylated Hydroxyanisole (BHA), Butylated Hydroxytoluene (BHT), and Tert-butylhydroquinone (TBHQ). This comparison is based on available experimental data from studies in animal models, with a particular focus on the streptozotocin (STZ)-induced diabetic rat model, a well-established model of oxidative stress.
Quantitative Comparison of In Vivo Antioxidant Efficacy
The following table summarizes the effects of norbixin and synthetic antioxidants on key biomarkers of oxidative stress in STZ-induced diabetic rats. It is important to note that the data is compiled from separate studies, and direct head-to-head comparative studies are limited. Therefore, this table serves as a comparative overview based on available literature.
| Antioxidant | Animal Model | Dosage | Duration | Effect on Lipid Peroxidation (e.g., MDA, TBARS) | Effect on Superoxide Dismutase (SOD) Activity | Effect on Catalase (CAT) Activity | Effect on Glutathione Peroxidase (GPx) Activity | Other Notable Effects |
| Norbixin | STZ-induced diabetic rats | 10 mg/kg & 100 mg/kg (oral) | 30 days | No significant change at 10mg/kg; Pro-oxidant effect at 100mg/kg (increased protein oxidation)[1][2] | Restored activity[1][2] | No significant change[3] | Increased activity[3] | Reduced nitric oxide production[1][2] |
| BHA | STZ-induced diabetic rats | 50 mg/kg/day (oral) | 7 days | Attenuated increase in lipid peroxidation[4] | - | - | - | Reduced hyperglycemia and insulitis[4] |
| BHT | STZ-induced diabetic rats (pregnant) | 1% in diet | - | Decreased occurrence of malformations (associated with reduced oxidative stress)[5] | - | - | - | Increased fetal weight in offspring of diabetic rats[5] |
| TBHQ | STZ-induced diabetic rats | 50 mg/kg (intraperitoneal, every other day) | 10 weeks | Reduced ROS generation[6] | - | - | - | Activated Nrf2/HO-1 signaling pathway; Attenuated renal injury[6] |
Note: "-" indicates that the data was not reported in the cited study.
Experimental Protocols
The following are summaries of the methodologies employed in the key in vivo studies cited in this guide.
Study of Norbixin in STZ-Induced Diabetic Rats[1][2]
-
Animal Model: Male Wistar rats.
-
Induction of Diabetes: A single intraperitoneal injection of streptozotocin (STZ) at a dose of 60 mg/kg body weight, dissolved in a citrate buffer (pH 4.5).
-
Treatment Groups:
-
Nondiabetic control
-
Diabetic vehicle (control)
-
Diabetic + Norbixin (10 mg/kg, oral gavage)
-
Diabetic + Norbixin (100 mg/kg, oral gavage)
-
-
Duration: 30 days.
-
Biomarker Analysis:
-
Protein Oxidation: Measured as advanced oxidation protein products (AOPP) levels in plasma.
-
Nitric Oxide Levels: Measured as nitrite/nitrate (NOx) in serum.
-
Superoxide Dismutase (SOD) Activity: Assayed in erythrocytes.
-
Study of BHA in STZ-Induced Diabetic Rats[4]
-
Animal Model: Male DA rats.
-
Induction of Diabetes: Multiple low doses of STZ (20 mg/kg/day for 5 days).
-
Treatment Groups:
-
Control
-
Diabetic + Vehicle
-
Diabetic + BHA (50 mg/kg/day, oral gavage)
-
-
Duration: 7 days of BHA treatment after STZ injections.
-
Biomarker Analysis:
-
Insulitis Score: Histological evaluation of pancreatic islets.
-
Lymphocyte Proliferation: Assessed ex vivo.
-
Cytokine Production (IL-1β, TNF-α): Measured in pancreatic islets and peritoneal macrophages.
-
Nitric Oxide Production: Measured in pancreatic islets.
-
Study of BHT in Pregnant STZ-Induced Diabetic Rats[5]
-
Animal Model: Pregnant Sprague-Dawley rats.
-
Induction of Diabetes: STZ injection prior to pregnancy.
-
Treatment Groups:
-
Normal diet
-
Diabetic + Normal diet
-
Normal + BHT-enriched diet (1%)
-
Diabetic + BHT-enriched diet (1%)
-
-
Duration: Throughout pregnancy.
-
Endpoints:
-
Fetal weight and placental weight.
-
Incidence of congenital malformations.
-
Rate of resorptions.
-
Study of TBHQ in STZ-Induced Diabetic Rats[6]
-
Animal Model: Male Sprague-Dawley rats.
-
Induction of Diabetes: Intraperitoneal injection of STZ (60 mg/kg) for 5 consecutive days.
-
Treatment Groups:
-
Control
-
Diabetic + Vehicle
-
Diabetic + TBHQ (50 mg/kg, intraperitoneal injection, every other day)
-
-
Duration: 10 weeks.
-
Biomarker Analysis:
-
Renal Function: Serum creatinine, blood urea nitrogen, and 24-hour urinary protein.
-
Oxidative Stress: Dihydroethidium (DHE) staining for reactive oxygen species (ROS) in kidney tissues.
-
Signaling Pathway Analysis: Western blot for Nrf2, HO-1, NOX2, and NOX4 in kidney tissues.
-
Signaling Pathways and Experimental Workflows
The antioxidant mechanisms of norbixin and synthetic antioxidants involve distinct signaling pathways. The following diagrams illustrate these pathways and a general workflow for in vivo antioxidant efficacy studies.
Caption: Antioxidant signaling pathways for norbixin, TBHQ, and BHA/BHT.
Caption: Experimental workflow for in vivo antioxidant efficacy studies.
Discussion and Conclusion
The available in vivo data, primarily from studies on STZ-induced diabetic rats, suggests that both norbixin and the synthetic antioxidants BHA, BHT, and TBHQ can modulate biomarkers of oxidative stress.
Norbixin has demonstrated the ability to restore the activity of the key antioxidant enzyme SOD in diabetic rats.[1][2] However, at higher doses, it exhibited a pro-oxidant effect on proteins, highlighting the importance of dose-response relationships in antioxidant studies.[1][2] Its mechanism is likely multifaceted, involving direct radical scavenging and potential upregulation of endogenous antioxidant enzymes.
Synthetic antioxidants also show protective effects in diabetic models. BHA has been shown to attenuate lipid peroxidation and inflammation.[4] BHT has demonstrated a protective effect against diabetes-induced congenital malformations, which is strongly linked to reducing oxidative stress.[5] TBHQ appears to exert its antioxidant effects primarily through the activation of the Nrf2/HO-1 signaling pathway, a major cellular defense mechanism against oxidative stress, leading to the protection of renal tissue in diabetic rats.[6]
References
- 1. Bixin and norbixin have opposite effects on glycemia, lipidemia, and oxidative stress in streptozotocin-induced diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Immunosuppressive and anti-inflammatory action of antioxidants in rat autoimmune diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pregnant diabetic rats fed the antioxidant butylated hydroxytoluene show decreased occurrence of malformations in offspring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tBHQ attenuates podocyte injury in diabetic nephropathy by inhibiting NADPH oxidase-derived ROS generation via the Nrf2/HO-1 signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and Spectrophotometric Methods for Norbixin Determination
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Techniques for the Quantification of Norbixin.
This guide provides a comprehensive cross-validation of High-Performance Liquid Chromatography (HPLC) and spectrophotometric methods for the determination of norbixin, a primary coloring component of annatto. The objective is to furnish researchers, scientists, and professionals in drug development with the necessary data to select the most appropriate analytical technique for their specific needs. This comparison is supported by a review of experimental data on key validation parameters, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
Introduction to Analytical Techniques
Norbixin, the saponified derivative of bixin, is a water-soluble carotenoid widely used as a natural colorant in the food and pharmaceutical industries. Accurate quantification of norbixin is crucial for quality control, formulation development, and regulatory compliance. Both HPLC and spectrophotometry are commonly employed for this purpose, each offering distinct advantages and limitations.
High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that isolates the analyte of interest from a complex mixture before quantification. This specificity makes it a highly accurate and precise method.
Spectrophotometry , specifically UV-Visible (UV-Vis) spectrophotometry, is a simpler and more rapid technique that relies on the direct measurement of light absorbance by the analyte at a specific wavelength. While faster, its specificity can be compromised by interfering substances that absorb at the same wavelength.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of analytical results. The following sections outline the typical experimental protocols for both HPLC and spectrophotometric determination of norbixin.
High-Performance Liquid Chromatography (HPLC) Method
A prevalent HPLC method for the simultaneous determination of bixin and norbixin utilizes a reverse-phase C18 column with a diode-array detector (DAD) or a UV-Vis detector.
Sample Preparation: Standard stock solutions of norbixin are prepared by accurately weighing and dissolving the standard in methanol to a concentration of 100 mg/L.[1] Working standard solutions are then prepared by serial dilution with methanol to achieve concentrations typically ranging from 0.2 to 25 mg/L.[1] Food or drug samples containing norbixin are extracted with a suitable solvent, often ethanol, followed by vortexing, ultrasonic vibration, and centrifugation to separate the analyte from the matrix. The supernatant is then filtered before injection into the HPLC system.
Chromatographic Conditions:
-
Instrument: Agilent Technologies 1200 series HPLC with a Diode Array Detector (DAD).[1]
-
Column: Agilent XDB C18 column (5 μm, 4.6 mm × 150 mm).[1]
-
Mobile Phase: Isocratic elution with a mixture of 2% aqueous acetic acid in water and methanol (15:85, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Injection Volume: 10 μL.[1]
-
Column Temperature: 35°C.[1]
-
Detection Wavelength: 495 nm.[1]
Spectrophotometric Method
The spectrophotometric determination of norbixin is based on measuring its absorbance at the wavelength of maximum absorption (λmax).
Sample Preparation: A standard stock solution of norbixin is prepared in a suitable solvent, historically dilute sodium hydroxide (e.g., 0.1M). Working standards are prepared by diluting the stock solution to fall within the linear range of the spectrophotometer. Samples are extracted and diluted as necessary to ensure the absorbance reading is within the calibration range.
Spectrophotometric Conditions:
-
Instrument: A calibrated UV-Visible spectrophotometer.
-
Solvent: Dilute sodium hydroxide (e.g., 0.1M) or other suitable solvents in which norbixin is stable and exhibits a distinct absorption maximum.
-
Wavelength of Maximum Absorption (λmax): Norbixin typically exhibits absorption maxima around 453 nm and 482 nm in alkaline solutions. The specific λmax should be determined experimentally.
-
Analysis: The absorbance of the sample solution is measured at the predetermined λmax, and the concentration is calculated using a calibration curve.
Data Presentation: A Comparative Analysis of Method Performance
The performance of an analytical method is evaluated based on several key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the reported performance data for both HPLC and spectrophotometric methods for norbixin determination. It is important to note that comprehensive validation data for the spectrophotometric method for norbixin is less frequently reported in the literature compared to the HPLC method.
| Validation Parameter | HPLC Method | Spectrophotometric Method |
| Linearity (Correlation Coefficient, r²) | ≥0.9999 over a concentration range of 0.2–25 mg/L[1] | Data not consistently reported, but a linear relationship between absorbance and concentration is expected within a defined range. |
| Limit of Detection (LOD) | 0.02 mg/L[1] | Data not consistently reported. |
| Limit of Quantification (LOQ) | 0.05 mg/L[1] | Data not consistently reported. |
| Accuracy (Recovery) | Intra-day: 88.16%–105.07%Inter-day: 91.23%–105.81%[1] | Recovery rates of 80-100% have been reported for annatto in cheese, though the specific contribution of norbixin was not detailed. |
| Precision (Relative Standard Deviation, RSD) | Intra-day: 0.30%–1.79%Inter-day: 0.75%–2.69%[1] | Data not consistently reported. |
Mandatory Visualization
The following diagrams illustrate the logical workflow of the analytical methods and the cross-validation process.
Caption: Experimental workflow for the cross-validation of HPLC and spectrophotometric methods.
Caption: Key parameters for analytical method validation as per ICH guidelines.
Discussion and Conclusion
The cross-validation of analytical methods is a critical step in ensuring the reliability and accuracy of quantitative data. Based on the available literature, the HPLC method for norbixin determination is well-established and thoroughly validated, offering high specificity, sensitivity, and precision.[1] The detailed experimental protocols and extensive validation data make it the method of choice for regulatory submissions and in complex matrices where interference is a concern.
The spectrophotometric method provides a simpler, faster, and more cost-effective alternative for the routine analysis of norbixin. However, the lack of readily available and comprehensive validation data in the scientific literature is a significant drawback. While the principle is sound, the susceptibility to interference from other components in the sample matrix that absorb light at a similar wavelength can compromise its accuracy and specificity. For the spectrophotometric method to be considered a reliable alternative, a thorough in-house validation is imperative to establish its performance characteristics for the specific sample matrix being analyzed.
-
HPLC is the recommended method for the accurate and reliable quantification of norbixin, especially in complex matrices or for regulatory purposes, due to its high specificity and the extensive availability of validated protocols and performance data.
-
Spectrophotometry can be a suitable alternative for rapid, routine analysis in simple and well-characterized matrices, provided that a comprehensive method validation is performed to demonstrate its suitability for the intended purpose.
Researchers and drug development professionals should carefully consider the specific requirements of their application, including the complexity of the sample matrix, the required level of accuracy and precision, and regulatory expectations, when selecting the most appropriate analytical method for norbixin determination.
References
Comparative analysis of norbixin content from different geographical sources of annatto.
For Researchers, Scientists, and Drug Development Professionals
Annatto (Bixa orellana L.), a tropical shrub, is the source of the natural colorant annatto, which is rich in carotenoid pigments, primarily bixin and its water-soluble derivative, norbixin. These pigments are extensively used in the food, cosmetic, and pharmaceutical industries. The concentration of these pigments, however, can vary significantly based on the geographical origin of the annatto seeds, influencing their quality and suitability for different applications. This guide provides a comparative analysis of norbixin (by way of its precursor, bixin) content from various geographical sources, supported by experimental data and detailed methodologies.
Comparative Analysis of Bixin Content
The primary pigment in annatto seeds is the oil-soluble carotenoid bixin, which can be converted to the water-soluble norbixin through saponification.[1] Therefore, the bixin content in the seeds is a direct indicator of the potential norbixin yield. The following table summarizes the bixin content found in annatto seeds from different geographical locations as reported in various scientific studies.
| Geographical Source | Bixin Content ( g/100g of seeds) | Reference |
| Peru | 3.0 - 4.55 | [2][3] |
| Brazil | ~2.7 | [2] |
| India (Chhattisgarh) | Higher Yield (Specific value not provided) | [4] |
| India (Uttaranchal) | Lower Yield (Specific value not provided) | [4] |
| Mexico | Varies by accession | [5] |
It is important to note that pigment concentration can also be influenced by the specific variety of the annatto plant, cultivation conditions, and post-harvest processing.[6]
Experimental Protocols
The quantification of bixin and norbixin in annatto extracts is crucial for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and UV-Visible Spectrophotometry are the most common analytical methods employed.
Sample Preparation and Extraction
The initial step involves the extraction of the pigments from the annatto seeds. The choice of solvent is critical, as bixin is oil-soluble and norbixin is water-soluble.
-
For Bixin (Oil-Soluble Pigment):
-
Solvent Extraction: Annatto seeds are typically ground and extracted with an organic solvent such as acetone, ethanol, or chloroform.[7]
-
Concentration: The solvent is then evaporated to obtain a concentrated bixin extract.
-
-
For Norbixin (Water-Soluble Pigment):
-
Saponification: The extracted bixin is subjected to alkaline hydrolysis (saponification) using a solution of potassium hydroxide (KOH) or sodium hydroxide (NaOH). This process cleaves the methyl ester of bixin to form the water-soluble norbixin salt.[8][9]
-
Acid Precipitation: The norbixin can then be precipitated from the alkaline solution by acidification, followed by filtration, washing, and drying to obtain a purified norbixin powder.[10]
-
Quantification by High-Performance Liquid Chromatography (HPLC)
HPLC is a highly accurate and specific method for the simultaneous determination of bixin and norbixin.[11]
-
Chromatographic Conditions (Example):
-
Quantification: The concentration of bixin and norbixin in the samples is determined by comparing the peak areas with those of certified reference standards.[13]
Quantification by UV-Visible Spectrophotometry
This method is simpler and more rapid than HPLC but may be less specific.
-
Procedure:
-
A known amount of the extract is dissolved in a suitable solvent (e.g., chloroform for bixin, 0.5% KOH solution for norbixin).[9]
-
The absorbance of the solution is measured at the wavelength of maximum absorption (λmax) for each compound (e.g., ~470 nm for bixin in chloroform and ~453 nm for norbixin in KOH solution).[9][14]
-
The concentration is then calculated using the Beer-Lambert law and a known extinction coefficient.[9][13]
-
Experimental Workflow for Norbixin Analysis
The following diagram illustrates a typical workflow for the extraction and quantification of norbixin from annatto seeds.
Caption: Workflow for Norbixin Extraction and Quantification.
Conclusion
The geographical origin of annatto seeds plays a significant role in their bixin, and consequently potential norbixin, content. Peruvian annatto is reported to have a higher bixin concentration compared to Brazilian sources. The selection of an appropriate extraction and analytical methodology is critical for the accurate quantification of these pigments. The provided experimental protocols and workflow offer a foundational guide for researchers and professionals in the field. Further research focusing on a side-by-side analysis of annatto from a wider range of geographical locations under standardized conditions would be beneficial for a more comprehensive understanding of this natural colorant.
References
- 1. Bixin - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. redalyc.org [redalyc.org]
- 6. researchgate.net [researchgate.net]
- 7. Comparative bioactivity assessment of bixin pigment and associated phytochemicals extracted from annatto seeds using conventional and green solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. learn.ddwcolor.com [learn.ddwcolor.com]
- 9. researchgate.net [researchgate.net]
- 10. fao.org [fao.org]
- 11. Study on the simultaneous determination of bixin and norbixin in foods by high-performance liquid chromatography [vjfc.nifc.gov.vn]
- 12. Validation, Measurement Uncertainty, and Determination of Bixin and Norbixin in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. researchgate.net [researchgate.net]
The Impact of Food Matrix on Norbixin Bioavailability: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Norbixin, a primary carotenoid component of the natural food colorant annatto, is gaining increasing interest for its potential biological activities. Understanding its bioavailability from various food matrices is crucial for its effective application in functional foods and pharmaceuticals. This guide provides a comparative overview of the existing experimental data on norbixin bioavailability from different food systems, highlighting key pharmacokinetic parameters and the methodologies used in their assessment.
Quantitative Bioavailability of Norbixin
The bioavailability of norbixin, as with many bioactive compounds, is significantly influenced by the food matrix in which it is incorporated. Limited human pharmacokinetic studies have been conducted to quantify the absorption of norbixin from different food matrices. The following table summarizes the available data, primarily drawing from a key human study and supplemented by in vitro findings.
| Food Matrix | Study Type | Dosage | Tmax (hours) | Cmax (µg/L) | AUC (Area Under the Curve) | Key Findings & Citations |
| Soybean Oil | Human, in vivo | 16 mg cis-bixin | ~4 | ~58 | Data not reported | Following ingestion of cis-bixin, norbixin was detected in the plasma, suggesting hydrolysis of bixin to norbixin. The peak plasma concentration of norbixin was observed at approximately 4 hours.[1][2] Complete plasma clearance for norbixin was generally observed by 24 hours.[1] |
| Milk | In vitro | Not applicable | Not applicable | Not applicable | Not applicable | Norbixin added to milk was found to be highly stable during simulated gastric and small intestinal digestion.[3] The presence of bile salts enhanced the partitioning of norbixin into the aqueous fraction during digestion, suggesting high bioaccessibility.[3][4] The fat content of the milk did not significantly affect the efficiency of micellarization of norbixin during simulated digestion.[3] |
| Dairy Products (e.g., Cheese) | General Application | Not applicable | Not applicable | Not applicable | Not applicable | Annatto extracts containing norbixin are widely used to color dairy products like cheese.[5][6] Norbixin binds to dairy proteins during cheesemaking, which imparts excellent color stability.[6] The interaction with milk proteins may influence its release and subsequent absorption, though specific bioavailability data is lacking.[7] |
| Cereal Products | General Application | Not applicable | Not applicable | Not applicable | Not applicable | Annatto is used as a colorant in some cereal products.[3] The bioavailability of compounds from cereal matrices can be influenced by factors like dietary fiber, which can affect absorption. However, no specific studies on norbixin bioavailability from cereals were identified. |
Experimental Protocols
Understanding the methodologies employed in assessing norbixin bioavailability is critical for interpreting the data and designing future studies.
In Vivo Human Study (Soybean Oil Matrix)
-
Study Design: A single-dose oral administration study with a group of seven healthy volunteers.[1][2]
-
Test Substance: 1 ml of a commercial annatto food color containing 16 mg of cis-bixin in soybean oil.[1][2]
-
Sample Collection: Blood samples were collected at 0, 2, 4, 6, and 8 hours post-ingestion.[1][2]
-
Analytical Method: Plasma concentrations of bixin and norbixin were determined using reversed-phase high-performance liquid chromatography (HPLC).[1][2]
In Vitro Digestion and Caco-2 Cell Model (Milk Matrix)
-
Methodology: A simulated digestion model was used to assess the stability and bioaccessibility of norbixin in milk.[3]
-
Digestion Phases: The protocol included simulated gastric and small intestinal digestion phases.[3]
-
Cell Culture: The Caco-2 human intestinal cell line was used to model the intestinal barrier and assess the uptake and transport of norbixin.[3][4]
-
Analysis: The concentration of norbixin in digesta and cell culture samples was quantified by HPLC.[3]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the bioavailability of norbixin from a food matrix, integrating both in vivo and in vitro methodologies.
Caption: Generalized workflow for assessing norbixin bioavailability.
Logical Relationships in Norbixin Absorption
The absorption of norbixin is a multi-step process influenced by various physiological and dietary factors. The following diagram illustrates the key signaling pathways and relationships involved.
Caption: Factors influencing the absorption and bioavailability of norbixin.
References
- 1. Bixin and norbixin in human plasma: determination and study of the absorption of a single dose of Annatto food color - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bixin and Norbixin in Human Plasma: Determination and Study of the Absorption of a Single Dose of Annatto Food Color - Analyst (RSC Publishing) [pubs.rsc.org]
- 3. Digestive Stability and Transport of Norbixin, a 24-Carbon Carotenoid, across Monolayers of Caco-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Studies on application of annatto (Bixa orellena L.) dye formulations in dairy products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. culturecheesemag.com [culturecheesemag.com]
- 7. researchgate.net [researchgate.net]
Inter-laboratory validation of a standardized method for norbixin quantification.
An Inter-laboratory Comparison of Analytical Methods for Norbixin Quantification
This guide provides a detailed comparison of two analytical methods for the quantification of norbixin, a natural food colorant. The primary focus is on a High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) method, for which a comprehensive inter-laboratory validation study has been conducted. Additionally, a Derivative UV/Vis Spectrophotometry method is presented as an alternative. This document is intended for researchers, scientists, and professionals in drug development and food analysis who require robust and reliable methods for norbixin quantification.
Data Presentation: A Comparative Analysis
The performance of the HPLC-DAD method was rigorously assessed through an inter-laboratory study involving three independent laboratories. The derivative spectroscopy method, while established, has less comprehensive publicly available validation data. The following tables summarize the key performance indicators for both methods.
Table 1: Performance Characteristics of Norbixin Quantification Methods
| Parameter | HPLC-DAD Method[1] | Derivative UV/Vis Spectrophotometry Method[2] |
| Linearity (Concentration Range) | 0.2–25 mg/L | Data not available |
| Correlation Coefficient (r²) | ≥0.9999 | Data not available |
| Limit of Detection (LOD) | 0.02 mg/L | >0.67 mg/kg |
| Limit of Quantification (LOQ) | 0.05 mg/L | Data not available |
Table 2: Inter-laboratory Validation of the HPLC-DAD Method for Norbixin Quantification[1]
| Laboratory | Spiked Concentration (mg/L) | Mean Recovery (%) | Relative Standard Deviation (RSD%) |
| Lab A | 2 | 93.79 | 4.51 |
| 5 | 94.85 | 4.22 | |
| 10 | 95.62 | 3.98 | |
| Lab B | 2 | 94.00 | 4.35 |
| 5 | 95.73 | 4.11 | |
| 10 | 96.84 | 3.81 | |
| Lab C | 2 | 100.27 | 4.05 |
| 5 | 101.15 | 3.90 | |
| 10 | 101.53 | 3.85 |
Experimental Protocols
Detailed methodologies for both the HPLC-DAD and the Derivative UV/Vis Spectrophotometry methods are provided below.
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) Method[1]
1. Standard Solution Preparation:
-
Accurately weigh 10 mg of norbixin standard and dissolve in 100 mL of methanol to obtain a stock solution of 100 mg/L.
-
Prepare calibration standards at concentrations of 0.2, 0.5, 2, 5, 10, and 25 mg/L by serial dilution of the stock solution with methanol.
2. Sample Preparation (Cheese):
-
Homogenize the cheese sample.
-
Spike homogenized cheese samples with norbixin standard solutions to achieve final concentrations of 2, 5, and 10 mg/L for recovery experiments.
3. Chromatographic Conditions:
-
Instrument: High-Performance Liquid Chromatograph with a Diode Array Detector (HPLC-DAD).
-
Column: C18 column.
-
Mobile Phase: A suitable gradient of acidified water and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 495 nm.
-
Retention Time for Norbixin: Approximately 6.0 minutes.[1]
4. Method Validation:
-
The method was validated for specificity, linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy.[1]
-
Inter-laboratory reproducibility was assessed by three laboratories analyzing the same spiked cheese samples.[1]
Derivative UV/Vis Spectrophotometry Method[2]
1. Sample Preparation:
-
Extract the sample with acetone.
-
Filter the extract and evaporate the acetone.
-
Add a small amount of absolute ethanol to separate water residues and then evaporate.
-
Dissolve the final residue in a chloroform/acetic acid (99.5:0.5 v/v) solution.
2. Spectrophotometric Analysis:
-
Instrument: UV/Vis Spectrophotometer capable of derivative analysis.
-
Measurement: Record the derivative spectrum of the prepared sample solution.
-
Quantification: Quantitative determination is possible using the derivative spectrum, though specific wavelengths and calculation methods are not detailed in the available literature. This technique is noted for its rapid detection time of approximately 75 seconds.[2]
Mandatory Visualization
The following diagram illustrates the workflow of the inter-laboratory validation study conducted for the standardized HPLC-DAD method for norbixin quantification.
Caption: Inter-laboratory validation workflow for norbixin quantification.
References
- 1. Validation, Measurement Uncertainty, and Determination of Bixin and Norbixin in Processed Foods of Animal Resources Distributed in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Detection of the annatto dye norbixin/bixin in cheese using derivative spectroscopy and high performance liquid chromatography (HPLC)] - PubMed [pubmed.ncbi.nlm.nih.gov]
Microencapsulation Fortifies Norbixin Against Stress-Induced Degradation: A Comparative Analysis
For researchers, scientists, and drug development professionals, the inherent instability of natural compounds like norbixin presents a significant hurdle in formulation and application. A comprehensive analysis of experimental data reveals that microencapsulation markedly enhances the stability of norbixin, a fat-soluble carotenoid pigment derived from annatto seeds, when subjected to environmental stressors such as heat and light. This enhanced stability translates to a longer shelf-life and preserved efficacy, critical attributes for pharmaceutical and nutraceutical applications.
Microencapsulated norbixin consistently outperforms its free, non-encapsulated counterpart in stability trials. The protective barrier afforded by the microcapsule wall material significantly mitigates the degradative effects of heat and light. Quantitative studies demonstrate a substantial increase in the activation energy required for thermal degradation and a dramatically extended half-life under photo-oxidative conditions for the encapsulated form.
Quantitative Stability Analysis: Microencapsulated vs. Free Norbixin
The following table summarizes the key quantitative data from comparative stability studies, highlighting the superior performance of microencapsulated norbixin.
| Stability Parameter | Stress Condition | Free Norbixin | Microencapsulated Norbixin | Source(s) |
| Activation Energy (Ea) for Thermal Degradation | Aqueous solution, heated at 60, 90, and 98°C | 7.61 kcal/mol | 15.08 kcal/mol | [1][2][3][4][5][6][7] |
| Half-life (t½) | Isotonic beverage, accelerated heat and light | 6.56 hours (393.39 minutes) | 29.71 days | [1][8] |
| Degradation Rate (per day) | Acetone solution, room temperature (25°C) | Not explicitly stated, but degradation observed | Not explicitly stated, but degradation observed | [8] |
| Degradation Rate (per day) | Acetone solution, high temperature (50°C) | 2.37% | Not explicitly stated, but expected to be lower | [8] |
| Degradation under UV Light | Acetone solution, 12 hours UV exposure | ~65% degradation | Not explicitly stated, but expected to be lower | [8] |
Experimental Protocols
To ensure the reproducibility and transparency of these findings, detailed methodologies for the key stability experiments are provided below.
Thermal Stability Assessment in an Aqueous System
This protocol outlines the procedure for determining the thermal degradation kinetics of free and microencapsulated norbixin.
-
Preparation of Samples:
-
Prepare an aqueous solution of free norbixin at a known concentration.
-
Disperse the microencapsulated norbixin in an equivalent volume of water to achieve the same final concentration of the active compound.
-
-
Incubation:
-
Sampling and Analysis:
-
At predetermined time intervals over a period of 300 minutes, remove a vial from each temperature bath.[1][2][3][4][5][6][7]
-
Immediately cool the samples in an ice bath to halt the degradation process.
-
Quantify the remaining norbixin concentration using a validated analytical method, such as UV-Vis spectrophotometry at the maximum absorbance wavelength of norbixin (approximately 453-455 nm) or High-Performance Liquid Chromatography (HPLC).[9][10]
-
-
Data Analysis:
-
Plot the natural logarithm of the norbixin concentration versus time for each temperature.
-
The degradation is reported to follow first-order kinetics.[1][2][3][4][5][6][7] The degradation rate constant (k) is determined from the slope of the linear regression.
-
The activation energy (Ea) is then calculated using the Arrhenius equation, which relates the rate constant to temperature.
-
Photostability Assessment in a Beverage Model
This protocol describes the methodology for evaluating the stability of free and microencapsulated norbixin under accelerated light and heat conditions within a food matrix.
-
Sample Preparation:
-
Accelerated Storage Conditions:
-
Analysis:
-
Periodically, take aliquots from each batch and measure the norbixin concentration using HPLC or spectrophotometry.
-
Monitor color changes using a colorimeter to assess the visual degradation of the pigment.
-
-
Half-life Determination:
-
Calculate the half-life (t½) of norbixin in each formulation, which is the time required for the initial concentration to decrease by 50%.
-
Visualizing the Experimental Workflow and Degradation Pathway
To further elucidate the experimental process and the chemical fate of norbixin under stress, the following diagrams are provided.
Caption: Experimental workflow for comparing the stability of free and microencapsulated norbixin.
Caption: Simplified degradation pathway of norbixin under stress conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Kinetics and yields for the formation of coloured and aromatic thermal degradation products of annatto in foods [agris.fao.org]
- 4. researchgate.net [researchgate.net]
- 5. Encapsulation efficiency and thermal stability of norbixin m | REDI [redi.cedia.edu.ec]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. cabidigitallibrary.org [cabidigitallibrary.org]
- 10. lib3.dss.go.th [lib3.dss.go.th]
Comparative evaluation of the dyeing properties of norbixin and bixin on textile fibers.
A Comparative Guide to the Dyeing Properties of Norbixin and Bixin on Textile Fibers
Introduction
Annatto (Bixa orellana) seeds are a rich source of natural carotenoid colorants, primarily the oil-soluble pigment bixin and its water-soluble derivative, norbixin.[1] Bixin is a methyl ester of a dicarboxylic acid, giving it a lipophilic character, while norbixin is the saponified dicarboxylic acid, which is soluble in aqueous alkaline solutions.[2] This fundamental difference in solubility profoundly influences their application and performance in textile dyeing. This guide provides a comparative evaluation of the dyeing properties of norbixin and bixin on various natural and synthetic textile fibers, supported by experimental data and detailed protocols for researchers and scientists. The yellow-orange hue of annatto is primarily attributed to norbixin, whereas a higher concentration of bixin results in a more reddish shade.[1]
Physicochemical Properties of Bixin and Norbixin
The distinct chemical structures of bixin and norbixin dictate their solubility and dyeing mechanisms. Norbixin is produced by the saponification of bixin with an alkali, which hydrolyzes the methyl ester group, rendering the molecule water-soluble.[3][4] This conversion is a critical step for creating aqueous dye baths suitable for most conventional textile dyeing processes.
| Property | Bixin | Norbixin |
| Chemical Structure | Methyl ester of a dicarboxylic acid | Dicarboxylic acid |
| Solubility | Soluble in oils, fats, and organic solvents (e.g., chloroform, acetone)[2][5] | Soluble in aqueous alkaline solutions (water-soluble)[2][5][6] |
| Typical Extraction | Solvent-based extraction | Aqueous alkaline extraction from seeds or saponification of bixin[2][3] |
| Color Shade | Red-orange[1] | Yellow-orange[1][7] |
| Dye Classification | Disperse dye (potential) | Resembles an acid dye due to carboxylic groups[8][9] |
Experimental Protocols
Detailed methodologies are crucial for reproducible results in natural dyeing. The following sections outline standard protocols for dye preparation, fiber treatment, and evaluation.
Dye Extraction and Preparation
-
Bixin (Oil-Soluble Extract):
-
Grind dried annatto seeds into a fine powder.
-
Perform solvent extraction using a suitable organic solvent like acetone or a cyclohexane:acetone mixture in a Soxhlet apparatus or via maceration.
-
Heat the mixture at a controlled temperature (e.g., 50°C) for a specified time (e.g., 5-15 minutes).[10]
-
Evaporate the solvent using a rotary evaporator to obtain the concentrated bixin pigment.[6]
-
-
Norbixin (Water-Soluble Dye):
-
Grind dried annatto seeds into a powder.
-
Prepare an aqueous alkaline solution, for example, 0.5 M Sodium Hydroxide (NaOH).[3][6]
-
Macerate the seed powder in the alkaline solution at an elevated temperature (e.g., 60°C) for several hours (e.g., 5 hours) to facilitate the saponification of bixin into water-soluble norbixin.[3][4]
-
Filter the resulting solution to remove solid seed matter, yielding a clear norbixin dye solution.[11]
-
Fiber Preparation and Mordanting
-
Scouring: Pre-wash all textile fibers (e.g., cotton, wool, silk, polyester, nylon) with a non-ionic detergent to remove impurities, oils, and sizes.[12] Rinse thoroughly.
-
Mordanting: To improve dye fixation and fastness, a mordant is often required.[13] The process can be applied before (pre-mordanting), during (meta-mordanting), or after (post-mordanting) dyeing.
-
Pre-mordanting Protocol (using Alum): Prepare a mordant bath with Alum (potassium aluminum sulfate) at a concentration of ~1-2% on the weight of fiber (owf).
-
Enter the scoured, wet fabric into the bath and simmer for 1 hour at a temperature suitable for the fiber (e.g., 80-90°C for wool, 60-70°C for silk).
-
Allow the fabric to cool in the mordant bath, then rinse before dyeing. Other common metallic mordants include ferrous sulfate, copper sulfate, and stannous chloride.[14]
-
Dyeing Process
The optimal dyeing conditions vary significantly depending on the fiber type.
-
Wool and Silk (Protein Fibers): Dyeing is most effective in an acidic medium (pH 4-4.5), which protonates the amino groups in the fibers, facilitating ionic interaction with the carboxylate groups of norbixin.[9]
-
Prepare the dye bath with the norbixin extract at a specific liquor ratio (e.g., 1:30).[10]
-
Adjust the pH to ~4.5 using a weak acid like acetic acid.
-
Introduce the wet, mordanted fabric. Gradually raise the temperature to 80-90°C and maintain for 45-60 minutes, stirring periodically.[10][13]
-
Allow the bath to cool before rinsing the fabric.
-
-
Cotton (Cellulosic Fiber): Cotton dyeing with annatto is typically performed in an alkaline medium.
-
Polyester and Polyamide/Nylon (Synthetic Fibers): These fibers require higher temperatures for dye penetration. Norbixin can be applied as a disperse dye.
-
Prepare the dye bath with the norbixin extract.
-
For polyester, dyeing is conducted at high temperatures (110-130°C) under pressure for 30-60 minutes.[3][12]
-
For nylon, dyeing can be carried out similarly to wool, often in an acidic pH range.[15]
-
After dyeing, a reduction clearing process may be necessary for polyester to remove surface dye and improve fastness.
-
Fastness Testing
-
Wash Fastness: Evaluated according to ISO 105-C06 standard. The test involves washing the dyed sample with a standard soap solution in a launder-o-meter, typically at 40°C.[10]
-
Rubbing (Crocking) Fastness: Assessed using a crockmeter according to ISO 105-X12 standard for both dry and wet conditions.[16]
-
Light Fastness: Determined by exposing the dyed fabric to a standardized artificial light source (e.g., Xenon arc lamp) and comparing the fading to a set of blue wool standards.
Comparative Dyeing Performance Data
The performance of norbixin and bixin varies across different fibers. Norbixin's water solubility makes it more readily applicable in conventional aqueous dyeing, while bixin's use is more specialized.
Performance on Natural Fibers
Annatto dyes show good affinity for protein fibers like wool and silk, particularly with the use of mordants. Wool generally exhibits higher color uptake than silk.[9] Cotton, a cellulosic fiber, requires alkaline conditions and mordants for effective dyeing.[1]
| Fiber | Dye | Mordant | Resulting Shade | Wash Fastness (Grey Scale 1-5) | Rubbing Fastness (Grey Scale 1-5) | Light Fastness (Blue Wool Scale 1-8) |
| Wool | Norbixin | Alum | Yellow-Orange | 2-3[13] | Dry: 4/5, Wet: 3/4[11] | 2-3[13] |
| Norbixin | Ferrous Sulfate | Brownish-Orange | Improved to 3-4[9] | Good[11] | Improved[13] | |
| Silk | Norbixin | Alum | Bright Orange | 2/3[11] | Dry: 4/5, Wet: Good[11] | Good[11] |
| Norbixin | Myrobalan | Yellow | Moderate[11] | Good[11] | Good[11] | |
| Cotton | Norbixin | Alum | Pale Orange | Moderate[17] | Fair to Good[14] | Moderate[17] |
| Norbixin | Ferrous Chloride | Deeper Orange-Brown | Good[14] | Good[14] | Moderate[17] |
Performance on Synthetic Fibers
Synthetic fibers like polyester and polyamide (nylon) can be dyed with annatto extracts, often without mordants, by using high-temperature dyeing methods. The dye shows a strong affinity for these fibers under such conditions.[9]
| Fiber | Dye | Dyeing Temp. | Resulting Shade | Wash Fastness (Grey Scale 1-5) | Rubbing Fastness (Grey Scale 1-5) | Light Fastness (Blue Wool Scale 1-8) |
| Polyester | Norbixin | 98°C[12] | Orange | 4-5[12] | 4[12] | Fair[3] |
| Norbixin | 115-130°C[3][12] | Deep Orange | Excellent (4-5)[12] | Excellent (4-5)[16] | Fair to Good[3] | |
| Polyamide (Nylon) | Norbixin | 90-100°C | Orange | Good (4)[9] | Good | Moderate |
| Acrylic | Norbixin | 90-100°C | Yellow-Orange | High colorfastness with ferrous sulfate mordant[3] | Good | Moderate |
Visualizing the Process and Comparison
Diagrams created using Graphviz help to clarify the experimental workflow and the logical framework of the comparative evaluation.
Caption: Experimental workflow for dyeing textiles with annatto extracts.
Caption: Logical framework for comparing bixin and norbixin dyeing properties.
Conclusion
The comparative evaluation reveals that norbixin is the more versatile and practical colorant for general textile dyeing due to its water solubility. It can be applied to a wide range of natural and synthetic fibers using established aqueous dyeing methods. Its performance, particularly on protein and polyamide fibers, is good, and on polyester, it can achieve excellent fastness properties when dyed at high temperatures. The use of metallic mordants is critical for enhancing color depth and fastness on natural fibers.
Bixin , owing to its oil-soluble nature, has limited application in conventional textile dyeing. Its use would require non-aqueous solvent systems or specialized formulations, such as emulsified dye baths or disperse dye preparations. While both dyes originate from the same natural source, their efficacy and applicability in the textile industry are governed primarily by their solubility, with norbixin demonstrating significantly broader potential.
References
- 1. Annatto Dye, Annatto Natural Dyes, Annatto Dyes for Cotton - Fibre2Fashion [fibre2fashion.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. orientjchem.org [orientjchem.org]
- 12. mdpi.com [mdpi.com]
- 13. ijsr.net [ijsr.net]
- 14. hrpub.org [hrpub.org]
- 15. fapa.stafpu.bu.edu.eg [fapa.stafpu.bu.edu.eg]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling Norbixin
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Norbixin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant handling of this substance.
Personal Protective Equipment (PPE)
When handling Norbixin, appropriate personal protective equipment is crucial to minimize exposure and ensure personal safety. The following table summarizes the required PPE.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles or Face Shield | Safety goggles should be tightly fitting (EN 166). A face shield can offer additional protection from splashes.[1] |
| Hands | Chemical-resistant gloves | Nitrile or neoprene rubber gloves are recommended. Avoid latex, leather, or fabric gloves.[2] Ensure gloves are clean and free of holes before use.[3] |
| Body | Laboratory Coat or Chemical-resistant Suit | A long-sleeved lab coat is the minimum requirement. For larger quantities or potential for significant exposure, a chemical-resistant suit (e.g., Tyvek®) is recommended.[3] |
| Respiratory | Dust Mask or Respirator | For handling Norbixin powder, an N-95 NIOSH-approved dust mask is a good practice to prevent inhalation.[3] In cases of poor ventilation or potential for aerosol generation, a cartridge respirator may be necessary. Always check the specific product label for respiratory protection requirements.[3] |
| Feet | Closed-toe Shoes | Waterproof, steel-toed boots are a best practice, especially when handling larger quantities.[3] |
Operational and Handling Plan
1. Preparation and Engineering Controls:
-
Ensure adequate ventilation in the work area. A chemical fume hood is recommended, especially when working with Norbixin powder.
-
Have a safety shower and eyewash station readily accessible.
-
Before handling, inspect all PPE for damage.[3]
2. Handling Norbixin Powder:
-
Wear all required PPE as outlined in the table above.
-
Carefully weigh and transfer the powder in a designated area, preferably within a fume hood, to minimize dust generation.
-
Avoid creating dust clouds.
-
Wash hands thoroughly after handling.[3]
3. Storage:
-
Store Norbixin in a cool, dry, and dark place.
-
Keep the container tightly closed to prevent contamination and degradation.
-
Studies have shown that Norbixin is more stable when stored in cold conditions and protected from light.[4][5]
Emergency Procedures
1. Spills:
-
Small Spills:
-
Ensure proper PPE is worn.
-
Adsorb the spill with an inert material such as sand or earth.
-
Collect the material into a suitable container for disposal.
-
Clean the spill area with soap and water.
-
-
Large Spills:
-
Evacuate the area.
-
Alert your institution's safety officer.
-
Provide ventilation to the area if it is safe to do so.
-
Follow your institution's established emergency spill response protocol.
-
2. First Aid:
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[6]
-
In Case of Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water. If irritation occurs, seek medical advice.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
-
If Swallowed: Do not induce vomiting. Rinse mouth with water. Seek medical attention.
Disposal Plan
-
Dispose of Norbixin and any contaminated materials in accordance with local, state, and federal regulations.
-
Contaminated materials, such as used PPE and spill cleanup supplies, should be placed in a sealed container and disposed of as chemical waste.
-
Consult your institution's environmental health and safety department for specific disposal procedures.
Experimental Workflow: Norbixin Spill Response
Caption: Workflow for responding to a Norbixin spill.
References
- 1. Protective Equipment | Plant Protection - Albert Kerbl GmbH [kerbl.com]
- 2. Which personal protective equipment do you need to [royalbrinkman.com]
- 3. assets.syngenta.ca [assets.syngenta.ca]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. NORBIXIN(P) - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
